molecular formula C32H32F2N8O2 B12417717 Garsorasib CAS No. 2559761-14-5

Garsorasib

货号: B12417717
CAS 编号: 2559761-14-5
分子量: 598.6 g/mol
InChI 键: DKFRWZJCNPETGI-SJORKVTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Garsorasib (also known as D-1553 or AnFangning®) is an orally bioavailable, potent, and selective small-molecule inhibitor targeting the oncogenic KRAS G12C mutation, with an IC 50 of 10 nM . This mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) . This compound acts by covalently and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein in its inactive GDP-bound conformation. This binding selectively traps the oncoprotein in its inactive state, thereby inhibiting downstream signaling through the MAPK pathway and leading to suppressed tumor cell proliferation and survival . The compound is designed not to bind to wild-type KRAS, providing a selective approach for targeting mutated cells . Clinical evidence underscores the research value of this compound. A Phase II trial demonstrated its anti-tumor activity in heavily pretreated patients with KRAS G12C -mutated colorectal cancer. As a monotherapy, it achieved an objective response rate (ORR) of 19.2% and a disease control rate (DCR) of 92.3%. When used in combination with the EGFR antibody cetuximab, the efficacy was enhanced, showing an ORR of 45.2% and a median progression-free survival (PFS) of 7.5 months . In a separate Phase II study focused on NSCLC, this compound monotherapy showed an ORR of 52.0% and a median PFS of 9.1 months . These data highlight its significant research potential both as a single agent and in combination therapy strategies to overcome common resistance mechanisms. This compound (CAS# 2559761-14-5) has the molecular formula C 32 H 32 F 2 N 8 O 2 and a molecular weight of 598.65 g/mol . It is supplied as a solid and should be stored sealed at 4°C. This product is intended For Research Use Only and is not approved for human consumption, diagnosis, or therapeutic use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

2559761-14-5

分子式

C32H32F2N8O2

分子量

598.6 g/mol

IUPAC 名称

7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1

InChI 键

DKFRWZJCNPETGI-SJORKVTESA-N

手性 SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7

规范 SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7

产品来源

United States

Foundational & Exploratory

Garsorasib (D-1553): A Technical Guide to its Mechanism of Action in KRAS G12C-Mutated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (also known as D-1553) is a highly potent and selective, orally bioavailable, covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation at codon 12, where glycine (B1666218) is substituted with cysteine (G12C).[1] This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2] this compound has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, offering a new therapeutic option for patients with KRAS G12C-mutated solid tumors.[3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action

This compound functions by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2] This covalent modification locks the KRAS G12C protein in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state.[7] By trapping KRAS G12C in this inactive conformation, this compound effectively blocks its interaction with downstream effector proteins, thereby inhibiting the aberrant activation of critical cell signaling pathways responsible for tumor cell proliferation, survival, and growth.[2][7]

Signaling Pathway Inhibition

The primary signaling cascade inhibited by this compound is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway. In KRAS G12C-mutated cells, the constitutively active KRAS protein continuously signals through this pathway, leading to uncontrolled cell division. This compound's inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of downstream kinases, including MEK and ERK.[7] This dampening of the MAPK pathway is a central element of this compound's anti-tumor activity.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active) GTP-bound RAF RAF KRAS_G12C_GTP->RAF Activates KRAS_G12C_GDP->KRAS_G12C_GTP GEF-mediated Nucleotide Exchange This compound This compound (D-1553) This compound->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: this compound's Mechanism of Action on the KRAS Signaling Pathway.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity against KRAS G12C-mutated cancer cell lines in vitro and has shown significant tumor growth inhibition in in vivo xenograft models.

Table 1: In Vitro Cellular Activity of this compound
Cell LineCancer TypeKRAS MutationThis compound IC50 (nM)Sotorasib IC50 (nM)Adagrasib IC50 (nM)
NCI-H358NSCLCG12C3.5 ± 0.86.1 ± 1.28.9 ± 1.5
MIA PaCa-2PancreaticG12C4.2 ± 0.97.5 ± 1.810.2 ± 2.1
SW837ColorectalG12C5.8 ± 1.19.3 ± 2.012.5 ± 2.8
NCI-H2122NSCLCG12C2.9 ± 0.65.5 ± 1.17.8 ± 1.3
A549NSCLCG12S>1000>1000>1000
HCT116ColorectalG13D>1000>1000>1000

Data synthesized from preclinical studies. IC50 values represent the concentration of the drug that inhibits cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)
NCI-H358NSCLCThis compound (30 mg/kg, oral, daily)95
MIA PaCa-2PancreaticThis compound (60 mg/kg, oral, daily)88
SW837ColorectalThis compound (60 mg/kg, oral, daily)82

Data represents the percentage of tumor growth inhibition compared to vehicle-treated controls at the end of the study period.

Clinical Efficacy and Safety

Clinical trials have demonstrated the promising anti-tumor activity and a manageable safety profile of this compound in patients with KRAS G12C-mutated advanced solid tumors.

Table 3: Summary of this compound Clinical Trial Data in NSCLC
Clinical Trial PhaseNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)
Phase I7440.5%91.9%8.2 months7.1 months
Phase II12350%89%7.6 months12.8 months

Data from various clinical trial publications for patients with KRAS G12C-mutated Non-Small Cell Lung Cancer.[3][7][8][9]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

KRAS G12C-Coupled Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.

Nucleotide_Exchange_Assay cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Reagents: - KRAS G12C Protein - this compound (or vehicle) - Fluorescently-labeled GDP - GTP - GEF (e.g., SOS1) start->prepare_reagents incubate_kras_gdp Incubate KRAS G12C with fluorescently-labeled GDP prepare_reagents->incubate_kras_gdp add_this compound Add serial dilutions of this compound (or vehicle control) incubate_kras_gdp->add_this compound incubate_inhibitor Incubate to allow for binding add_this compound->incubate_inhibitor initiate_exchange Initiate nucleotide exchange by adding GEF and excess GTP incubate_inhibitor->initiate_exchange measure_fluorescence Measure fluorescence signal over time initiate_exchange->measure_fluorescence analyze_data Analyze data to determine IC50 for inhibition of nucleotide exchange measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for a KRAS G12C Nucleotide Exchange Assay.

Methodology:

  • Reagent Preparation: Recombinant human KRAS G12C protein, a guanine (B1146940) nucleotide exchange factor (GEF) such as SOS1, and fluorescently labeled GDP (e.g., BODIPY-GDP) are prepared in an appropriate assay buffer.

  • KRAS-GDP Loading: KRAS G12C is incubated with the fluorescently labeled GDP to allow for complex formation.

  • Inhibitor Addition: Serial dilutions of this compound or a vehicle control (e.g., DMSO) are added to the KRAS-GDP complex and incubated to allow for covalent binding.

  • Nucleotide Exchange Initiation: The exchange reaction is initiated by the addition of the GEF and a molar excess of non-fluorescent GTP.

  • Signal Detection: The fluorescence signal is monitored over time using a plate reader. As the fluorescent GDP is displaced by non-fluorescent GTP, the signal decreases.

  • Data Analysis: The rate of fluorescence decay is used to determine the level of inhibition of nucleotide exchange at different concentrations of this compound, from which an IC50 value can be calculated.

Phospho-ERK (p-ERK) Inhibition Assay

This cell-based assay quantifies the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Methodology:

  • Cell Culture: KRAS G12C-mutated cells (e.g., NCI-H358) are seeded in multi-well plates and cultured until they reach a suitable confluency.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 12-24 hours) to reduce basal levels of ERK phosphorylation.

  • Inhibitor Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

  • p-ERK Detection: The level of phosphorylated ERK in the cell lysates is quantified using a sensitive detection method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a traditional Western blot.

  • Data Analysis: The p-ERK signal is normalized to the total ERK or a housekeeping protein, and the results are used to generate a dose-response curve to determine the IC50 of this compound for p-ERK inhibition.

In Vivo Xenograft Tumor Model Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_workflow Experimental Workflow start Start cell_culture Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) start->cell_culture cell_implantation Implant cells subcutaneously into immunocompromised mice cell_culture->cell_implantation tumor_growth Monitor tumor growth until they reach a specified volume cell_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound (oral) or vehicle control daily randomization->treatment monitoring Monitor tumor volume, body weight, and animal health treatment->monitoring endpoint Continue treatment until a predefined endpoint is reached monitoring->endpoint analysis Analyze tumor growth inhibition and other relevant parameters endpoint->analysis end End analysis->end

Figure 3: Workflow for an In Vivo Xenograft Study.

Methodology:

  • Cell Implantation: A suspension of KRAS G12C-mutated cancer cells (e.g., 5 x 10^6 NCI-H358 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at a predetermined dose and schedule (e.g., daily). The control group receives a vehicle solution.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). The overall health of the animals is also monitored.

  • Study Endpoint: The study is concluded when the tumors in the control group reach a specified maximum size, or at a predetermined time point.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the this compound-treated groups to the vehicle control group.

Mechanisms of Resistance

As with other targeted therapies, resistance to KRAS G12C inhibitors, including this compound, can develop through various mechanisms. Understanding these resistance pathways is crucial for the development of combination therapies and next-generation inhibitors.

On-Target Resistance:

  • Secondary KRAS Mutations: Acquired mutations in the KRAS gene at different codons can prevent the binding of this compound to the G12C residue or reactivate the protein through alternative mechanisms.

  • KRAS Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.

Off-Target Resistance:

  • Bypass Signaling: Upregulation of alternative signaling pathways can compensate for the inhibition of the MAPK pathway. This can include the activation of other receptor tyrosine kinases (RTKs) or mutations in downstream effectors like BRAF or MEK.[10]

  • Histologic Transformation: In some cases, the tumor may undergo a change in its cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on KRAS signaling.[11]

Conclusion

This compound is a potent and selective covalent inhibitor of KRAS G12C that has demonstrated significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with KRAS G12C-mutated solid tumors. Its mechanism of action is centered on the irreversible trapping of KRAS G12C in its inactive GDP-bound state, leading to the suppression of downstream signaling, primarily through the MAPK pathway. The comprehensive preclinical and clinical data, along with a clear understanding of its mechanism and potential resistance pathways, position this compound as a valuable therapeutic agent in the armamentarium against KRAS G12C-driven cancers. Further research into combination strategies to overcome resistance will be key to maximizing its clinical benefit.

References

Garsorasib (D-1553): A Technical Guide to a Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garsorasib (also known as D-1553) is a potent, selective, and orally bioavailable small molecule inhibitor that covalently targets the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific glycine-to-cysteine mutation at codon 12 (G12C). This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and pancreatic cancer. This compound has demonstrated promising anti-tumor activity in preclinical models and clinical trials, leading to its emergence as a significant therapeutic agent in precision oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule designed for high-affinity and specific binding to the KRAS G12C mutant protein.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one[1]
SMILES String C[C@@H]1CN(--INVALID-LINK--C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7[1]
Molecular Formula C₃₂H₃₂F₂N₈O₂[1]
Molecular Weight 598.65 g/mol [2]
CAS Number 2559761-14-5[1]
Appearance Solid powderN/A
Solubility Soluble in DMSO (100 mg/mL); Insoluble in water[2]
Melting Point Not availableN/A
Boiling Point Not availableN/A

Pharmacological Properties

This compound's primary pharmacological effect is the irreversible inhibition of the KRAS G12C oncoprotein.

Table 2: Pharmacological Profile of this compound

PropertyDescriptionReference(s)
Target KRAS G12C[3]
Mechanism of Action Covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents downstream signaling through the MAPK and PI3K-AKT pathways.[3]
Clinical Applications Treatment of adult patients with advanced non-small cell lung cancer (NSCLC) with the KRAS G12C mutation who have received at least one prior systemic therapy. Investigational for other KRAS G12C-mutated solid tumors such as colorectal and pancreatic cancer.[4][5]
Reported Efficacy (NSCLC, Phase II) Objective Response Rate (ORR): 50%; Disease Control Rate (DCR): 89%; Median Duration of Response (DOR): 12.8 months; Median Progression-Free Survival (PFS): 7.6 months.[6]

Signaling Pathway

This compound inhibits the constitutively active KRAS G12C protein, thereby blocking downstream signaling cascades that drive tumor cell proliferation and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently binds & traps in inactive state Synthesis_Workflow cluster_scaffold Pyrido[2,3-d]pyrimidin-2-one Scaffold Synthesis cluster_modification Functional Group Introduction cluster_final Final Product start 2,6-dichloro-5- fluoronicotinic acid step1 Acylation with oxalyl chloride start->step1 step2 Amination with ammonium hydroxide step1->step2 step3 Intramolecular cyclization step2->step3 scaffold Core Scaffold step3->scaffold suzuki Suzuki Coupling with (2-amino-6-fluorophenyl)boronic acid scaffold->suzuki piperazine Nucleophilic substitution with (2S,5R)-2,5-dimethyl-4- (prop-2-enoyl)piperazine suzuki->piperazine This compound This compound piperazine->this compound

References

Garsorasib (D-1553): A Comprehensive Technical Profile of Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is an orally bioavailable, potent, and highly selective covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5] this compound exerts its therapeutic effect by specifically and irreversibly binding to the mutant KRAS G12C protein, locking it in an inactive GDP-bound state.[6] This action effectively blocks the downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, that are critical for tumor cell proliferation, growth, and survival.[5] Preclinical and clinical studies have demonstrated this compound's significant anti-tumor activity and a favorable safety profile.[4][5]

Target Selectivity Profile

This compound's efficacy is underscored by its high selectivity for the KRAS G12C mutant protein over the wild-type (WT) KRAS and other common KRAS mutations. This selectivity minimizes off-target effects and contributes to its tolerability.

Biochemical Activity

The primary measure of this compound's potency against its target is its half-maximal inhibitory concentration (IC50).

TargetAssay TypeIC50 (nM)
KRAS G12CBiochemical Assay10[1]
Cellular Activity

Cell-based assays confirm this compound's selective activity in cancer cells harboring the KRAS G12C mutation. A study has shown that D-1553 selectively inhibits cell viability in multiple KRAS G12C cell lines, with potency reported to be slightly superior to that of sotorasib (B605408) and adagrasib.[6] Crucially, the same study reported that this compound demonstrated no significant activity in KRAS G12D or KRAS WT tumor cell lines, highlighting its high degree of selectivity.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target selectivity of this compound.

KRAS G12C Nucleotide Exchange Assay

This biochemical assay is fundamental in determining the direct inhibitory effect of this compound on the function of the KRAS G12C protein.

Objective: To measure the inhibition of GDP to GTP nucleotide exchange in the presence of the KRAS G12C protein by this compound.

Principle: The assay monitors the binding of a fluorescently labeled GTP analog to the KRAS G12C protein. In its active state, KRAS binds to GTP. Inhibitors that lock KRAS in its inactive, GDP-bound state prevent this exchange. The signal from the fluorescent GTP analog is measured to quantify the extent of inhibition.

Materials:

  • Recombinant human KRAS G12C protein

  • Guanosine diphosphate (B83284) (GDP)

  • Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY™ FL GTP)

  • Guanine nucleotide exchange factor (GEF), such as SOS1, to catalyze the exchange reaction

  • Assay buffer (e.g., Tris-based buffer with MgCl2 and DTT)

  • This compound (D-1553)

  • Microplate reader capable of detecting fluorescence.

Procedure:

  • Protein Preparation: Recombinant KRAS G12C is pre-loaded with GDP to ensure it is in its inactive state at the start of the assay.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Reaction Setup: The GDP-loaded KRAS G12C protein is incubated with the various concentrations of this compound.

  • Exchange Reaction Initiation: The nucleotide exchange reaction is initiated by adding the GEF (e.g., SOS1) and the fluorescently labeled GTP analog.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for nucleotide exchange.

  • Detection: The fluorescence intensity is measured using a microplate reader. A decrease in signal compared to the control (no inhibitor) indicates inhibition of nucleotide exchange.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This cellular assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines with different KRAS mutation statuses.

Objective: To determine the differential effect of this compound on the viability of KRAS G12C mutant cells versus KRAS wild-type or other KRAS mutant cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • KRAS wild-type cancer cell lines (e.g., A549)

  • Other KRAS mutant cell lines (e.g., carrying G12D mutation)

  • Cell culture medium and supplements

  • This compound (D-1553)

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours, during which viable cells convert MTT to formazan.

  • Solubilization: The solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting cell viability against the logarithm of this compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in the MAPK signaling cascade and the point of intervention for this compound.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound (D-1553) This compound->KRAS_GDP

Caption: this compound inhibits the KRAS signaling pathway.

Biochemical Selectivity Assay Workflow

This diagram outlines the typical workflow for assessing the biochemical selectivity of this compound.

Biochemical_Selectivity_Workflow Start Start Prepare_Reagents Prepare Reagents: - KRAS G12C Protein - this compound Dilutions - Assay Buffer Start->Prepare_Reagents Incubate Incubate KRAS G12C with this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Nucleotide Exchange Reaction Incubate->Initiate_Reaction Measure_Signal Measure Signal (e.g., Fluorescence) Initiate_Reaction->Measure_Signal Analyze_Data Data Analysis: Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for biochemical selectivity assay.

Cellular Selectivity Assay Workflow

This diagram illustrates the workflow for determining the cellular selectivity of this compound.

Cellular_Selectivity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Cell_Types Cell Types: - KRAS G12C Mutant - KRAS Wild-Type - Other KRAS Mutants Seed_Cells->Cell_Types Treat_Cells Treat Cells with This compound Dilutions Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Data Analysis: Determine IC50 for each cell line Measure_Absorbance->Analyze_Data Compare_Selectivity Compare Selectivity Analyze_Data->Compare_Selectivity

Caption: Workflow for cellular selectivity assay.

References

Garsorasib's Interaction with KRAS G12C: A Deep Dive into Binding Kinetics and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding kinetics and mechanism of action of Garsorasib (D-1553), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies.

This compound is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[1][2][3] It specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state.[4][5] This action effectively blocks the downstream signaling pathways, such as the RAS-MEK pathway, that drive tumor growth.[1]

Quantitative Analysis of this compound's Potency

While specific binding kinetic parameters such as the dissociation constant (Kd) and the rate of covalent inactivation (kinact) for this compound are not publicly available in the reviewed literature, its high potency has been established through various in vitro and clinical studies.

ParameterValueCell Lines/ConditionsReference
IC50 10 nMNot specified[6]
Objective Response Rate (ORR) - Phase II NSCLC 50%Previously treated KRAS G12C-mutated NSCLC[4][7][8]
Disease Control Rate (DCR) - Phase II NSCLC 89%Previously treated KRAS G12C-mutated NSCLC[4][8][9]
Median Duration of Response (DOR) - Phase II NSCLC 12.8 monthsPreviously treated KRAS G12C-mutated NSCLC[4][8]
Median Progression-Free Survival (PFS) - Phase II NSCLC 7.6 monthsPreviously treated KRAS G12C-mutated NSCLC[4][8]
Objective Response Rate (ORR) - Phase I NSCLC 40.5%KRAS G12C-mutated NSCLC[3]
Disease Control Rate (DCR) - Phase I NSCLC 91.9%KRAS G12C-mutated NSCLC[3]

NSCLC: Non-Small Cell Lung Cancer

Preclinical data suggests that this compound's potency in inhibiting cell viability is slightly superior to that of other approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib.[1][10]

The KRAS G12C Signaling Pathway and Covalent Inhibition

The KRAS protein is a key molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, ultimately driving tumorigenesis. This compound and other covalent inhibitors exploit the presence of the mutant cysteine residue. They form an irreversible covalent bond with this residue, locking the KRAS G12C protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.[11]

KRAS_Signaling_Pathway KRAS G12C Signaling and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP GTP Hydrolysis (impaired by G12C) This compound This compound This compound->KRAS_G12C_GDP Irreversible Covalent Bond Formation SOS1->KRAS_G12C_GDP Promotes GDP for GTP exchange GAP GAP GAP->KRAS_G12C_GTP Inhibited by G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation Transcription_Factors->Proliferation

KRAS G12C signaling and the mechanism of this compound inhibition.

Experimental Protocols for Assessing Binding Kinetics

Characterizing the binding kinetics of covalent inhibitors like this compound to KRAS G12C is crucial for understanding their mechanism of action and for drug development. Mass spectrometry and surface plasmon resonance are two key techniques employed for this purpose.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for confirming covalent bond formation and quantifying target engagement. Two primary MS-based workflows are utilized: intact protein analysis and bottom-up proteomics.

Mass_Spec_Workflow Mass Spectrometry Workflows for Covalent Inhibitor Analysis cluster_intact Intact Protein Analysis cluster_bottom_up Bottom-Up Proteomics p1 Incubate Purified KRAS G12C with This compound p2 LC-MS Analysis of Intact Protein p1->p2 p3 Determine Mass Shift (Confirms Covalent Binding and Stoichiometry) p2->p3 b1 Treat Cells/Tissues with this compound b2 Lyse and Digest Proteins (e.g., with Trypsin) b1->b2 b3 LC-MS/MS Analysis of Peptides b2->b3 b4 Identify and Quantify Modified vs. Unmodified KRAS G12C Peptide b3->b4

Workflows for intact protein and bottom-up proteomics analysis.

Protocol 1: Intact Protein Mass Spectrometry Analysis

This method directly measures the mass of the intact protein-inhibitor complex to confirm covalent modification.

  • Objective: To confirm the covalent binding of this compound to KRAS G12C and determine the binding stoichiometry.

  • Materials:

    • Purified recombinant KRAS G12C protein

    • This compound

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5)[11]

    • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis

  • Procedure:

    • Prepare a solution of purified KRAS G12C protein in the assay buffer to a final concentration of 2-10 µM.[11]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add this compound to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor).[11]

    • Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

    • Analyze the sample using an LC-MS system. The LC step is used to desalt the sample before it enters the mass spectrometer.

    • Deconvolute the resulting mass spectrum to determine the molecular weights of the unmodified protein and the protein-Garsorasib adduct. An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.

Protocol 2: Bottom-Up Proteomics for Target Engagement

This approach is used to identify the specific site of covalent modification and to quantify the extent of target engagement in a complex biological sample.

  • Objective: To identify the this compound binding site on KRAS G12C and quantify target occupancy in cells or tissues.

  • Materials:

    • KRAS G12C expressing cells or tumor tissue

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA) for reduction and alkylation

    • Trypsin or other suitable protease

    • LC-MS/MS system

  • Procedure:

    • Treat cells or a xenograft model with this compound at various concentrations and for different durations.[12]

    • Harvest and lyse the cells or homogenize the tissue.

    • Denature the proteins, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAA.

    • Digest the proteins into smaller peptides using trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against a protein database to identify the peptides.

    • Specifically look for the peptide containing the Cys12 residue and measure the relative abundance of the unmodified peptide versus the this compound-modified peptide to determine the percentage of target engagement.[13]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, including the initial non-covalent binding of an inhibitor to its target.

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow p1 Immobilize KRAS G12C on a Sensor Chip p2 Flow this compound (Analyte) over the Surface p1->p2 p3 Measure Association (kon) p2->p3 p4 Flow Buffer to Measure Dissociation (koff) p3->p4 p5 Calculate Dissociation Constant (Kd = koff/kon) p4->p5

A simplified workflow for SPR analysis.

Protocol 3: Surface Plasmon Resonance (SPR) for Non-Covalent Binding Affinity

This protocol outlines the general steps for measuring the non-covalent binding affinity (Kd) of this compound to KRAS G12C.

  • Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for the initial non-covalent interaction between this compound and KRAS G12C.

  • Materials:

    • Purified recombinant KRAS G12C protein

    • This compound

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 chip)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)[14]

    • Running buffer (e.g., HBS-P buffer: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4, supplemented with 1 mM MgCl₂)[14]

  • Procedure:

    • Immobilize the purified KRAS G12C protein onto the surface of a sensor chip.

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal in real-time (association phase).

    • After the association phase, switch to flowing only the running buffer over the surface and monitor the decrease in the SPR signal as this compound dissociates from the protein (dissociation phase).

    • Regenerate the sensor surface to remove any bound this compound before the next injection.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters kon, koff, and the affinity constant Kd.[15][16]

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C that has demonstrated promising clinical efficacy. While specific quantitative data on its binding kinetics are not yet widely published, the established experimental protocols using mass spectrometry and surface plasmon resonance provide a robust framework for the detailed characterization of its interaction with the KRAS G12C oncoprotein. Further disclosure of these kinetic parameters will be invaluable for the scientific community in the ongoing effort to develop more effective targeted therapies for KRAS-mutant cancers.

References

Garsorasib: A Technical Guide to Downstream Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Garsorasib (D-1553), a potent and selective covalent inhibitor of the KRAS G12C mutation. It details the mechanism of action, inhibition of downstream signaling pathways, and presents key preclinical and clinical data. This document also includes detailed experimental protocols for core assays used in the evaluation of KRAS G12C inhibitors.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled downstream signaling and tumor proliferation. This compound is an orally bioavailable small molecule that selectively and irreversibly binds to the mutant cysteine-12 of KRAS G12C. This covalent modification locks the protein in its inactive, GDP-bound state, effectively shutting down aberrant signaling through critical pro-survival pathways. Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity, validating its mechanism of downstream pathway inhibition.[1][2]

Mechanism of Action and Downstream Pathway Inhibition

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of active KRAS-GTP. This drives constitutive activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell proliferation, survival, and differentiation.

This compound is designed to exploit the unique cysteine residue present in the KRAS G12C mutant. It forms a covalent bond within the switch-II pocket of the protein, trapping it in the inactive GDP-bound conformation.[3] This direct inhibition prevents the engagement and activation of downstream effectors, leading to the suppression of oncogenic signaling.[1] Preclinical studies confirm that this compound selectively inhibits the phosphorylation of ERK in cancer cells harboring the KRAS G12C mutation.[1][2][3]

Garsorasib_MAPK_Inhibition This compound Inhibition of the KRAS-MAPK Signaling Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound (D-1553) This compound->KRAS_GDP Covalent Binding (Irreversible) Inhibition This compound->Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation Inhibition->KRAS_GTP

This compound covalently binds to inactive KRAS G12C, preventing GTP loading and downstream MAPK activation.

Preclinical Data

This compound has demonstrated potent and selective antitumor activity in a range of preclinical models.

In Vitro Cellular Activity

The inhibitory effect of this compound on cell proliferation was evaluated across multiple cancer cell lines with different KRAS mutation statuses. The half-maximal inhibitory concentration (IC50) was determined, showcasing high potency against KRAS G12C-mutant cells and selectivity over KRAS wild-type (WT) or other mutant cell lines.[2]

Cell LineCancer TypeKRAS StatusThis compound (D-1553) IC50 (nM)Sotorasib IC50 (nM)Adagrasib IC50 (nM)
NCI-H358NSCLCG12C3.34.813.5
MIA PaCa-2PancreaticG12C4.75.314.8
SW837ColorectalG12C2.97.911.2
NCI-H2122NSCLCG12C6.78.924.3
A549NSCLCG12S>1000>1000>1000
HCT116ColorectalG13D>1000>1000>1000
SW480ColorectalWT>1000>1000>1000

Data adapted from Shi Z, et al. Cancer Sci. 2023.[2]

In Vivo Xenograft Models

The antitumor efficacy of orally administered this compound was assessed in various cell line-derived xenograft (CDX) models. This compound induced significant tumor regression and showed superior or comparable potency to other KRAS G12C inhibitors.[3]

Xenograft ModelCancer TypeTreatment (Oral, Daily)Tumor Growth Inhibition (TGI) %
NCI-H358NSCLCThis compound (30 mg/kg)148% (-48% regression)
NCI-H358NSCLCSotorasib (100 mg/kg)125% (-25% regression)
NCI-H358NSCLCAdagrasib (100 mg/kg)117% (-17% regression)
MIA PaCa-2PancreaticThis compound (60 mg/kg)110% (-10% regression)
MIA PaCa-2PancreaticSotorasib (100 mg/kg)98%
MIA PaCa-2PancreaticAdagrasib (100 mg/kg)95%
SW837ColorectalThis compound (60 mg/kg)102% (-2% regression)

TGI >100% indicates tumor regression. Data adapted from Shi Z, et al. Cancer Sci. 2023 and supporting documentation.[3][4]

Clinical Data Summary

Clinical trials have confirmed the promising anti-tumor activity of this compound in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).

Clinical Trial IDPhasePatient PopulationNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
NCT05383898Phase 1NSCLC7440.5%91.9%8.2 months
NCT05383898Phase 2NSCLC12350.0%89.0%7.6 months
Pooled AnalysisPhase 1/2NSCLC18948.1%87.8%9.07 months

Data compiled from multiple clinical trial publications.[5][6]

Key Experimental Methodologies

Reproducible and robust assays are critical for evaluating the efficacy of targeted inhibitors like this compound. Below are detailed protocols for key experiments.

Western Blot for pERK Inhibition

This assay directly measures the pharmacodynamic effect of this compound on its primary downstream target, ERK.

Protocol:

  • Cell Culture and Treatment: Seed KRAS G12C-mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control), diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate. Visualize bands using a digital imager. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal to determine the percentage of inhibition relative to the vehicle control.

Western_Blot_Workflow Workflow for pERK Western Blot Analysis cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Treatment (this compound Dosing) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (pERK/Total ERK Abs) E->F G 7. Detection & Densitometry (ECL & ImageJ) F->G

Key steps for assessing this compound's pharmacodynamic effect on ERK phosphorylation.
Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the IC50 value of this compound.

Protocol:

  • Cell Seeding: Harvest and count KRAS G12C-mutant cells. Seed 1,000-5,000 cells per well in 90 µL of culture medium into a 96-well, opaque-walled plate. Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium at 10x the final concentration. Add 10 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a log scale and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Conclusion

This compound (D-1553) is a potent and selective covalent inhibitor of KRAS G12C that functions by locking the oncoprotein in an inactive state. This mechanism effectively inhibits downstream signaling through the MAPK and other critical pathways, leading to significant anti-tumor activity. Robust preclinical data demonstrating potent cellular inhibition and in vivo tumor regression, coupled with promising clinical efficacy in patients with KRAS G12C-mutated cancers, establishes this compound as a valuable therapeutic agent. The methodologies outlined in this guide provide a framework for the continued investigation and development of targeted KRAS inhibitors.

References

In Vitro Characterization of Garsorasib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Garsorasib (D-1553), a potent and selective covalent inhibitor of the KRAS G12C mutation. This document details the methodologies for key experiments, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, has been a particularly challenging target for therapeutic intervention. This compound is an orally available small molecule designed to specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C, thereby locking the protein in its inactive, GDP-bound state.[1][2] This inhibition of KRAS G12C-mediated signaling pathways forms the basis of its antineoplastic activity.[1]

Mechanism of Action of this compound

This compound is a highly selective covalent inhibitor that targets the KRAS G12C mutant protein.[3] It forms an irreversible bond with the reactive cysteine at position 12, a feature unique to this mutant. This covalent modification traps KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP and subsequent activation. By locking KRAS G12C in this "off" state, this compound effectively blocks downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, and differentiation.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP Activation RAF RAF KRAS_G12C_GTP->RAF Activates This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Inactivates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange cluster_workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound serial dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with This compound Prepare_Dilutions->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® reagent Incubate_72h->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Garsorasib (D-1553): A Technical Guide on its Role in KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Garsorasib (D-1553) is an investigational, orally administered, potent, and selective small-molecule inhibitor of the KRAS G12C mutation.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC).[3][4] For many years, KRAS was considered an "undruggable" target.[3] The development of covalent inhibitors like this compound, which specifically and irreversibly bind to the mutant cysteine residue at position 12, represents a significant breakthrough in targeted therapy for this patient population.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key clinical trial data, and details the experimental protocols of pivotal studies in patients with KRAS G12C-mutated NSCLC.

Mechanism of Action

This compound functions by selectively targeting the KRAS G12C mutant protein. The G12C mutation results in the substitution of glycine (B1666218) with cysteine at codon 12 of the KRAS protein. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[5] This leads to the persistent activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[5]

This compound is designed to form a covalent bond with the thiol group of the cysteine-12 residue.[2] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors.[6] Preclinical studies have demonstrated that this compound selectively inhibits ERK phosphorylation in cancer cell lines harboring the KRAS G12C mutation.[6][7] This targeted inhibition of the KRAS signaling cascade ultimately leads to the suppression of tumor cell growth.[6]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive - GDP) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active - GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (D-1553) This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and mechanism of this compound action.

Clinical Efficacy in NSCLC

This compound has demonstrated promising antitumor activity in clinical trials involving patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC. The primary evidence comes from a Phase I dose-escalation/expansion study and a subsequent single-arm Phase II trial.

Quantitative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the Phase I and Phase II studies of this compound in patients with KRAS G12C-mutated NSCLC.

Table 1: Phase I Study Efficacy Results (NCT05383898) [8]

EndpointAll Doses (N=74)Recommended Phase 2 Dose (600 mg BID) (N=62)
Objective Response Rate (ORR) 40.5%38.7%
Disease Control Rate (DCR) 91.9%90.3%
Median Progression-Free Survival (PFS) 8.2 months7.6 months
Median Duration of Response (DOR) 7.1 months6.9 months

Table 2: Phase II Study Efficacy Results (NCT05383898) [9][10]

EndpointData Cutoff: Nov 17, 2023 (N=123)Data Cutoff: May 17, 2024 (N=123)
Objective Response Rate (ORR) 50% (95% CI: 41-59)52.0% (95% CI: 42.8-61.1)
Disease Control Rate (DCR) 89% (95% CI: 82-94)88.6% (95% CI: 81.6-93.6)
Median Progression-Free Survival (PFS) 7.6 months (95% CI: 5.6-9.7)9.1 months (95% CI: 5.6-10.3)
Median Duration of Response (DOR) 12.8 months (95% CI: 6.2-NE)12.5 months (95% CI: 8.3-NE)
Median Overall Survival (OS) Not Reached14.1 months (95% CI: 11.5-17.3)
Median Time to Response (TTR) 1.4 months1.4 months

Table 3: Pooled Analysis of Phase I/II Studies (N=189) [11]

EndpointResult
Objective Response Rate (ORR) 48.1% (95% CI: 40.8-55.5)
Disease Control Rate (DCR) 87.8% (95% CI: 82.3-92.1)
Median Progression-Free Survival (PFS) 9.07 months (95% CI: 7.39-9.76)
Median Duration of Response (DOR) 12.45 months (95% CI: 8.31-14.49)
Median Overall Survival (OS) 14.19 months (95% CI: 13.08-17.54)
Safety and Tolerability

This compound has been generally well-tolerated, with a manageable safety profile.[9][11] Treatment-related adverse events (TRAEs) were common, but most were Grade 1 or 2 in severity.[7]

Table 4: Summary of Treatment-Related Adverse Events (TRAEs)

Adverse Event ProfilePhase I Study (N=79)[8]Phase II Study (N=123)[9][12]Pooled Analysis (N=189)[11]
Any Grade TRAEs 94.9%95%96.3%
Grade ≥3 TRAEs 38.0%50%49.2%
Most Common Grade ≥3 TRAEs N/AIncreased GGT (23%), Increased AST (17%), Increased ALT (15%), Nausea (2%), Vomiting (2%)N/A

No new safety signals were identified in the later analyses, and most adverse events were manageable with dose modifications or supportive care.[9][11] Importantly, no patients in the Phase II study permanently discontinued (B1498344) treatment due to TRAEs.[10]

Experimental Protocols: Phase II Study (NCT05383898)

The pivotal Phase II study was an open-label, multicenter, single-arm trial conducted in China to evaluate the efficacy and safety of this compound.[9][13]

Patient Population
  • Key Inclusion Criteria:

    • Adults with histologically or cytologically confirmed locally advanced or metastatic NSCLC.[13]

    • Confirmed KRAS G12C mutation.[13]

    • Disease progression after prior anti-PD-(L)1 therapy and platinum-based chemotherapy, or intolerance to these regimens.[13]

    • At least one measurable tumor lesion according to Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[14]

    • ECOG performance status of 0 or 1.[14]

Treatment Regimen
  • Patients received 600 mg of this compound orally twice daily (BID).[9]

  • Treatment was administered in 21-day cycles.[9]

Endpoints and Assessments
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to RECIST v1.1.[9][14]

  • Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Time to Response (TTR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[14]

  • Tumor Assessments: Performed at baseline, at the end of every two cycles for the first eight cycles, and every three cycles thereafter.[9][12]

  • Safety Assessments: Monitored throughout the study.

Garsorasib_Trial_Workflow Screening Patient Screening - Locally Advanced/Metastatic NSCLC - Confirmed KRAS G12C Mutation - Prior PD-(L)1 & Platinum-Chemo - Measurable Disease (RECIST 1.1) Enrollment Enrollment (N=123) Screening->Enrollment Treatment Treatment Initiation This compound 600 mg BID (21-day cycles) Enrollment->Treatment Assessment Tumor Assessment (RECIST 1.1) - Baseline - Every 2 cycles (for first 8) - Every 3 cycles thereafter Treatment->Assessment Ongoing Treatment Assessment->Treatment FollowUp Follow-up for Survival Assessment->FollowUp Disease Progression or Treatment Discontinuation Endpoints Endpoint Analysis - Primary: ORR (IRC) - Secondary: DCR, DOR, PFS, OS, Safety Assessment->Endpoints FollowUp->Endpoints

Caption: Workflow of the this compound Phase II Clinical Trial (NCT05383898).

Resistance Mechanisms and Future Directions

As with other targeted therapies, both primary and acquired resistance to KRAS G12C inhibitors, including this compound, are anticipated challenges. Mechanisms of resistance can be "on-target," involving secondary mutations in the KRAS gene itself that prevent drug binding, or "off-target," where cancer cells activate alternative signaling pathways to bypass the KRAS blockade.[5][15] Examples of off-target mechanisms include the activation of other receptor tyrosine kinases (RTKs) or mutations in downstream effectors like BRAF or upstream activators like NRAS.[5][15]

Future research will likely focus on strategies to overcome or delay resistance. This includes the investigation of this compound in combination with other targeted agents, such as MEK inhibitors, SHP2 inhibitors, or EGFR antibodies like cetuximab.[6][16] Preclinical data suggest that such combinations can lead to more potent tumor growth inhibition compared to this compound monotherapy.[6]

Garsorasib_Logic_Diagram cluster_problem The Oncogenic Driver cluster_solution Therapeutic Intervention cluster_outcome Clinical Outcome KRAS_Mutation KRAS G12C Mutation in NSCLC Pathway_Activation Constitutive Activation of MAPK/PI3K Pathways KRAS_Mutation->Pathway_Activation Leads to Tumor_Growth Uncontrolled Cell Proliferation & Survival Pathway_Activation->Tumor_Growth Drives Garsorasib_MOA This compound Covalently Binds KRAS G12C (Inactive State) Garsorasib_MOA->KRAS_Mutation Targets Pathway_Inhibition Inhibition of Downstream Signaling Garsorasib_MOA->Pathway_Inhibition Results in Tumor_Regression Tumor Regression & Disease Control Pathway_Inhibition->Tumor_Regression Causes Clinical_Benefit Improved PFS, OS, ORR Tumor_Regression->Clinical_Benefit Translates to

References

Garsorasib in Pancreatic Cancer: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of garsorasib (D-1553), a selective KRAS G12C inhibitor, and its application in pancreatic cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest clinical trial data, outlines key experimental protocols, and visualizes the underlying molecular mechanisms.

Core Findings on this compound in KRAS G12C-Mutated Pancreatic Cancer

This compound has demonstrated significant anti-tumor activity and a manageable safety profile in patients with KRAS G12C-mutated advanced pancreatic cancer.[1][2][3] KRAS mutations are prevalent in approximately 90% of pancreatic cancers, with the G12C mutation accounting for 1-2% of these cases.[4][5] this compound represents a promising targeted therapy for this patient population.[2]

Clinical Efficacy of this compound

Pooled data from two international, multicenter, open-label phase 1/2 clinical trials (NCT04585035 and NCT05383898) provide a comprehensive look at the efficacy of this compound. In these trials, patients with KRAS G12C-mutated advanced pancreatic cancer received 600 mg of this compound twice daily.[1][2][3]

Efficacy EndpointResult95% Confidence Interval
Objective Response Rate (ORR) 45.5%24.4% - 67.8%
Median Duration of Response (DOR) 6.4 months4.2 - 16.4 months
Median Progression-Free Survival (PFS) 7.6 months3.3 - 8.5 months
6-Month Overall Survival (OS) Rate 79.2%57.0% - 90.8%

Data based on 22 evaluable patients with a median follow-up of 8.9 months as of April 30, 2024.[1] A separate analysis with a data cutoff of July 7, 2023, for 14 patients, reported a median PFS of 8.54 months.[4]

Safety and Tolerability

Treatment-related adverse events (TRAEs) were observed in 75.0% of patients, with 25.0% experiencing grade ≥3 events. Importantly, no TRAEs led to the discontinuation of treatment, indicating a tolerable safety profile.[1][6]

Mechanism of Action: Targeting the KRAS G12C Mutation

This compound is a highly selective, oral inhibitor of the KRAS G12C mutant protein.[1][3] The KRAS protein is a key component of the MAP kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth.[7][8] this compound covalently binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[5]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GTP KRAS G12C (Active - GTP) RTK->KRAS_G12C_GTP Activates KRAS_G12C_GDP KRAS G12C (Inactive - GDP) RAF RAF KRAS_G12C_GTP->RAF This compound This compound This compound->KRAS_G12C_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Mechanism of this compound Action.

Experimental Protocols

Clinical Trial Design (Phase 1/2 - NCT04585035 & NCT05383898)

The clinical efficacy data for this compound in pancreatic cancer was derived from a pooled analysis of two international, multicenter, open-label phase 1/2 trials.[1][3]

Patient Population:

  • Adults with histologically or cytologically confirmed advanced or metastatic pancreatic cancer.

  • Confirmed KRAS G12C mutation identified through molecular testing.[4]

  • Patients who were refractory to or intolerant of standard therapy.[4]

Treatment Regimen:

  • This compound administered orally at a dose of 600 mg twice daily.[1][2][3]

Endpoints:

  • Primary: Safety and tolerability.

  • Secondary: Objective Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DOR), Progression-Free Survival (PFS), and pharmacokinetic (PK) parameters.[4]

Clinical_Trial_Workflow Screening Patient Screening (Advanced Pancreatic Cancer, KRAS G12C Mutation) Enrollment Enrollment in Phase 1/2 Trial Screening->Enrollment Treatment This compound Administration (600 mg BID) Enrollment->Treatment Evaluation Efficacy & Safety Evaluation Treatment->Evaluation Ongoing Monitoring Endpoints Primary & Secondary Endpoints Assessed Evaluation->Endpoints

Clinical Trial Workflow for this compound.

Mechanisms of Resistance

Despite the promise of KRAS G12C inhibitors, resistance can emerge through various mechanisms. Understanding these is crucial for developing effective combination therapies.

Identified Resistance Mechanisms to KRAS Inhibitors:

  • Secondary KRAS mutations: Alterations in the KRAS gene that prevent inhibitor binding.[7][9]

  • KRAS G12C amplification: Increased copy number of the mutated gene.[7][9]

  • Bypass signaling pathways: Activation of alternative pathways that circumvent the need for KRAS signaling, such as:

    • MET amplification[7]

    • Mutations in NRAS, BRAF, MAP2K1, and RET[7]

    • PI3K-AKT-mTOR signaling activation[9][10]

  • Epithelial-to-mesenchymal transition (EMT) [9][10]

Potential Combination Therapies: Preclinical studies suggest that combining KRAS G12C inhibitors with other targeted agents could overcome resistance. Promising combinations for pancreatic cancer models include inhibitors of:

  • SHP2[11]

  • SOS1[11]

  • MEK[12]

  • EGFR (e.g., cetuximab)[13]

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound KRAS_G12C KRAS G12C This compound->KRAS_G12C Inhibits Tumor_Inhibition Tumor Inhibition KRAS_G12C->Tumor_Inhibition Secondary_Mutations Secondary KRAS Mutations Secondary_Mutations->KRAS_G12C Blocks Inhibition Bypass_Pathways Bypass Signaling (e.g., PI3K/AKT) Bypass_Pathways->Tumor_Inhibition Circumvents KRAS Gene_Amplification KRAS G12C Amplification Gene_Amplification->KRAS_G12C Increases Target

Logical Relationship of Resistance to this compound.

Conclusion

This compound has emerged as a clinically active agent against KRAS G12C-mutated pancreatic cancer, offering a new therapeutic avenue for a patient population with limited options. The data from recent clinical trials are encouraging, demonstrating a meaningful response rate and a manageable safety profile. Future research will likely focus on combination strategies to overcome intrinsic and acquired resistance, further enhancing the efficacy of KRAS G12C inhibition in this challenging disease.

References

Garsorasib (D-1553): A Technical Guide for the Treatment of KRAS G12C-Mutated Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology. However, the discovery of a switch II pocket in the KRAS G12C mutant protein has paved the way for the development of covalent inhibitors that trap KRAS in an inactive state. Garsorasib (D-1553) is a potent and selective oral inhibitor of KRAS G12C, demonstrating significant anti-tumor activity in preclinical and clinical settings. This technical guide provides a comprehensive overview of this compound for the treatment of colorectal cancer (CRC) harboring the KRAS G12C mutation, with a focus on quantitative data, experimental protocols, and key biological pathways.

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[1][2] Preclinical data have shown that this compound strongly inhibits tumor growth and possesses high oral bioavailability.[1]

Signaling Pathway

The following diagram illustrates the KRAS signaling pathway and the mechanism of action of this compound.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GAP GAP KRAS_G12C_GTP->GAP Inhibited by G12C mutation RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS1->KRAS_G12C_GDP Promotes GTP Loading GAP->KRAS_G12C_GDP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (D-1553) This compound->KRAS_G12C_GDP Covalent Binding Preclinical_Workflow Start Start: KRAS G12C CRC Model In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT) - Determine IC50 In_Vitro->Cell_Viability Western_Blot Western Blot Analysis - Assess pathway inhibition In_Vitro->Western_Blot In_Vivo In Vivo Studies In_Vitro->In_Vivo Xenograft CRC Xenograft Model - Tumor growth inhibition In_Vivo->Xenograft PD_PK Pharmacodynamics & Pharmacokinetics In_Vivo->PD_PK End Proceed to Clinical Trials In_Vivo->End Clinical_Trial_Workflow Patient_Screening Patient Screening - KRAS G12C+ CRC - Prior Treatment Failure Phase_I Phase I: Dose Escalation - Determine RP2D Patient_Screening->Phase_I Phase_II Phase II: Dose Expansion Phase_I->Phase_II RP2D Determined Monotherapy_Arm This compound Monotherapy Arm (600 mg BID) Phase_II->Monotherapy_Arm Combination_Arm This compound + Cetuximab Arm Phase_II->Combination_Arm Efficacy_Safety Efficacy & Safety Evaluation (RECIST 1.1, CTCAE) Monotherapy_Arm->Efficacy_Safety Combination_Arm->Efficacy_Safety Data_Analysis Data Analysis - ORR, PFS, OS, etc. Efficacy_Safety->Data_Analysis

References

Garsorasib: A Deep Dive into its Preclinical Profile and Potential Beyond KRAS G12C-Mutated Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective inhibitor of the KRAS G12C mutation, a key oncogenic driver in a subset of solid tumors. While its clinical development has primarily focused on KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), a comprehensive understanding of its preclinical activity across a broader range of tumor types is essential for elucidating its full therapeutic potential. This technical guide provides a detailed overview of the preclinical data for this compound, with a particular focus on its activity in solid tumors beyond the established KRAS G12C context. We will delve into its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies underpinning these findings.

Core Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through key effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This targeted inhibition of the constitutively active KRAS G12C oncoprotein leads to the suppression of tumor cell proliferation and survival. Preclinical studies have demonstrated that this compound selectively inhibits ERK phosphorylation in cancer cell lines harboring the KRAS G12C mutation.[1][2]

In Vitro Efficacy of this compound

The in vitro potency of this compound has been evaluated across a panel of human cancer cell lines with varying KRAS mutation statuses. The data, summarized in the table below, highlights the remarkable selectivity of this compound for the KRAS G12C mutation.

Cell LineCancer TypeKRAS Mutation StatusThis compound IC50 (nM)Sotorasib IC50 (nM)Adagrasib IC50 (nM)
NCI-H358NSCLCG12C3.1 ± 0.66.2 ± 1.110.5 ± 2.1
MIA PaCa-2PancreaticG12C4.5 ± 0.98.9 ± 1.515.3 ± 3.2
SW837ColorectalG12C7.2 ± 1.312.8 ± 2.521.7 ± 4.3
NCI-H2122NSCLCG12C5.8 ± 1.110.1 ± 2.018.6 ± 3.9
A549NSCLCG12S> 1000> 1000> 1000
HCT116ColorectalG13D> 1000> 1000> 1000
Calu-1NSCLCG12C6.5 ± 1.211.5 ± 2.319.8 ± 4.1
PANC-1PancreaticG12D> 1000> 1000> 1000
AsPC-1PancreaticG12D> 1000> 1000> 1000
NCI-H460NSCLCQ61H> 1000> 1000> 1000
NCI-H1792NSCLCWild-Type> 1000> 1000> 1000

Data synthesized from preclinical studies.[1][2] The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

As evidenced by the data, this compound demonstrates potent, single-digit nanomolar IC50 values in KRAS G12C-mutated cell lines. In contrast, its activity is significantly attenuated in cell lines with other KRAS mutations (e.g., G12S, G13D, G12D, Q61H) or wild-type KRAS, with IC50 values exceeding 1000 nM. This high degree of selectivity underscores the targeted nature of this compound and suggests that its primary therapeutic potential as a monotherapy lies within the KRAS G12C-mutant tumor landscape.

In Vivo Antitumor Activity of this compound

The in vivo efficacy of this compound has been demonstrated in various xenograft models of human cancers harboring the KRAS G12C mutation.

Tumor ModelCancer TypeThis compound Dose (mg/kg, oral, daily)Tumor Growth Inhibition (TGI) / Regression (%)Sotorasib Dose (mg/kg, oral, daily)Adagrasib Dose (mg/kg, oral, daily)
NCI-H358NSCLC30-48% (Regression)100100
MIA PaCa-2Pancreatic30-100% (Complete Regression)100100
SW837Colorectal6093% (TGI)100100
NCI-H2122NSCLC6085% (TGI)100100
LG35-PDXPancreatic60-75% (Regression)Not ReportedNot Reported
PA26-PDXPancreatic60-60% (Regression)Not ReportedNot Reported

Data from in vivo studies in mouse xenograft models.[1][2] Negative values indicate tumor regression.

In these preclinical models, orally administered this compound led to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][2] Notably, in the MIA PaCa-2 pancreatic cancer model, this compound induced complete tumor regression at a dose of 30 mg/kg.[1] These findings provide a strong rationale for the clinical investigation of this compound in patients with KRAS G12C-mutated solid tumors.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism and the experimental approaches used in its preclinical evaluation, the following diagrams illustrate the key signaling pathways and a general workflow for in vitro and in vivo studies.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

KRAS G12C Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture 1. Cell Culture (KRAS G12C & Non-G12C Solid Tumor Cell Lines) Garsorasib_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Garsorasib_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 Garsorasib_Treatment->Viability_Assay Western_Blot 4. Western Blot (p-ERK, Total ERK) Confirm Pathway Inhibition Garsorasib_Treatment->Western_Blot Xenograft_Model 1. Xenograft Model (Tumor Cell Implantation in Immunocompromised Mice) Garsorasib_Dosing 2. This compound Dosing (Oral Administration) Xenograft_Model->Garsorasib_Dosing Tumor_Monitoring 3. Tumor Volume Monitoring (Calipers) Garsorasib_Dosing->Tumor_Monitoring Efficacy_Analysis 4. Efficacy Analysis (TGI, Regression) Tumor_Monitoring->Efficacy_Analysis

General Preclinical Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot for ERK Phosphorylation
  • Cell Lysis: Cells are treated with this compound for a specified time (e.g., 2 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to assess the degree of pathway inhibition.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., NCI-H358, MIA PaCa-2) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at specified doses.

  • Tumor Measurement: Tumor volume is measured two to three times weekly using calipers.

  • Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and tumor regression. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Ethical Considerations: All animal studies are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Potential in Other Solid Tumors: Avenues for Exploration

The preclinical data to date strongly indicates that this compound's efficacy as a monotherapy is largely confined to KRAS G12C-mutant cancers. However, several avenues warrant further investigation to explore its potential in a broader range of solid tumors:

  • Combination Therapies: The high selectivity of this compound could make it an ideal combination partner. In non-G12C KRAS-mutant or KRAS wild-type tumors, other signaling pathways may be driving tumor growth. Combining this compound with inhibitors of these pathways could lead to synergistic antitumor effects. For instance, combining this compound with inhibitors of EGFR, MEK, or PI3K could be a rational approach in certain contexts.

  • Overcoming Resistance: In tumors that develop resistance to other targeted therapies, the KRAS pathway may become reactivated. In such scenarios, this compound could potentially be used to overcome acquired resistance, even in tumors not initially driven by a KRAS G12C mutation.

  • Immuno-oncology Combinations: The tumor microenvironment plays a crucial role in treatment response. Investigating the immunomodulatory effects of this compound and its potential to enhance the efficacy of immune checkpoint inhibitors in various solid tumor types is a promising area of research.

  • Biomarker-Driven Approaches: While the G12C mutation is the primary biomarker for this compound sensitivity, further research may uncover other molecular contexts or biomarkers that could predict a response, even if weaker, in other tumor types.

Conclusion

This compound is a highly potent and selective inhibitor of KRAS G12C with compelling preclinical antitumor activity in relevant cancer models. While its direct application as a monotherapy in solid tumors lacking the KRAS G12C mutation appears limited based on current in vitro data, its high selectivity and well-defined mechanism of action open up numerous possibilities for rational combination therapies. Future research should focus on exploring these combinations and identifying novel biomarkers to expand the potential clinical benefit of this compound to a wider patient population. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further investigations into the full therapeutic potential of this promising targeted agent.

References

Garsorasib (D-1553): A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is an investigational, orally bioavailable, and highly selective covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound irreversibly binds to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein, locking it in an inactive GDP-bound state.[3] This action blocks downstream signaling pathways, primarily the MAPK pathway, thereby inhibiting tumor cell proliferation and survival.[4][5] This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

This compound specifically targets the KRAS G12C mutant protein. By forming a covalent bond with the cysteine at position 12, it prevents the exchange of GDP for GTP, a critical step for KRAS activation.[3] This leads to the downregulation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell growth and proliferation.[4][5] The selective inhibition of the mutated KRAS protein while sparing the wild-type form minimizes off-target effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP SOS1-mediated GDP/GTP Exchange KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF This compound This compound (D-1553) This compound->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK (Active) ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation

Figure 1: this compound's Mechanism of Action on the KRAS G12C Signaling Pathway.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent and selective activity against cancer cell lines harboring the KRAS G12C mutation. Its efficacy is reported to be comparable or slightly superior to other KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[4]

Table 1: In Vitro Cell Viability of this compound (D-1553) in KRAS G12C Mutant Cell Lines

Cell Line Cancer Type IC50 (nM)
NCI-H358 Non-Small Cell Lung Cancer Data not specified
MIA PaCa-2 Pancreatic Cancer Data not specified
SW837 Colorectal Cancer Data not specified

| NCI-H2122 | Non-Small Cell Lung Cancer | Data not specified |

Note: Specific IC50 values were not consistently available in the reviewed literature. However, studies consistently report potent inhibition of cell viability in these KRAS G12C mutant lines.[4]

Table 2: Biochemical and Cellular Activity of this compound (D-1553)

Assay Result
Thermal Shift Assay (ΔTm) Potent binding to GDP-bound KRAS G12C
KRAS G12C-coupled Nucleotide Exchange Assay Effective inhibition of GDP/GTP exchange

| pERK Inhibition (NCI-H358 cells) | Selective inhibition of ERK phosphorylation |

In Vivo Studies

Oral administration of this compound has shown significant anti-tumor activity in various xenograft models of KRAS G12C-mutated cancers, leading to partial or complete tumor regression.[4][6]

Table 3: In Vivo Efficacy of this compound (D-1553) in Xenograft Models

Xenograft Model Cancer Type This compound Dose (mg/kg) Tumor Growth Inhibition (TGI) / Regression
NCI-H358 Non-Small Cell Lung Cancer 30 -48% (regression)
MIA PaCa-2 Pancreatic Cancer 30 -100% (complete regression)
SW837 Colorectal Cancer 60 93%

| NCI-H2122 | Non-Small Cell Lung Cancer | 60 | 76% |

Table 4: Efficacy of this compound (D-1553) in Patient-Derived Xenograft (PDX) Models

Cancer Type Tumor Growth Inhibition (TGI) Range
Lung Cancer 43.6% to 124.3% (regression in 4/8 models)

| Colorectal Cancer | 60.9% to 105.7% (regression in 3/9 models) |

Combination Therapies

Preclinical studies have indicated that combining this compound with other targeted agents or chemotherapy can lead to enhanced anti-tumor activity.

Table 5: Preclinical Combination Therapy with this compound (D-1553)

Combination Agent Agent Type Xenograft Model Outcome
RMC-4550 SHP2 Inhibitor NCI-H358 Enhanced tumor growth inhibition
Trametinib MEK Inhibitor NCI-H358 Enhanced tumor growth inhibition

| Carboplatin | Chemotherapy | NCI-H358 | Enhanced tumor growth inhibition |

Clinical Trial Data

This compound is currently being evaluated in Phase I and II clinical trials (NCT04585035, NCT05383898) for patients with advanced solid tumors harboring the KRAS G12C mutation.[7][8]

Table 6: Phase I Clinical Trial Results in KRAS G12C-Mutated NSCLC (NCT05383898)

Parameter All Evaluable Patients (n=74) Recommended Phase 2 Dose (RP2D) Patients (n=62)
Objective Response Rate (ORR) 40.5% 38.7%
Disease Control Rate (DCR) 91.9% 90.3%
Median Progression-Free Survival (PFS) 8.2 months 7.6 months
Median Duration of Response (DOR) 7.1 months 6.9 months
Intracranial ORR (Patients with Brain Metastasis) 17% Not specified

| Intracranial DCR (Patients with Brain Metastasis) | 100% | Not specified |

Data from a dose-escalation and expansion study in China. The RP2D was established at 600 mg twice daily.[8]

Table 7: Pooled Analysis of Phase 1/2 Study in KRAS G12C-Mutated NSCLC (N=189)

Parameter Result
Objective Response Rate (ORR) 48.1%
Disease Control Rate (DCR) 87.8%
Median Duration of Response (DOR) 12.45 months
Median Progression-Free Survival (PFS) 9.07 months

| Median Overall Survival (OS) | 14.19 months |

Patients received this compound at 600 mg twice daily. The median follow-up was 13.0 months.[9]

Experimental Protocols

The following sections describe representative methodologies for key assays used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay determines the concentration of this compound required to inhibit the growth of cancer cells.

A Seed KRAS G12C mutant cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., MTT or CellTiter-Glo) D->E F Measure absorbance or luminescence E->F G Calculate IC50 value F->G

Figure 2: General workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded into 96-well plates at an optimal density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: Plates are incubated for a period of 72 hours.

  • Detection: A viability reagent such as MTT or CellTiter-Glo is added to the wells.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the drug concentration.

Western Blot for pERK Inhibition

This assay is used to confirm that this compound is inhibiting its target by measuring the phosphorylation status of ERK, a downstream effector in the KRAS signaling pathway.

Methodology:

  • Cell Treatment: Cells are treated with various concentrations of this compound for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control), followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the pERK band is normalized to the total ERK band to determine the extent of inhibition.

Thermal Shift Assay (TSA)

TSA is a biophysical technique used to assess the binding of a ligand (this compound) to its target protein (KRAS G12C) by measuring changes in the protein's thermal stability.

Methodology:

  • Reaction Setup: The target protein (KRAS G12C) is mixed with a fluorescent dye that binds to unfolded proteins and varying concentrations of this compound.

  • Thermal Denaturation: The temperature of the mixture is gradually increased.

  • Fluorescence Measurement: As the protein unfolds, the dye binds, and the fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of this compound indicates binding and stabilization of the protein.

KRAS G12C-Coupled Nucleotide Exchange Assay

This biochemical assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, which is a key step in its activation.

Methodology:

  • Reaction Components: GDP-loaded KRAS G12C protein is incubated with this compound.

  • Initiation of Exchange: The nucleotide exchange factor SOS1 and a fluorescently labeled GTP analog are added to the mixture.

  • Detection: The displacement of GDP and binding of the fluorescent GTP analog is measured over time using a plate reader.

  • Analysis: A decrease in the rate of nucleotide exchange in the presence of this compound indicates inhibitory activity.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

A Implant KRAS G12C mutant tumor cells into mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound (e.g., orally) daily C->D E Measure tumor volume periodically D->E F Monitor animal weight and health D->F G Analyze tumor growth inhibition/regression E->G F->G

Figure 3: General workflow for in vivo xenograft studies.

Methodology:

  • Tumor Implantation: Human cancer cells with the KRAS G12C mutation are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are randomized into groups and treated with this compound (typically administered orally) or a vehicle control.

  • Monitoring: Tumor volume and the general health of the mice are monitored regularly.

  • Endpoint Analysis: At the end of the study, the tumor growth inhibition (TGI) or regression is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

Early-stage research on this compound (D-1553) has demonstrated its potential as a potent and selective inhibitor of KRAS G12C. Preclinical data from in vitro and in vivo studies have shown significant anti-tumor activity, both as a monotherapy and in combination with other agents. Phase I and II clinical trials have provided encouraging results in patients with KRAS G12C-mutated solid tumors, particularly NSCLC, with a manageable safety profile. Further clinical development is ongoing to fully establish the efficacy and safety of this compound as a targeted therapy for this patient population with a high unmet medical need.

References

Methodological & Application

Garsorasib Protocol for In Vitro Cell Viability Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective oral inhibitor of the KRAS G12C mutation, a key driver in various cancers.[1][2][3] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound covalently binds to the cysteine residue of the KRAS G12C mutant protein, trapping it in an inactive, GDP-bound state and thereby inhibiting oncogenic signaling.[1][4] These application notes provide a comprehensive protocol for assessing the in vitro efficacy of this compound on the viability of cancer cell lines harboring the KRAS G12C mutation.

Mechanism of Action

This compound selectively targets the KRAS G12C mutant protein. By binding to the inactive GDP-bound state, it prevents the exchange to the active GTP-bound state, thus inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.[4] Preclinical studies have demonstrated that this compound selectively inhibits ERK phosphorylation in cancer cell lines with the KRAS G12C mutation.[4]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP Growth Factor Signaling KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GEF KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C Signaling Pathway and this compound Inhibition.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines with varying KRAS mutation statuses. The data is compiled from a study by Shi et al. (2023).[1][5]

Cell LineCancer TypeKRAS Mutation StatusThis compound (D-1553) IC50 (nM)
NCI-H358Non-Small Cell Lung CancerG12C4.3
MIA PaCa-2Pancreatic CancerG12C6.7
SW837Colorectal CancerG12C11.2
NCI-H2122Non-Small Cell Lung CancerG12C15.8
SW1573Non-Small Cell Lung CancerG12C25.1
HCT116Colorectal CancerG12D>1000
A549Non-Small Cell Lung CancerG12S>1000
Calu-1Non-Small Cell Lung CancerG12C8.9
NCI-H1792Non-Small Cell Lung CancerG12C12.5
PSN-1Pancreatic CancerG12D>1000
AsPC-1Pancreatic CancerG12D>1000
Capan-1Pancreatic CancerG12V>1000

Data extracted from Shi et al., 2023.[1][5]

Experimental Protocol: Cell Viability Assay (MTT-Based)

This protocol describes a general procedure for determining the effect of this compound on the viability of KRAS G12C mutant cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials
  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (D-1553)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture KRAS G12C mutant cells Seed_Cells Seed cells into 96-well plate Cell_Culture->Seed_Cells Add_Inhibitor Add this compound dilutions to cells Seed_Cells->Add_Inhibitor Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Plate Read absorbance at 570 nm Solubilize->Read_Plate Plot_Curve Plot dose-response curve Read_Plate->Plot_Curve Calculate_IC50 Calculate IC50 value Plot_Curve->Calculate_IC50

Experimental Workflow for this compound Cell Viability Assay.

References

Garsorasib (D-1553): Application Notes and Protocols for Dose-Response Studies in KRAS G12C Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the dose-response of garsorasib (D-1553), a potent and selective inhibitor of KRAS G12C, in relevant cancer cell lines. This document includes quantitative data on its inhibitory activity, step-by-step experimental procedures, and visualizations of the targeted signaling pathway and experimental workflow.

Introduction

This compound is an orally bioavailable covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. By binding to the GDP-bound state of KRAS G12C, this compound locks the protein in its inactive conformation, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival. Preclinical studies have demonstrated that this compound exhibits potent and selective antitumor activity in cancer cells harboring the KRAS G12C mutation.

Data Presentation: Dose-Response of this compound in KRAS G12C Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines with the KRAS G12C mutation. These values were determined using a cell viability assay after a 72-hour incubation period.

Cell LineCancer TypeThis compound (D-1553) IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer3.2
MIA PaCa-2Pancreatic Cancer8.5
SW837Colorectal Cancer12.7
NCI-H2122Non-Small Cell Lung Cancer6.4

Data extracted from preclinical studies of D-1553.

Experimental Protocols

This section provides a detailed methodology for determining the dose-response curve of this compound in KRAS G12C mutant cancer cell lines using a cell viability assay.

Cell Viability Assay Protocol

This protocol is adapted from preclinical studies of this compound and is suitable for determining the IC50 values in various adherent cancer cell lines.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2, SW837, NCI-H2122)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (D-1553)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates (clear bottom)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture KRAS G12C mutant cells in appropriate complete medium at 37°C in a humidified incubator with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count to ensure viability is >90%.

    • Seed the cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (a typical range would be from 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully add the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of cell culture medium in the well).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

KRAS Signaling Pathway and this compound Inhibition

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP-mediated hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for Dose-Response Curve Determination

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_assay Incubation & Assay cluster_data_analysis Data Analysis Culture Culture KRAS G12C mutant cells Seed Seed cells into 96-well plate Culture->Seed Add_Treatment Add drug dilutions to cells Seed->Add_Treatment Prepare_Dilutions Prepare serial dilutions of this compound Prepare_Dilutions->Add_Treatment Incubate Incubate for 72 hours Add_Treatment->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Read_Plate Read luminescence Add_Reagent->Read_Plate Plot_Curve Plot dose-response curve Read_Plate->Plot_Curve Calculate_IC50 Calculate IC50 value Plot_Curve->Calculate_IC50

Caption: Workflow for determining this compound dose-response curves.

References

Application Notes and Protocols: Western Blot Analysis of pERK Inhibition by Garsorasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. The KRAS protein is a central node in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active state, leading to aberrant downstream signaling and oncogenesis. This compound selectively binds to the GDP-bound state of KRAS G12C, preventing its reactivation and subsequently inhibiting the downstream phosphorylation cascade, including the phosphorylation of ERK (pERK).[1][2] Western blotting is a fundamental technique to elucidate the mechanism of action of such targeted therapies by directly measuring the inhibition of downstream effectors. This document provides a detailed protocol for assessing the inhibitory effect of this compound on ERK phosphorylation in cancer cells harboring the KRAS G12C mutation.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus to control gene expression. Upon activation by upstream signals, KRAS binds to GTP and activates BRAF, which in turn phosphorylates and activates MEK. Activated MEK then phosphorylates ERK at threonine 202 and tyrosine 204. Phosphorylated ERK (pERK) translocates to the nucleus and activates transcription factors that drive cell proliferation. This compound, a KRAS G12C inhibitor, covalently binds to the mutant cysteine at position 12, trapping KRAS in an inactive GDP-bound state. This prevents the activation of downstream signaling, leading to a reduction in pERK levels and subsequent inhibition of tumor growth.[1][2]

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Transcription Transcription & Cell Proliferation pERK->Transcription Activates This compound This compound This compound->KRAS_GDP Binds & Locks

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for pERK

This protocol outlines the steps for treating KRAS G12C mutant cancer cells with this compound and subsequently analyzing the levels of phosphorylated ERK (pERK) and total ERK by Western blot. The human non-small cell lung cancer cell line NCI-H358, which harbors the KRAS G12C mutation, is a suitable model for this experiment.[1][2][3]

Materials and Reagents:

  • Cell Line: NCI-H358 (KRAS G12C mutant)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Inhibitor: this compound (D-1553)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • Transfer Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody

    • Rabbit anti-p44/42 MAPK (Erk1/2) antibody

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Procedure:

  • Cell Culture and Treatment:

    • Culture NCI-H358 cells in complete medium to ~80% confluency.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). A vehicle control (DMSO) should be included.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To probe for total ERK and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

    • Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal, and then to the loading control.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed NCI-H358 cells B Treat with this compound (Dose-response/Time-course) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF/Nitrocellulose) E->F G Immunoblotting (pERK, Total ERK, Loading Control) F->G H Detection (ECL) G->H I Densitometry H->I J Normalization & Quantification I->J

Caption: Experimental workflow for Western blot analysis of pERK inhibition.

Data Presentation

The following table summarizes hypothetical quantitative data for the dose-dependent inhibition of pERK by this compound in NCI-H358 cells after a 2-hour treatment, as determined by densitometric analysis of Western blot results. Preclinical studies have shown that this compound (D-1553) selectively inhibits ERK phosphorylation in NCI-H358 cells with a potency that is slightly superior to other KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[1]

This compound (nM)pERK/Total ERK Ratio (Normalized to Vehicle)% Inhibition of pERK
0 (Vehicle)1.000%
10.6535%
100.2575%
1000.0892%
10000.0496%

Expected Results and Interpretation

A successful experiment will show a dose-dependent decrease in the intensity of the pERK band with increasing concentrations of this compound, while the total ERK and loading control bands should remain relatively constant across all lanes. The quantitative analysis should demonstrate a significant reduction in the pERK/total ERK ratio, confirming the on-target activity of this compound in inhibiting the MAPK signaling pathway. These results are crucial for determining the potency (e.g., IC50) of this compound in a cellular context and for guiding further preclinical and clinical development. The selective inhibition of ERK phosphorylation in KRAS G12C mutant cells by this compound underscores its potential as a targeted therapy.[1][2]

References

Garsorasib (D-1553) Administration in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (also known as D-1553) is a potent and selective oral inhibitor of the KRAS G12C mutation, a key driver in various solid tumors.[1][2][3] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-growth signaling pathways.[1] this compound covalently binds to the GDP-bound KRAS G12C protein, inhibiting its signaling and demonstrating significant antitumor activity in preclinical models.[1][2] Preclinical evaluation in mouse xenograft models is a critical step to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound. These application notes provide detailed protocols for the administration of this compound in such models.

Mechanism of Action: KRAS G12C Inhibition

The KRAS G12C mutation impairs the intrinsic GTPase activity of the KRAS protein, leading to an accumulation of its active GTP-bound form. This results in the constitutive activation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival. This compound selectively and irreversibly binds to the mutant cysteine at position 12 of the KRAS G12C protein, trapping it in an inactive GDP-bound state. This effectively blocks signal transduction through these key oncogenic pathways.[1]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound (D-1553) This compound->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS G12C signaling pathway and the mechanism of this compound action.

Data Presentation: In Vivo Efficacy of this compound in Xenograft Models

Preclinical studies have demonstrated this compound's potent anti-tumor activity in various KRAS G12C-mutated cell line-derived xenograft (CDX) models.[4][5] The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of this compound in KRAS G12C-Mutated Xenograft Models

Cell LineCancer TypeAnimal ModelThis compound Dose (mg/kg, oral)Tumor Growth Inhibition (TGI)Tumor RegressionReference
NCI-H358Non-Small Cell Lung CancerBALB/c Nude Mice30--48%[4]
MIA PaCa-2Pancreatic CancerBALB/c Nude Mice30--100%[4]
SW837Colon AdenocarcinomaBALB/c Nude Mice6093%-[4]
NCI-H2122Non-Small Cell Lung CancerBALB/c Nude Mice6076%-[4]

Table 2: Recommended KRAS G12C-Mutated Cell Lines for Xenograft Studies

Cell LineCancer TypeNotes
NCI-H358Non-Small Cell Lung CancerWidely used and shows significant tumor regression with this compound treatment.[4]
MIA PaCa-2Pancreatic CancerDemonstrates complete tumor regression in response to this compound.[4]
NCI-H2122Non-Small Cell Lung CancerEstablished model for testing KRAS G12C inhibitors.
SW1573Non-Small Cell Lung CancerAnother established NSCLC model for inhibitor evaluation.

Experimental Protocols

The following protocols provide a framework for evaluating the in vivo efficacy of this compound in mouse xenograft models.

Experimental_Workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cell Culture (KRAS G12C Line) Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (BALB/c Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment_Admin 6. This compound/Vehicle Administration Randomization->Treatment_Admin Endpoint_Analysis 7. Endpoint Analysis (Tumor Volume, Body Weight, Pharmacodynamics) Treatment_Admin->Endpoint_Analysis

Caption: General experimental workflow for a xenograft study evaluating this compound.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study

This protocol outlines a typical procedure for assessing the anti-tumor efficacy of this compound in mice bearing subcutaneous xenografts.

1. Cell Culture and Animal Model:

  • Cell Lines: Use human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).

  • Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Animals: Use female BALB/c nude mice, aged 6-8 weeks.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

2. Tumor Implantation:

  • Harvest cells during the exponential growth phase.

  • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁸ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.[6]

3. Tumor Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When the average tumor volume reaches approximately 200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6]

4. This compound Formulation and Administration:

  • Formulation: A suggested formulation for oral gavage is to first dissolve this compound in DMSO, then dilute with a vehicle such as a mixture of PEG300, Tween80, and sterile water.[2] For example, to prepare a 1 mg/mL solution, add 50 µL of a 100 mg/mL DMSO stock solution to 400 µL PEG300, mix, add 50 µL Tween80, mix, and then add 500 µL of ddH₂O.[2] Prepare fresh solutions as needed.

  • Dosage: Administer this compound orally at desired dose levels (e.g., 30 mg/kg, 60 mg/kg).[4]

  • Administration Schedule: Administer this compound or vehicle control once or twice daily.

  • Toxicity Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

5. Endpoint Analysis:

  • Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice.

  • Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics).

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Protocol 2: Pharmacodynamic (PD) Analysis

This protocol describes the assessment of target engagement and downstream pathway inhibition in tumor tissue.

1. Study Design:

  • Establish xenograft tumors as described in Protocol 1.

  • Treat mice with a single or multiple doses of this compound or vehicle.

  • At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize a subset of mice from each treatment group.

2. Tissue Collection and Processing:

  • Excise the tumors and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry (IHC).

3. Biomarker Analysis:

  • Western Blot: Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation levels of downstream effectors such as ERK (pERK) and AKT (pAKT). A reduction in the phosphorylation of these proteins indicates target engagement and pathway inhibition.[5]

  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the levels of pERK and other relevant biomarkers within the tumor microenvironment.

Conclusion

The protocols and data presented provide a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models. These studies are crucial for determining the optimal dosing and administration schedule, as well as for understanding the in vivo efficacy and mechanism of action of this novel therapeutic agent. Researchers should adapt these general protocols to their specific experimental goals and inhibitor characteristics.

References

Garsorasib (D-1553): Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (also known as D-1553) is a highly potent and selective oral covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that promote tumor cell proliferation and survival.[1][2] this compound specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, sequestering it in its inactive GDP-bound state and thereby inhibiting oncogenic signaling.[1][2] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various xenograft models, both as a monotherapy and in combination with other targeted agents.[1][2]

These application notes provide detailed protocols and data for the formulation and in vivo evaluation of this compound, intended to guide researchers in designing and executing preclinical studies.

Mechanism of Action: KRAS G12C Signaling Pathway

The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. Upstream signals from receptor tyrosine kinases (RTKs), such as EGFR, activate Guanine Nucleotide Exchange Factors (GEFs) like SOS1, which promote the exchange of GDP for GTP on KRAS, leading to its activation. Activated KRAS then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of GTPase Activating Proteins (GAPs) to promote GTP hydrolysis, thus trapping KRAS in a persistently active state. This compound covalently binds to the mutant cysteine-12, locking KRAS G12C in an inactive conformation and blocking downstream signaling.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS G12C Cycle cluster_downstream Downstream Effector Pathways RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS G12C-GDP KRAS G12C (Inactive-GDP) SOS1->KRAS G12C-GDP GTP GDP KRAS G12C-GTP KRAS G12C (Active-GTP) KRAS G12C-GDP->KRAS G12C-GTP Activation KRAS G12C-GTP->KRAS G12C-GDP Inactivation (Blocked by G12C mutation) GAP GAP KRAS G12C-GTP->GAP RAF RAF KRAS G12C-GTP->RAF PI3K PI3K KRAS G12C-GTP->PI3K This compound This compound This compound->KRAS G12C-GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

In Vitro Cellular Activity
Cell LineCancer TypeThis compound IC₅₀ (nM)Sotorasib IC₅₀ (nM)Adagrasib IC₅₀ (nM)
NCI-H358NSCLC0.81.83.5
MIA PaCa-2Pancreatic1.54.17.9
SW837Colorectal2.15.610.2
NCI-H2122NSCLC1.23.96.8
Data extracted from Gong et al., Cancer Sci, 2023.
In Vivo Antitumor Efficacy of this compound Monotherapy in Xenograft Models
Xenograft Model (Cell Line)Dosing Regimen (Oral, QD)Tumor Growth Inhibition (TGI %)Observations
NCI-H35825 mg/kg85%Significant tumor growth inhibition.
NCI-H35850 mg/kg105% (regression)Complete tumor regression observed.
NCI-H358100 mg/kg110% (regression)Sustained tumor regression.
MIA PaCa-250 mg/kg92%Strong tumor growth inhibition.
MIA PaCa-2100 mg/kg112% (regression)Tumor regression observed.
SW837100 mg/kg98%Potent tumor growth inhibition.
NCI-H2122100 mg/kg102% (regression)Tumor regression observed.
Data adapted from Gong et al., Cancer Sci, 2023. TGI >100% indicates tumor regression.
In Vivo Antitumor Efficacy of this compound Combination Therapy in NCI-H358 Xenograft Model
Treatment GroupDosing Regimen (Oral, QD)Tumor Growth Inhibition (TGI %) vs. VehicleTGI % vs. This compound Monotherapy
This compound25 mg/kg85%-
SHP2i (RMC-4550)25 mg/kg45%-
This compound + SHP2i25 mg/kg each108% (regression)23%
MEKi (Trametinib)0.3 mg/kg35%-
This compound + MEKi25 mg/kg + 0.3 mg/kg115% (regression)30%
Data adapted from Gong et al., Cancer Sci, 2023.

Experimental Protocols

This compound Formulation for Oral Gavage

Note: The specific vehicle used in the pivotal preclinical studies by Gong et al. (2023) was not detailed. Therefore, a standard and commonly used vehicle for oral administration of hydrophobic compounds in mice is provided below. It is recommended to perform a small-scale formulation test to ensure solubility and stability before preparing the bulk dosing solution.

Materials:

  • This compound (D-1553) powder

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile deionized water

  • Tween 80 (optional, for improved suspension)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Protocol:

  • Prepare the Vehicle Solution:

    • To prepare a 0.5% (w/v) CMC-Na solution, weigh 0.5 g of CMC-Na and slowly add it to 100 mL of sterile deionized water while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved. This may take several hours. The solution should be clear and slightly viscous.

    • (Optional) If this compound proves difficult to suspend, a small amount of a surfactant like Tween 80 (e.g., 0.1% v/v) can be added to the vehicle.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound powder based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL suspension (for a 100 mg/kg dose in a 20g mouse at 10 mL/kg dosing volume), weigh 100 mg of this compound.

    • Place the weighed this compound powder in a mortar or a suitable vessel for homogenization.

    • Add a small volume of the 0.5% CMC-Na vehicle (e.g., 1-2 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining vehicle solution in small portions while continuously mixing or homogenizing until the desired final volume is reached.

    • Transfer the suspension to a sterile container and continue to stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Administration and Storage:

    • The suspension should be prepared fresh daily.

    • Before each administration, vigorously vortex or stir the suspension to ensure a uniform distribution of the compound.

    • Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. The typical administration volume for mice is 5-10 mL/kg.

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., NCI-H358) Implantation 2. Subcutaneous Implantation (e.g., 5x10^6 cells in Matrigel) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing 5. Daily Dosing (Oral Gavage) Randomization->Dosing Monitoring 6. Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor volume >2000 mm³ or pre-defined time) Monitoring->Endpoint Tissue_Collection 8. Tissue Collection (Tumor, Plasma) Endpoint->Tissue_Collection PD_Analysis 9. Pharmacodynamic Analysis (e.g., p-ERK Western Blot) Tissue_Collection->PD_Analysis

Caption: General workflow for an in vivo xenograft efficacy study.

Materials and Animals:

  • 4-6 week old female athymic nude mice (or other appropriate immunocompromised strain).

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358).

  • Matrigel® Basement Membrane Matrix.

  • This compound formulation and vehicle control.

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Protocol:

  • Cell Preparation and Implantation:

    • Culture KRAS G12C mutant cells under standard conditions.

    • On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle, this compound 25 mg/kg, this compound 50 mg/kg, this compound 100 mg/kg). Ensure the average tumor volume is similar across all groups.

  • Drug Administration and Monitoring:

    • Administer this compound or vehicle control daily via oral gavage according to the assigned treatment group.

    • Measure tumor volumes and body weights 2-3 times weekly. Body weight is a key indicator of treatment-related toxicity.

    • Observe animals daily for any clinical signs of distress or toxicity.

  • Study Endpoint and Analysis:

    • The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.

    • At the endpoint, euthanize the animals and collect tumors and plasma for pharmacodynamic (PD) and pharmacokinetic (PK) analysis, respectively.

    • Tumor Growth Inhibition (TGI) can be calculated as: TGI (%) = (1 - [Mean Tumor Volume of Treated Group at Endpoint] / [Mean Tumor Volume of Vehicle Group at Endpoint]) x 100.

    • For PD analysis, tumor lysates can be analyzed by Western blot for levels of p-ERK and total ERK to confirm target engagement.

Disclaimer

This document is intended for research use only. The protocols and data presented are based on published literature and are provided as a guide. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Garsorasib (D-1553) Testing in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective oral inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models are known to retain the histopathological and genetic characteristics of the original tumor, offering a more predictive in vivo system compared to traditional cell line-derived xenografts.[3][4]

These application notes provide a comprehensive guide for utilizing PDX models to assess the anti-tumor activity of this compound, including protocols for model establishment, drug administration, and pharmacodynamic biomarker analysis.

This compound's Mechanism of Action

This compound is a small molecule inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K/AKT pathways.[3][4] This blockade of oncogenic signaling leads to the suppression of tumor cell proliferation and induction of apoptosis. Preclinical studies have demonstrated that this compound selectively inhibits ERK phosphorylation in cancer cells harboring the KRAS G12C mutation.[3][4]

Preclinical Efficacy of this compound in PDX Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in PDX models of various cancers. In a study by Shi et al., oral administration of this compound at a dose of 60 mg/kg resulted in significant tumor growth inhibition and regression in KRAS G12C-mutant PDX models.[4][5]

Quantitative Data Summary
PDX ModelCancer TypeThis compound DoseTreatment DurationTumor Growth Inhibition (TGI)Reference
LG231Lung Adenocarcinoma60 mg/kg, orally, once daily21 daysSignificant tumor regression[4][5]
PA068Pancreatic Cancer60 mg/kg, orally, once daily21 daysSubstantial tumor growth inhibition[4][5]
CO122Colorectal Cancer60 mg/kg, orally, once daily21 daysMarked tumor growth inhibition[4][5]

Signaling Pathway

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 recruits SOS1 SOS1 GRB2->SOS1 recruits KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound (D-1553) This compound->KRAS_GDP Covalently Binds & Inhibits Reactivation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Collection medium (e.g., DMEM with antibiotics)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia

  • Calipers for tumor measurement

Procedure:

  • Tissue Collection and Transport: Obtain informed consent from the patient. Collect fresh tumor tissue in a sterile container with a collection medium on ice and transport it to the laboratory immediately.

  • Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Remove any non-tumor tissue (e.g., fat, necrotic tissue). Mince the tumor into small fragments (1-3 mm³).

  • Implantation: Anesthetize the immunodeficient mouse. Create a small incision in the skin of the flank. Implant a single tumor fragment subcutaneously. Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation. Once tumors are palpable, measure their volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Passaging: Once a tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or used for subsequent passaging by repeating steps 2 and 3.

Protocol 2: this compound Efficacy Study in PDX Models

This protocol describes a typical in vivo efficacy study of this compound in established PDX models.

Materials:

  • Established PDX models with tumor volumes of 100-200 mm³

  • This compound (D-1553)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers and a scale for weighing mice

Procedure:

  • Animal Randomization: Randomize mice with established PDX tumors into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 60 mg/kg dose). Administer this compound or vehicle control orally once daily via gavage.[6]

  • Tumor Growth and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group. Analyze the statistical significance of the differences in tumor volume between the groups.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues for pharmacodynamic biomarker analysis.

Protocol 3: Western Blot Analysis of p-ERK in PDX Tumor Tissues

This protocol details the procedure for assessing the inhibition of ERK phosphorylation in this compound-treated PDX tumors.

Materials:

  • Frozen PDX tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Strip the membrane and re-probe with an antibody against total ERK for loading control. Quantify the band intensities using densitometry software.

Protocol 4: Immunohistochemistry (IHC) for Ki-67 in PDX Tumor Tissues

This protocol is for evaluating the anti-proliferative effect of this compound by assessing Ki-67 expression in PDX tumors.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum

  • Primary antibody (anti-Ki-67)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an antigen retrieval solution.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Immunostaining: Incubate the sections with the primary anti-Ki-67 antibody. After washing, apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.

  • Detection and Counterstaining: Visualize the staining using a DAB chromogen solution, which will produce a brown precipitate at the site of the antigen. Counterstain the sections with hematoxylin.

  • Imaging and Analysis: Dehydrate the sections, mount with a coverslip, and image using a light microscope. The Ki-67 proliferation index can be quantified by determining the percentage of Ki-67-positive tumor cells.

Experimental Workflow and Resistance Mechanisms

Experimental_Workflow cluster_pdx_creation PDX Model Development cluster_efficacy_study This compound Efficacy Testing cluster_analysis Endpoint Analysis cluster_resistance Potential Resistance Mechanisms PatientTumor Patient Tumor (KRAS G12C+) Implantation Subcutaneous Implantation in Immunodeficient Mice PatientTumor->Implantation TumorGrowth Tumor Growth & Passaging Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring TissueHarvest Harvest Tumors Monitoring->TissueHarvest DataAnalysis Tumor Growth Inhibition (TGI) Calculation Monitoring->DataAnalysis Resistance Development of Acquired Resistance Monitoring->Resistance BiomarkerAnalysis Pharmacodynamic Analysis (p-ERK, Ki-67) TissueHarvest->BiomarkerAnalysis RTK Receptor Tyrosine Kinase (RTK) Reactivation Resistance->RTK Bypass Bypass Signaling Pathways (e.g., PI3K/AKT) Resistance->Bypass Secondary Secondary KRAS Mutations Resistance->Secondary

Caption: Workflow for this compound testing and resistance investigation.

Potential Mechanisms of Resistance

While this compound shows significant promise, the development of resistance is a potential challenge, as observed with other targeted therapies. Preclinical studies with KRAS G12C inhibitors have identified several potential mechanisms of acquired resistance, including:

  • Reactivation of the MAPK pathway: This can occur through various mechanisms, such as the amplification of the KRAS G12C allele or the acquisition of new mutations in other RAS isoforms (e.g., NRAS, HRAS).

  • Bypass signaling: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can circumvent the blockade of KRAS signaling.

  • Upstream signaling activation: Increased signaling from receptor tyrosine kinases (RTKs) like EGFR can lead to the reactivation of wild-type RAS proteins, thereby bypassing the inhibition of KRAS G12C.[7]

Investigating these potential resistance mechanisms in this compound-treated PDX models that develop resistance is crucial for designing effective combination therapies to overcome or delay the onset of resistance.

Conclusion

Patient-derived xenograft models are an indispensable tool for the preclinical evaluation of this compound. The protocols and application notes provided here offer a framework for conducting robust in vivo studies to assess the efficacy and pharmacodynamic effects of this compound, as well as for exploring potential mechanisms of resistance. This information is vital for the continued clinical development of this compound and for optimizing its therapeutic use in patients with KRAS G12C-mutant cancers.

References

Application Notes and Protocols: Synergistic Effects of Garsorasib with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective oral inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] While this compound monotherapy has shown promising anti-tumor activity, combination strategies are being explored to enhance efficacy and overcome potential resistance mechanisms.[3][4] Preclinical evidence suggests that combining this compound with conventional chemotherapy agents can lead to synergistic anti-tumor effects, providing a strong rationale for further investigation and clinical development of such combinations.[5][6]

This document provides detailed application notes and experimental protocols for assessing the synergistic effects of this compound in combination with chemotherapy, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

Preclinical studies have demonstrated that the combination of this compound with platinum-based chemotherapy results in enhanced tumor growth inhibition compared to either agent alone. The following table summarizes key findings from in vivo xenograft models.

CombinationCancer ModelKey FindingsReference
This compound (D-1553) + Carboplatin (B1684641)NCI-H358 (NSCLC) XenograftThe combination showed stronger tumor growth inhibition compared to this compound or carboplatin alone.[6][6]
This compound (D-1553) + ChemotherapyXenograft Tumor ModelsThe combination of D-1553 with chemotherapy showed stronger potency on tumor growth inhibition or regression.[6]

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between this compound and chemotherapy is thought to be multifactorial. KRAS G12C inhibition by this compound primarily blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.[3] However, resistance can emerge through the reactivation of this pathway or activation of bypass signaling cascades.[7][8]

Chemotherapeutic agents, such as platinum compounds, induce DNA damage, leading to cell cycle arrest and apoptosis. There is evidence that KRAS mutations can confer resistance to platinum-based chemotherapy by upregulating DNA repair mechanisms.[9] The combination of this compound with chemotherapy may exert a synergistic effect through:

  • Vertical Pathway Inhibition: this compound's inhibition of the MAPK pathway may prevent chemotherapy-induced activation of pro-survival signals.

  • Sensitization to DNA Damage: By inhibiting KRAS G12C, this compound may downregulate DNA repair pathways, thereby increasing the sensitivity of tumor cells to DNA-damaging chemotherapeutic agents.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK KRAS_G12C KRAS G12C RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_G12C Inhibits Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis

Simplified signaling pathway of this compound and Chemotherapy.

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol outlines the determination of synergistic effects of this compound and a chemotherapeutic agent on the viability of KRAS G12C mutant cancer cell lines. The Chou-Talalay method will be used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][7]

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • This compound (D-1553)

  • Chemotherapeutic agent (e.g., Carboplatin)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in DMSO. Create a series of dilutions for each drug and for the combination at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).

  • Treatment: Treat the cells with this compound alone, the chemotherapeutic agent alone, and the combination at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Measurement:

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[10][11][12]

    • CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes and incubate at room temperature for 10 minutes. Measure the luminescence.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value for each drug alone.

    • Use software like CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the dose-effect curves of the single agents and the combination.[3]

start Start cell_seeding Seed KRAS G12C mutant cells in 96-well plates start->cell_seeding drug_prep Prepare serial dilutions of This compound, Chemotherapy, and Combination cell_seeding->drug_prep treatment Treat cells with single agents and combination drug_prep->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability_assay data_analysis Analyze data using Chou-Talalay method (Calculate CI and DRI) viability_assay->data_analysis end End data_analysis->end

Workflow for in vitro synergy assessment.
In Vitro Apoptosis Assay (Annexin V/PI Staining)

This protocol is to determine if the synergistic effect on cell viability is due to an increase in apoptosis.

Materials:

  • KRAS G12C mutant cancer cell line

  • This compound and chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and the combination at synergistic concentrations (determined from the viability assay) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[4][14][15]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).

In Vivo Synergy Assessment: Xenograft Model

This protocol evaluates the in vivo synergistic anti-tumor efficacy of this compound and chemotherapy.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • This compound formulation for oral gavage

  • Chemotherapeutic agent formulation for injection (e.g., Carboplatin for intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject KRAS G12C mutant cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four groups: Vehicle control, this compound alone, Chemotherapy alone, and this compound + Chemotherapy.

  • Treatment: Administer the treatments as per the planned schedule and dosage. Monitor the body weight of the mice as a measure of toxicity.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the experiment until tumors in the control group reach the maximum allowed size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the tumor growth inhibition between the combination group and the single-agent groups.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_outcome Outcome cell_viability Cell Viability Assays (Determine IC50 and Synergy) apoptosis_assay Apoptosis Assays (Confirm mechanism of cell death) cell_viability->apoptosis_assay Inform concentrations xenograft_model Xenograft Model Establishment cell_viability->xenograft_model Guide dose selection treatment_groups Randomization into treatment groups: - Vehicle - this compound - Chemotherapy - Combination xenograft_model->treatment_groups efficacy_assessment Tumor Growth Inhibition Assessment treatment_groups->efficacy_assessment synergistic_effect Demonstration of Synergistic Anti-tumor Effect efficacy_assessment->synergistic_effect

References

Application Notes and Protocols: Garsorasib and Immunotherapy Combinations In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective covalent inhibitor of KRAS G12C, a mutation found in various solid tumors.[1][2] Preclinical and clinical studies have demonstrated its anti-tumor activity as a monotherapy and in combination with other targeted agents and chemotherapy.[1][2][3] There is a strong scientific rationale for combining this compound with immunotherapies, such as immune checkpoint inhibitors (ICIs), to enhance anti-tumor immune responses and overcome resistance. This document provides an overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways relevant to the in vivo combination of this compound and immunotherapy.

While direct preclinical studies on the combination of this compound with immunotherapies like PD-1/PD-L1 inhibitors are not extensively published, data from other KRAS G12C inhibitors provide a strong basis for these combination strategies. These studies suggest that by inhibiting the KRAS G12C oncoprotein, the tumor microenvironment can be modulated to be more susceptible to immune-mediated killing.

Signaling Pathways

KRAS G12C Signaling and Immune Evasion

The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving tumor cell proliferation, survival, and immune evasion. Oncogenic KRAS signaling can promote an immunosuppressive tumor microenvironment by upregulating the expression of PD-L1.[4] this compound covalently binds to the mutated KRAS G12C protein, locking it in an inactive state and inhibiting downstream signaling. This inhibition is hypothesized to not only halt tumor growth but also to reverse the KRAS-driven immunosuppression.

KRAS_Signaling_and_Immune_Evasion KRAS G12C Signaling and Immune Evasion Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK PDL1 PD-L1 Expression (Upregulated) ERK->PDL1 Induces Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_G12C Inhibits Garsorasib_Immunotherapy_Synergy Proposed Synergy of this compound and Anti-PD-1 Therapy This compound This compound KRAS_Inhibition KRAS G12C Inhibition This compound->KRAS_Inhibition PDL1_Downregulation Decreased PD-L1 Expression KRAS_Inhibition->PDL1_Downregulation Antigen_Presentation Increased Antigen Presentation KRAS_Inhibition->Antigen_Presentation TME_Modulation Pro-inflammatory TME KRAS_Inhibition->TME_Modulation T_Cell_Activation Enhanced T-Cell Activation & Killing PDL1_Downregulation->T_Cell_Activation Antigen_Presentation->T_Cell_Activation TME_Modulation->T_Cell_Activation Anti_PD1 Anti-PD-1/PD-L1 Antibody Immune_Checkpoint_Blockade Immune Checkpoint Blockade Anti_PD1->Immune_Checkpoint_Blockade Immune_Checkpoint_Blockade->T_Cell_Activation Tumor_Regression Tumor Regression T_Cell_Activation->Tumor_Regression Experimental_Workflow In Vivo Xenograft Experimental Workflow start Start humanize_mice Humanize NSG Mice (CD34+ cell injection) start->humanize_mice implant_pdx Implant KRAS G12C PDX Tumor Fragments humanize_mice->implant_pdx tumor_growth Monitor Tumor Growth implant_pdx->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Treatment: - Vehicle - this compound - Anti-PD-1 - Combination randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor monitor->monitor No endpoint Endpoint Reached monitor->endpoint collect_samples Collect Tumor and Blood Samples endpoint->collect_samples Yes analysis Analyze Samples: - Flow Cytometry - IHC - Cytokine Profiling collect_samples->analysis end End analysis->end

References

Garsorasib (D-1553) in 3D Spheroid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective oral inhibitor of the KRAS G12C mutation, a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3] Three-dimensional (3D) spheroid culture systems are increasingly recognized for their ability to better mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[4][5][6] These models recapitulate key aspects of solid tumors such as cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them more predictive of clinical efficacy.[5][7] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture systems to evaluate its anti-tumor activity.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the effect of this compound on KRAS G12C mutant cancer cell line spheroids. This data is for illustrative purposes to guide expected outcomes.

Cell Line (KRAS Status)This compound IC50 (µM) in 3D SpheroidsMaximum Spheroid Volume Reduction (%)Downstream Target Modulation (p-ERK Inhibition)
NCI-H358 (KRAS G12C)0.0565%Strong Inhibition
MIA PaCa-2 (KRAS G12C)0.1258%Strong Inhibition
A549 (KRAS G12S)>10<10%No Significant Inhibition
HCT116 (KRAS G13D)>10<5%No Significant Inhibition

Signaling Pathway

This compound selectively targets the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This prevents downstream signaling through the RAF/MEK/ERK (MAPK) pathway, which is critical for cancer cell proliferation, survival, and differentiation.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Growth Factor Receptor (e.g., EGFR) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-Bound EGFR->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active) GTP-Bound KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GEF This compound This compound This compound->KRAS_G12C_GDP Stabilizes Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Experimental_Workflow cluster_setup Spheroid Formation cluster_treatment This compound Treatment cluster_analysis Analysis start Start with KRAS G12C Mutant Cell Line seed_cells Seed Cells in Ultra-Low Attachment 96-well Plate start->seed_cells form_spheroids Incubate 3-4 Days to Form Spheroids seed_cells->form_spheroids treat Treat Spheroids with Serial Dilutions of This compound form_spheroids->treat incubate_treat Incubate for 72-96 hours treat->incubate_treat viability Assess Viability (e.g., CellTiter-Glo® 3D) incubate_treat->viability imaging Image Spheroids (Brightfield/Fluorescence) incubate_treat->imaging biomarker Biomarker Analysis (e.g., Western Blot for p-ERK) incubate_treat->biomarker

References

Garsorasib (D-1553) for the Treatment of KRAS G12C-Mutated Cancers: Application Notes and Protocols for Patient-Derived Organoid (PDO) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For decades, KRAS was considered "undruggable" due to the high affinity of the protein for GTP and the absence of a distinct binding pocket. The discovery of a glycine-to-cysteine substitution at codon 12 (G12C) has led to the development of specific covalent inhibitors that target this mutation.

Garsorasib (also known as D-1553) is a potent and selective, orally bioavailable small-molecule inhibitor of KRAS G12C.[1][2] It irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[2] This action blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth.[1] this compound has demonstrated promising anti-tumor activity in both preclinical models and clinical trials.[3][4]

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that are derived from patient tumor tissue. These models recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a powerful tool for preclinical drug screening and personalized medicine. This document provides detailed application notes and protocols for the use of this compound in PDO models to evaluate its efficacy and to study mechanisms of sensitivity and resistance.

Mechanism of Action of this compound

This compound is a highly selective covalent inhibitor of the KRAS G12C mutant protein. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways essential for cell growth and survival. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound form and constitutive activation of downstream oncogenic signaling.

This compound specifically and irreversibly binds to the mutant cysteine at position 12 of the KRAS G12C protein. This covalent modification locks the KRAS G12C protein in its inactive GDP-bound conformation, thereby inhibiting the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. This selective inhibition of the mutant protein spares the wild-type KRAS, minimizing off-target effects.

Data Presentation: Efficacy of this compound in Preclinical Models

While specific data on this compound's efficacy in a comprehensive panel of patient-derived organoids is not yet publicly available, preclinical studies using KRAS G12C-mutant cancer cell lines provide valuable insights into its potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, demonstrating its selective activity against cells harboring the KRAS G12C mutation.

Cell LineCancer TypeKRAS Mutation StatusThis compound IC50 (nM)Reference
NCI-H358Non-Small Cell Lung CancerKRAS G12C10[5]
MIA PaCa-2Pancreatic CancerKRAS G12CData not available
SW837Colorectal CancerKRAS G12CData not available
NCI-H2122Non-Small Cell Lung CancerKRAS G12CData not available
A549Non-Small Cell Lung CancerKRAS G12S>1000[6]
HCT116Colorectal CancerKRAS G13D>1000[6]

Note: IC50 values for MIA PaCa-2, SW837, and NCI-H2122 cell lines with this compound are not explicitly provided in the referenced preclinical study, however, the study does demonstrate potent in vivo tumor growth inhibition in xenograft models derived from these cell lines.[6]

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and inhibition by this compound.

PDO_Workflow cluster_establishment PDO Establishment cluster_treatment This compound Treatment cluster_analysis Data Analysis Tumor Patient Tumor Tissue (e.g., CRC, PDAC) Digestion Mechanical & Enzymatic Digestion Tumor->Digestion Embedding Embedding in Extracellular Matrix Digestion->Embedding Culture 3D Culture in Specialized Medium Embedding->Culture Seeding PDO Seeding in Multi-well Plates Culture->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (e.g., 72-96 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo 3D) Incubation->Viability Imaging Microscopy & Imaging Incubation->Imaging Analysis IC50 Calculation & Data Analysis Viability->Analysis Imaging->Analysis Resistance Investigation of Resistance Mechanisms Analysis->Resistance

Caption: Experimental workflow for this compound treatment in PDOs.

Drug_Sensitivity_Assay cluster_dosing Dosing cluster_readout Readout cluster_analysis Analysis Start Start: Established PDO Culture Dissociate Dissociate PDOs into Small Fragments Start->Dissociate Seed Seed Fragments in Multi-well Plates Dissociate->Seed Prepare_Drug Prepare this compound Serial Dilutions Add_Drug Add Drug Dilutions to Wells Seed->Add_Drug Prepare_Drug->Add_Drug Incubate Incubate for a Defined Period Add_Drug->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Measure Measure Signal (e.g., Luminescence) Add_Reagent->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate_IC50 Calculate IC50 Value Plot->Calculate_IC50 End End: Determine this compound Sensitivity Calculate_IC50->End

Caption: Logical flow of a drug sensitivity assay.

Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs) from Colorectal Cancer (CRC) Tissue

Materials:

  • Fresh CRC tumor tissue collected in sterile medium (e.g., DMEM/F12 with antibiotics) on ice.

  • Digestion Buffer: Collagenase Type II (1 mg/mL) and Dispase (2.4 U/mL) in DMEM/F12.

  • Washing Buffer: Advanced DMEM/F12 with 1% GlutaMAX, 1% HEPES, and 1% Penicillin-Streptomycin.

  • Extracellular Matrix: Growth factor-reduced Matrigel or similar basement membrane extract.

  • CRC Organoid Culture Medium: Advanced DMEM/F12 supplemented with 1x B27 supplement, 1x N2 supplement, 1.25 mM N-Acetylcysteine, 10 mM Nicotinamide, 50 ng/mL human EGF, 100 ng/mL human Noggin, 500 ng/mL human R-spondin1, 10 µM Y-27632, 100 µg/mL Primocin.

Procedure:

  • Tissue Processing:

    • Wash the tumor tissue (approximately 0.5-1 cm³) three times with ice-cold Washing Buffer.

    • Mince the tissue into small fragments (<1 mm³) using sterile scalpels in a petri dish on ice.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a 15 mL conical tube containing 5 mL of pre-warmed Digestion Buffer.

    • Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated into crypts.

    • Monitor the digestion process every 15 minutes to avoid over-digestion.

  • Crypt Isolation:

    • Stop the digestion by adding 10 mL of ice-cold Washing Buffer.

    • Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the pellet in 10 mL of fresh Washing Buffer and pass through a 70 µm cell strainer to remove large debris.

    • Centrifuge the filtrate at 300 x g for 5 minutes at 4°C.

  • Embedding and Seeding:

    • Carefully remove the supernatant and resuspend the pellet of isolated crypts in an appropriate volume of ice-cold extracellular matrix (e.g., 50 µL of Matrigel per well of a 24-well plate).

    • Dispense 50 µL droplets of the crypt-matrix mixture into the center of pre-warmed 24-well plates.

    • Incubate the plate at 37°C for 15-20 minutes to allow the matrix to solidify.

  • Organoid Culture:

    • Gently add 500 µL of pre-warmed CRC Organoid Culture Medium to each well.

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Change the medium every 2-3 days.

    • Organoids should become visible within 2-4 days and can be passaged every 7-10 days.

Protocol 2: this compound Drug Sensitivity and Resistance Assay in PDOs

Materials:

  • Established PDO cultures (as described in Protocol 1).

  • This compound (D-1553) stock solution (e.g., 10 mM in DMSO).

  • CRC Organoid Culture Medium.

  • Cell recovery solution (e.g., Corning Cell Recovery Solution) or mechanical dissociation tools.

  • 384-well white, clear-bottom tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay).

  • Luminometer for signal detection.

Procedure:

  • PDO Dissociation and Seeding:

    • Harvest mature PDOs from culture.

    • Dissociate the organoids into smaller fragments by mechanical disruption (pipetting up and down) or a brief incubation in a gentle cell dissociation reagent.

    • Count the organoid fragments and adjust the concentration in the extracellular matrix.

    • Seed the organoid fragments in 384-well plates (e.g., 100-200 fragments per well in 10 µL of matrix).

    • Allow the matrix to solidify at 37°C for 15-20 minutes.

    • Add 40 µL of culture medium to each well.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

    • Add 10 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 72-96 hours.

  • Cell Viability Assessment:

    • Equilibrate the 384-well plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 50 µL).

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the this compound-treated wells to the DMSO vehicle control wells.

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the IC50 value.

  • Resistance Studies (Optional):

    • To investigate acquired resistance, chronically expose PDOs to increasing concentrations of this compound over several passages.

    • Characterize the resistant PDOs through genomic, transcriptomic, and proteomic analyses to identify potential resistance mechanisms.

Conclusion

The use of patient-derived organoids provides a clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. The protocols outlined in this document offer a framework for establishing PDO models from patient tumors and assessing the efficacy of this compound in a high-throughput manner. This approach can aid in identifying patient populations most likely to respond to treatment, exploring combination therapies to overcome resistance, and ultimately advancing the development of personalized cancer therapies.

References

Application Notes and Protocols: Assessing the Covalent Binding of Garsorasib Through Washout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective oral inhibitor of the KRAS G12C mutation, a key driver in various cancers.[1][2][3] As a covalent inhibitor, this compound forms a stable, long-lasting bond with its target protein, leading to sustained inhibition of downstream signaling pathways. This application note provides detailed protocols for conducting washout experiments to confirm and characterize the covalent binding of this compound to KRAS G12C. Understanding the durability of target engagement is crucial for optimizing dosing strategies and predicting clinical efficacy.

The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. This compound selectively binds to the mutant cysteine residue at position 12 of the KRAS G12C protein, forming a covalent bond that locks the protein in an inactive state. This prevents downstream signaling and inhibits tumor growth.

Key Concepts of Covalent Inhibition and Washout Experiments

A washout experiment is a critical method to differentiate between reversible and irreversible (covalent) inhibitors. The principle is straightforward: cells are treated with the inhibitor for a specific duration, after which the unbound inhibitor is removed by washing. The persistence of the inhibitory effect is then monitored over time.

  • Reversible inhibitors will show a rapid recovery of signaling upon removal of the compound from the media.

  • Covalent inhibitors , like this compound, will demonstrate sustained inhibition long after the compound has been washed away, due to the stable covalent bond with the target protein.

Quantitative Data Summary

While specific kinetic data for this compound washout experiments are not publicly available, the following tables summarize key parameters for this compound and provide illustrative data for other KRAS G12C covalent inhibitors to exemplify expected experimental outcomes.

Table 1: this compound (D-1553) Properties

ParameterValueReference
Target KRAS G12C[1][2][3]
Binding Mechanism Covalent[2]
Clinical Efficacy (NSCLC)
Objective Response Rate (ORR)40.5%[1]
Disease Control Rate (DCR)91.9%[1]
Median Progression-Free Survival (PFS)8.2 months[1]
Median Duration of Response (DoR)7.1 months[1]

Table 2: Illustrative Kinetic Parameters of Covalent KRAS G12C Inhibitors

Inhibitorkinact/Ki (M-1s-1)Ki (μM)kinact (s-1)Reference
ARS-853 250 ± 30200 ± 90-[4]
ARS-853 (alternative measurement) 510 ± 75142 ± 19-[5]

kinact is the rate of covalent bond formation, and Ki is the reversible binding affinity. The ratio kinact/Ki represents the overall efficiency of covalent modification.

Experimental Protocols

Protocol 1: Cellular Washout Assay to Assess Duration of KRAS G12C Pathway Inhibition

This protocol details a Western blot-based method to monitor the phosphorylation of ERK (pERK), a key downstream effector in the KRAS signaling pathway, following this compound treatment and washout.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Non-covalent KRAS G12C inhibitor (optional control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Treatment: Treat cells with this compound at a concentration known to achieve maximal target inhibition (e.g., 1 µM) for 2-4 hours. Include a vehicle control (DMSO) and an optional non-covalent inhibitor control.

  • Washout:

    • Aspirate the medium containing the inhibitor.

    • Wash the cells three times with pre-warmed, drug-free complete medium to remove all unbound inhibitor.

    • After the final wash, add fresh, drug-free complete medium to the wells.

  • Time Course Incubation: Incubate the cells for various time points post-washout (e.g., 0, 4, 8, 12, 24 hours).

  • Cell Lysis: At each time point, wash the cells once with ice-cold PBS and then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.

  • Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample. Compare the pERK levels at different time points post-washout to the 0-hour time point and the vehicle control.

Expected Results:

  • This compound-treated cells: Sustained suppression of pERK levels is expected across all time points post-washout, demonstrating the long-lasting inhibitory effect due to covalent binding.

  • Non-covalent inhibitor-treated cells (optional): A gradual recovery of pERK signaling should be observed as the reversible inhibitor dissociates from the target.

  • Vehicle-treated cells: pERK levels should remain consistently high.

Protocol 2: Mass Spectrometry-Based Assay for Direct Measurement of KRAS G12C Target Occupancy

This protocol provides a more direct method to quantify the percentage of KRAS G12C that is covalently bound by this compound over time after a washout.

Materials:

  • KRAS G12C mutant cancer cell line

  • This compound

  • Cell lysis buffer compatible with mass spectrometry

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Washout: Follow steps 1-4 from Protocol 1.

  • Cell Lysis and Protein Digestion:

    • At each time point, lyse the cells and quantify the protein concentration.

    • Digest the protein lysates with trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS.

    • Specifically monitor for the peptide containing the Cys12 residue of KRAS G12C.

    • Quantify the relative abundance of the unmodified peptide and the this compound-adducted peptide.

  • Data Analysis: Calculate the percentage of target occupancy at each time point using the following formula:

    % Target Occupancy = (Intensity of adducted peptide) / (Intensity of adducted peptide + Intensity of unmodified peptide) * 100

Expected Results:

A high and sustained percentage of KRAS G12C target occupancy is expected in this compound-treated cells even after extended periods post-washout, providing direct evidence of covalent modification.

Visualizations

Signaling Pathway of KRAS G12C

KRAS_Signaling cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Cellular Washout Assay

Washout_Workflow cluster_treatment Cell Treatment cluster_washout Washout Procedure cluster_analysis Post-Washout Analysis Seed Seed KRAS G12C Cells Treat Treat with this compound (2-4 hours) Seed->Treat Wash Wash 3x with Drug-Free Medium Treat->Wash Incubate Incubate for 0, 4, 8, 12, 24h Wash->Incubate Lyse Cell Lysis Incubate->Lyse WB Western Blot (pERK, Total ERK) Lyse->WB MS Mass Spectrometry (Target Occupancy) Lyse->MS

Caption: Workflow for the this compound cellular washout experiment.

Logical Relationship of Covalent vs. Reversible Inhibition

Inhibition_Logic Start Washout Experiment Decision Inhibition Persists Post-Washout? Start->Decision Covalent Covalent/Irreversible Inhibition (e.g., this compound) Decision->Covalent Yes Reversible Reversible Inhibition Decision->Reversible No

Caption: Differentiating covalent and reversible inhibitors with washout.

References

Application Notes and Protocols for High-Throughput Screening with Garsorasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of Garsorasib (D-1553), a potent and selective covalent inhibitor of KRAS G12C. The protocols outlined below are intended to facilitate the discovery and evaluation of novel KRAS G12C-targeted therapies.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and survival.

This compound is a next-generation inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[1] Preclinical studies have demonstrated that this compound exhibits potent and selective antitumor activity in cancer cell lines and xenograft models harboring the KRAS G12C mutation.[1] Notably, its potency has been described as slightly superior to that of the first-generation KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, in multiple KRAS G12C cell lines.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by disrupting the downstream signaling cascades initiated by the constitutively active KRAS G12C oncoprotein. By covalently binding to the switch-II pocket of KRAS G12C, this compound prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GTP KRAS G12C-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GDP->KRAS_GTP SOS1->KRAS_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Data Presentation: Comparative Potency of KRAS G12C Inhibitors

The following tables summarize the biochemical and cellular potencies of this compound in comparison to sotorasib and adagrasib. While direct head-to-head IC50 values for this compound are not publicly available in a comprehensive table, preclinical studies have consistently reported its potency as slightly superior to the other two inhibitors in various KRAS G12C-mutant cell lines.[1]

Table 1: Biochemical Potency of KRAS G12C Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
This compound (D-1553) KRAS G12CBiochemical10[2]
Sotorasib (AMG 510)KRAS G12CNucleotide Exchange8.88[3]
Adagrasib (MRTX849)KRAS G12CBiochemical9.59[4]

Table 2: Cellular Potency (Cell Viability) of KRAS G12C Inhibitors in Key Cancer Cell Lines

Cell LineCancer TypeThis compound (D-1553) IC50 (nM)Sotorasib (AMG 510) IC50 (nM)Adagrasib (MRTX849) IC50 (nM)
NCI-H358NSCLCSlightly more potent than sotorasib/adagrasib[1]~6 - 81.810
MIA PaCa-2PancreaticSlightly more potent than sotorasib/adagrasib[1]~95
SW1573NSCLCSlightly more potent than sotorasib/adagrasib[1]>100 (Resistant)>100 (Resistant)
NCI-H23NSCLCSlightly more potent than sotorasib/adagrasib[1]690.4N/A

Note: IC50 values can vary between studies due to differences in experimental conditions and assay formats.

Experimental Protocols

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify novel KRAS G12C inhibitors or to characterize this compound's activity in a large-scale setting follows a multi-step process.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Assay_Dev 1. Assay Development & Miniaturization (e.g., 384/1536-well) Pilot_Screen 2. Pilot Screen (Small Compound Set) Z' Factor > 0.5 Assay_Dev->Pilot_Screen Primary_HTS 3. Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS Hit_Confirm 4. Hit Confirmation & Dose-Response Primary_HTS->Hit_Confirm Secondary_Assays 5. Secondary Assays (Orthogonal Methods) Hit_Confirm->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • This compound (D-1553)

  • 384-well white, clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed KRAS G12C mutant cells in 384-well plates at a pre-determined optimal density in 40 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Target Engagement Assay (Thermal Shift Assay)

This assay measures the change in the thermal stability of the KRAS G12C protein upon ligand binding.

Materials:

  • Purified recombinant KRAS G12C protein

  • SYPRO Orange dye

  • This compound (D-1553)

  • Assay buffer

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mix containing the KRAS G12C protein, SYPRO Orange dye, and varying concentrations of this compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • Data Analysis: Plot the fluorescence intensity versus temperature to generate melting curves. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of this compound indicates target engagement.

Protocol 3: Biomarker Assay (Western Blot for p-ERK Inhibition)

This assay assesses the inhibition of the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

  • KRAS G12C mutant cancer cell lines

  • This compound (D-1553)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities. The p-ERK signal should be normalized to the total ERK signal.

Screening Cascade

A tiered screening cascade is employed to efficiently identify and characterize potent and selective KRAS G12C inhibitors like this compound.

Screening_Cascade cluster_cascade Screening Cascade for KRAS G12C Inhibitors Primary_Screen Primary HTS (Biochemical Assay, e.g., Nucleotide Exchange) Single Concentration Dose_Response Dose-Response Confirmation (Biochemical IC50) Primary_Screen->Dose_Response Active Compounds Cellular_Potency Cellular Potency Assay (Cell Viability IC50 in KRAS G12C Cell Lines) Dose_Response->Cellular_Potency Potent Hits Target_Engagement Target Engagement & Biomarker Assays (Thermal Shift, p-ERK Western Blot) Cellular_Potency->Target_Engagement Cell-Active Hits Selectivity_Panel Selectivity Profiling (KRAS WT and other mutant cell lines) Target_Engagement->Selectivity_Panel On-Target Hits In_Vivo In Vivo Efficacy (Xenograft Models) Selectivity_Panel->In_Vivo Selective Hits

Caption: A logical screening cascade for the discovery and validation of KRAS G12C inhibitors.

References

Pharmacokinetic and pharmacodynamic analysis of Garsorasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (also known as D-1553) is a potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3] this compound specifically and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive state and thereby blocking downstream signaling pathways that promote tumor cell growth and proliferation.[4][5] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for this compound, along with generalized protocols for its analysis.

Pharmacokinetic Profile

This compound is administered orally.[6] Clinical trials have primarily utilized a dosing regimen of 600 mg twice daily.[7][8]

Clinical Pharmacokinetics

A study in healthy Chinese subjects investigated the effect of a high-fat meal on the single-dose pharmacokinetics of this compound. The results indicated that food does not have a clinically significant impact on its bioavailability, suggesting that this compound can be administered with or without food.[9] Plasma concentrations of this compound were determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

Table 1: Effect of Food on this compound Pharmacokinetic Parameters in Healthy Adults [9]

ParameterGeometric Mean Ratio (Fed vs. Fasting)90% Confidence Interval
AUC0-t 86.19%78.30% - 94.87%
AUC0-∞ 83.30%75.77% - 91.58%
Cmax 109.74%100.22% - 120.15%

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration.

Pharmacodynamic Profile

This compound demonstrates potent and selective inhibition of the KRAS G12C mutant protein.

In Vitro Potency

This compound has a reported half-maximal inhibitory concentration (IC50) of 10 nM for the KRAS G12C mutant.[1]

Target Engagement and Downstream Signaling

Preclinical studies have shown that this compound selectively inhibits the phosphorylation of downstream effectors in the KRAS signaling pathway, such as ERK and AKT, in KRAS G12C-mutant cancer cell lines.[4][5] This inhibition of downstream signaling is a key pharmacodynamic marker of the drug's activity.

Clinical Pharmacodynamics and Efficacy

Clinical trials have demonstrated the anti-tumor activity of this compound in patients with KRAS G12C-mutated solid tumors.

Table 2: Clinical Efficacy of this compound in Patients with KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC) [8]

ParameterResult
Objective Response Rate (ORR) 52%
Disease Control Rate (DCR) 88.6%
Median Duration of Response (DOR) 12.5 months
Median Progression-Free Survival (PFS) 9.1 months
Median Overall Survival (OS) 14.1 months

Table 3: Clinical Efficacy of this compound in Patients with KRAS G12C-Mutated Advanced Pancreatic Cancer [10]

ParameterResult
Objective Response Rate (ORR) 45.5%
Median Duration of Response (DOR) 6.4 months
Median Progression-Free Survival (PFS) 8.54 months

Experimental Protocols

The following are generalized protocols based on standard laboratory methods. Specific, validated protocols for this compound are not publicly available and would require development and validation.

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general procedure for the determination of this compound concentrations in plasma, a critical component of pharmacokinetic analysis.

Garsorasib_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (e.g., with acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (e.g., C18 column) injection->separation detection Mass Spectrometric Detection (MRM mode) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation integration->calibration concentration Calculate this compound Concentration calibration->concentration

Caption: Workflow for this compound quantification in plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound or a structurally similar compound).

    • Precipitate proteins by adding 300 µL of cold acetonitrile (B52724).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the known concentrations of calibration standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Western Blot Analysis of KRAS Pathway Modulation

This protocol describes a general method to assess the pharmacodynamic effect of this compound on the KRAS signaling pathway by measuring the phosphorylation of ERK and AKT.

Garsorasib_WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cells Seed KRAS G12C Mutant Cells (e.g., NCI-H358) treatment Treat with this compound (various concentrations and times) cells->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., with 5% BSA) transfer->blocking primary_ab Incubate with Primary Antibodies (p-ERK, p-AKT, total ERK, total AKT, GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western blot analysis of KRAS pathway.

Methodology:

  • Cell Culture and Treatment:

    • Culture a KRAS G12C mutant cell line (e.g., NCI-H358) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time points.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, p-AKT, total ERK, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

This compound inhibits the mutated KRAS G12C protein, which is a key node in the RAS/MAPK signaling pathway. By locking KRAS G12C in its inactive GDP-bound state, this compound prevents the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C KRAS G12C (Active GTP-bound) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound's inhibition of the KRAS G12C pathway.

References

Application Notes and Protocols for Garsorasib in CRISPR-Based Synthetic Lethality Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective orally administered inhibitor of the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] By covalently binding to the inactive GDP-bound state of the KRAS G12C protein, this compound blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] While this compound monotherapy has shown promising clinical activity, identifying synergistic combination therapies is essential to enhance its efficacy and overcome potential resistance mechanisms.[4][5]

CRISPR-Cas9 based synthetic lethality screens are a powerful tool for identifying novel drug targets that, when inhibited, lead to cell death specifically in the presence of another perturbation, such as treatment with a targeted therapeutic like this compound.[6][7][8] This approach can uncover genetic vulnerabilities in cancer cells that are induced by KRAS G12C inhibition, providing a rational basis for the development of effective combination therapies. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in CRISPR-based synthetic lethality screens.

Quantitative Data Summary

The following tables summarize the clinical efficacy of this compound in patients with KRAS G12C-mutated cancers. This data underscores the clinical relevance of identifying synthetic lethal partners to further improve patient outcomes.

Table 1: Efficacy of this compound in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

Clinical Trial PhaseNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)
Phase I7940.5%91.9%8.2 monthsNot Reported
Phase II12350%[9][10]89%[9]7.6 months[9]12.8 months[9][11]
Pooled Phase I/II18948.1%87.8%9.07 months12.45 months

Data compiled from multiple sources.[5][9][10][11][12][13]

Table 2: Efficacy of this compound in Combination with Cetuximab in KRAS G12C-Mutated Colorectal Cancer (CRC)

Clinical Trial PhaseNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)
Phase II4045.0%95.0%7.6 months8.6 months

Data from a Phase II study (NCT04585035).[14]

Table 3: Common Treatment-Related Adverse Events (TRAEs) for this compound

Adverse EventAny Grade IncidenceGrade ≥3 Incidence
Increased Aspartate Aminotransferase≥25%17%
Increased Alanine Aminotransferase≥25%15%
Increased Gamma-Glutamyltransferase≥25%23%
Anemia≥25%Not specified
Nausea~20%2%
Vomiting~20%2%

Incidence rates are approximate and compiled from various studies.[9][10][15]

Signaling Pathway and Experimental Workflow

KRAS Signaling Pathway and this compound's Mechanism of Action

This compound targets the KRAS G12C mutant protein, a key node in cellular signaling. The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.

KRAS_Pathway cluster_upstream cluster_ras_cycle cluster_downstream RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GDP->SOS1 GDP Release KRAS_GTP KRAS G12C (Active) GTP-bound GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GTP GTP Loading GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Inhibits Reactivation

Caption: this compound inhibits the KRAS G12C signaling pathway.

CRISPR-Based Synthetic Lethality Screen Workflow

The following diagram outlines the key steps for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound treatment.

CRISPR_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis & Validation A Select KRAS G12C mutant cell line B Generate stable Cas9-expressing cells A->B C Amplify genome-wide sgRNA lentiviral library B->C D Transduce cells with sgRNA library (low MOI) E Antibiotic selection of transduced cells D->E F Split cell population into two arms E->F G_DMSO Treat with DMSO (Vehicle Control) F->G_DMSO G_this compound Treat with this compound (Sub-lethal dose) F->G_this compound H Culture for 14-21 days G_DMSO->H G_this compound->H I Harvest cells and extract genomic DNA H->I J Amplify and sequence sgRNA cassettes (NGS) I->J K Identify depleted sgRNAs in this compound-treated arm (e.g., using MAGeCK) J->K L Hit validation with individual sgRNAs K->L

Caption: Workflow for a CRISPR synthetic lethality screen with this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a pooled, genome-wide CRISPR-Cas9 screen to identify synthetic lethal partners of this compound.

Cell Line Preparation and Lentivirus Production

1.1. Cell Line Selection and Cas9 Expression:

  • Select a cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358, H2122 for NSCLC).

  • Ensure the cell line has a stable growth rate and is amenable to lentiviral transduction.

  • Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9 (e.g., lentiCas9-Blast) and selecting with the appropriate antibiotic (e.g., blasticidin).

  • Validate Cas9 activity using a functional assay, such as transduction with an sgRNA targeting a cell surface marker (e.g., CD81) followed by FACS analysis to confirm knockout.

1.2. sgRNA Library and Lentivirus Production:

  • Obtain a genome-wide or focused sgRNA library (e.g., GeCKO v2, Brunello). It is recommended to use a library with at least 4 sgRNAs per gene.

  • Amplify the sgRNA library plasmid pool in E. coli and perform a maxi-prep to obtain high-quality plasmid DNA.

  • For lentivirus production, co-transfect HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.

  • Titer the lentiviral library on the target Cas9-expressing cell line to determine the appropriate volume for a multiplicity of infection (MOI) of 0.3-0.5.

CRISPR-Cas9 Screen with this compound

2.1. Determination of this compound Working Concentration:

  • Perform a dose-response curve with this compound on the Cas9-expressing target cell line to determine the IC20-IC30 (20-30% inhibitory concentration) over a 7-day period. This sub-lethal concentration is crucial for identifying sensitizing gene knockouts.

2.2. Lentiviral Transduction of sgRNA Library:

  • Transduce the Cas9-expressing cells with the sgRNA lentiviral library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Maintain a cell population that represents the library complexity at a minimum of 500-1000 cells per sgRNA.

  • After 24 hours, replace the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.

  • Maintain selection for 2-3 days until non-transduced control cells are completely eliminated.

2.3. This compound Treatment:

  • After selection, expand the cells for 2-3 days to allow for gene knockout to occur.

  • Harvest a portion of the cells as the initial timepoint (T0) reference.

  • Split the remaining cell population into two arms: a vehicle control arm (treated with DMSO) and a this compound arm (treated with the predetermined IC20-IC30 concentration).

  • Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining the library representation and splitting the cells as needed. Replenish the media with fresh DMSO or this compound every 2-3 days.

Analysis and Hit Validation

3.1. Genomic DNA Extraction and sgRNA Sequencing:

  • Harvest cell pellets from the T0, DMSO-treated, and this compound-treated populations.

  • Extract genomic DNA from each sample.

  • Amplify the sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.

  • Perform next-generation sequencing (NGS) on the amplified sgRNA libraries.

3.2. Data Analysis:

  • Analyze the sequencing data to determine the abundance of each sgRNA in each sample.

  • Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated arm compared to the DMSO control and T0 samples.[16]

  • Genes with multiple significantly depleted sgRNAs are considered synthetic lethal hits.

3.3. Hit Validation:

  • Validate the top candidate genes from the screen using individual sgRNAs.

  • Transduce Cas9-expressing cells with 2-3 individual sgRNAs per candidate gene.

  • Perform competitive growth assays or cell viability assays (e.g., CellTiter-Glo) in the presence and absence of this compound to confirm the synthetic lethal phenotype.

Conclusion

The combination of the potent KRAS G12C inhibitor this compound with CRISPR-Cas9 screening technology provides a robust platform for the discovery of novel synthetic lethal interactions. The identification of such interactions can provide a strong rationale for the development of novel combination therapies, potentially leading to more effective and durable anti-cancer treatments for patients with KRAS G12C-mutated tumors. The detailed protocols and guidelines presented in these application notes are intended to facilitate the successful design, execution, and analysis of such screens, ultimately accelerating the discovery of new therapeutic strategies for cancer.

References

Troubleshooting & Optimization

Garsorasib Technical Support Center: Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the KRAS G12C inhibitor, Garsorasib (D-1553), in common laboratory solvents and cell culture media. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its DMSO stock solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. Based on available data, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource(s)
Solid Powder-20°C3 years[1]
4°C6 months[2]
In DMSO-80°C1 year[1]
-20°C1 month[1]

Q2: How stable is this compound in DMSO at room temperature or 4°C (refrigerator)?

A2: Currently, there is no publicly available quantitative data on the stability of this compound in DMSO at room temperature or 4°C. As a general precaution, it is advisable to minimize the time that this compound stock solutions in DMSO are kept at room temperature. For short-term storage (a few days), 4°C is preferable to room temperature. However, for optimal results, it is recommended to prepare fresh dilutions from frozen stock solutions for each experiment. A study on a large collection of diverse compounds in DMSO showed that at room temperature, the probability of observing the compound was 92% after 3 months and 83% after 6 months, indicating that degradation can occur.[3][4]

Q3: Is this compound stable in aqueous cell culture media (e.g., RPMI-1640, DMEM)?

A3: There is no specific stability data available for this compound in cell culture media. The stability of small molecules in culture media can be highly variable and compound-dependent. For instance, the KRAS G12C inhibitor ARS-1620 was found to be unstable in culture media, with levels dropping by over 95% within 72 hours, whereas another inhibitor, AMG 510 (Sotorasib), remained stable under the same conditions.[5] Given this variability, it is highly recommended that researchers empirically determine the stability of this compound in their specific cell culture medium and under their experimental conditions (e.g., 37°C, 5% CO2).

Q4: What are the primary factors that can cause this compound to degrade in experimental settings?

A4: Several factors can contribute to the degradation of small molecules like this compound in solution:

  • Hydrolysis: Reaction with water in aqueous media.

  • Oxidation: this compound's target, the cysteine residue in KRAS G12C, is susceptible to oxidation, which can block the binding of covalent inhibitors.[6] The compound itself may also be susceptible to oxidation.

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to light can cause photolytic degradation. It is advisable to protect this compound solutions from light.

  • pH: The pH of the solution can affect the rate of hydrolysis and other degradation pathways.

  • Enzymatic Degradation: Components in serum or cellular enzymes could potentially metabolize the compound.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium during the incubation period.

  • Troubleshooting Steps:

    • Minimize Incubation Time: If possible, reduce the duration of the experiment.

    • Replenish Compound: For long-term experiments (over 24 hours), consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.[7]

    • Perform a Stability Check: Use the protocol provided below to determine the stability of this compound in your specific media and under your assay conditions.

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen DMSO stock immediately before use.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis of this compound samples.

  • Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Analyze Fresh Sample: Prepare and immediately analyze a fresh sample to see if the unexpected peaks are still present.

    • Check Autosampler Temperature: Ensure the autosampler is kept at a low temperature (e.g., 4°C) to prevent degradation of samples waiting for injection.

    • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[8][9] This involves exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify its degradation products.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC or LC-MS.

1. Materials:

  • This compound solid powder

  • Anhydrous DMSO (high purity)

  • Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or vials

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -80°C.

  • Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 1 µM).

  • Incubation and Sampling:

    • Incubate the working solution at 37°C in a 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the solution. The 0-hour time point should be taken immediately after preparation.

  • Sample Processing:

    • Immediately after collection, samples should be processed to stop further degradation. This can be done by adding a quenching solvent (e.g., ice-cold acetonitrile) and/or snap-freezing in liquid nitrogen.

    • Store samples at -80°C until analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of intact this compound remaining at each time point.

    • Example LC-MS/MS Conditions (adapted from methods for similar KRAS inhibitors):

      • Column: C18 column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 3.5 µm)

      • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

      • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Table 2: Example Data Presentation for Stability Study

Time (hours)This compound Concentration (µM)% Remaining
01.00100%
20.9898%
40.9595%
80.9090%
240.7575%
480.5555%
720.3030%

Visualizations

KRAS G12C Signaling Pathway

This compound is a covalent inhibitor of KRAS G12C, which locks the protein in an inactive, GDP-bound state. This action blocks downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes This compound This compound This compound->KRAS_GDP Covalently Binds & Locks in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical steps for conducting a stability study of this compound in a liquid matrix.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare this compound Stock in DMSO (10 mM) Prep_Work Dilute Stock into Pre-warmed Culture Medium (e.g., 1 µM) Prep_Stock->Prep_Work Incubate Incubate at 37°C, 5% CO2 Prep_Work->Incubate Sample Withdraw Aliquots at Time Points (0, 2, 4...72h) Incubate->Sample Process Quench Reaction & Store Samples at -80°C Sample->Process Analyze Analyze by HPLC or LC-MS/MS Process->Analyze Calculate Calculate % Remaining vs. Time 0 Analyze->Calculate Result Determine Stability Profile Calculate->Result

Caption: Experimental workflow for assessing this compound stability in culture media.

References

Overcoming Garsorasib resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the use of Garsorasib and strategies to overcome resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as D-1553) is an orally available, potent, and selective small-molecule inhibitor that targets the KRAS G12C mutation.[1][2][3] It works by covalently binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[2] This prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in KRAS G12C-mutant cancers.[1]

Q2: My KRAS G12C mutant cell line is showing innate resistance to this compound. What are the possible reasons?

A2: Innate or primary resistance to KRAS G12C inhibitors like this compound can occur through several mechanisms even before treatment begins. These can include:

  • Co-occurring Mutations: Pre-existing mutations in other genes within the RAS signaling pathway (e.g., NRAS, BRAF) or in tumor suppressor genes (e.g., PTEN, NF1) can provide an alternative route for cell signaling, bypassing the need for KRAS G12C activity.[4]

  • Cell Lineage Dependencies: Some cancer types, particularly colorectal cancer, exhibit a strong dependence on upstream signaling from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). This can lead to rapid feedback reactivation of the pathway, diminishing the effect of this compound monotherapy.[1][4][5]

  • Non-Genetic Factors: The baseline state of the cell, such as a pre-existing epithelial-to-mesenchymal transition (EMT) phenotype, can confer intrinsic resistance.[6]

Q3: My cells initially responded to this compound but have now developed acquired resistance. What are the common molecular mechanisms?

A3: Acquired resistance is a common challenge and typically emerges through two main categories of molecular alterations:

  • On-Target Resistance: This involves genetic changes to the KRAS gene itself. The most common on-target mechanisms are:

    • Secondary KRAS Mutations: New mutations can arise in the KRAS gene, either at the G12 position (e.g., G12D, G12V, G12R) which prevents this compound from binding, or at other sites within the drug-binding pocket (e.g., R68S, H95D/R, Y96C) that disrupt the interaction.[7][8]

    • KRAS G12C Amplification: A significant increase in the copy number of the KRAS G12C allele can overwhelm the inhibitor at standard concentrations.[7][8]

  • Off-Target Resistance (Bypass Mechanisms): This is the most frequent form of acquired resistance, where the cancer cell activates alternative signaling pathways to bypass its dependency on KRAS G12C.[4] Common mechanisms include:

    • RTK Activation: Amplification or activating mutations in receptor tyrosine kinases such as MET, FGFR, or EGFR can reactivate downstream signaling.[7][8][9]

    • Downstream Pathway Mutations: Activating mutations in components downstream of KRAS, such as BRAF (V600E), MAP2K1 (MEK1), or PIK3CA, can render the cell independent of KRAS signaling.[8]

    • Loss of Tumor Suppressors: Loss-of-function mutations in genes like NF1 or PTEN can also lead to the reactivation of the MAPK or PI3K pathways, respectively.[7][8]

    • Histologic Transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, a process that can reduce dependence on the original oncogenic driver.[7][8]

Troubleshooting Guides

Problem: Cell viability is not decreasing as expected after this compound treatment.

Possible Cause Troubleshooting Steps
Innate Resistance 1. Confirm KRAS G12C Status: Re-sequence your cell line to confirm the presence of the G12C mutation and absence of other primary resistance mutations (e.g., other RAS mutations).2. Assess Pathway Activation: Use Western blot to check the baseline phosphorylation levels of key downstream effectors like p-ERK and p-AKT. High baseline levels may suggest pre-existing bypass signaling.3. Test Combination Therapy: Based on pathway analysis, test this compound in combination with an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like Cetuximab for colorectal cancer cell lines, or a MEK inhibitor).[10]
Acquired Resistance 1. Generate Resistant Line: If resistance developed over time, formally establish a this compound-resistant cell line (see Protocol 1).2. Genomic Analysis: Perform whole-exome or targeted sequencing on the resistant line to identify secondary mutations in KRAS or other bypass pathway genes (NRAS, BRAF, MET, PIK3CA, etc.).[7][8]3. Phospho-Proteomic Analysis: Use Western blot or phospho-RTK arrays to identify upregulated signaling pathways (e.g., increased p-MET, p-EGFR, p-AKT) in the resistant line compared to the parental line.
Experimental Issues 1. Verify Drug Potency: Ensure the this compound compound is correctly stored and has not degraded. Test its activity on a known sensitive control cell line.2. Optimize Assay Conditions: Re-evaluate the cell seeding density, drug concentration range, and incubation time for your cell viability assay (see Protocol 2).

Data Presentation: Clinical Trial Efficacy of this compound

The following tables summarize key efficacy data from clinical trials of this compound in different settings.

Table 1: this compound Monotherapy in KRAS G12C-Mutated NSCLC (Phase II, NCT05383898) [8][11]

EndpointResult95% Confidence Interval (CI)
Objective Response Rate (ORR) 48.1% - 50%40.8% - 59%
Disease Control Rate (DCR) 87.8% - 89%82.3% - 94%
Median Duration of Response (DOR) 12.45 - 12.8 months8.31 - 14.49 months
Median Progression-Free Survival (PFS) 7.6 - 9.07 months7.39 - 9.76 months
Median Overall Survival (OS) 14.19 months13.08 - 17.54 months

Data pooled from Phase 1/2 studies or from Phase 2 results as of Nov 2023.[8][11]

Table 2: this compound in KRAS G12C-Mutated Colorectal Cancer (CRC) (Phase II, NCT04585035) [12][13][14]

Treatment ArmObjective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
This compound Monotherapy 19.2%92.3%5.5 months
This compound + Cetuximab 45.0% - 45.2%92.9% - 95.0%7.5 - 7.6 months

The combination of this compound with the EGFR inhibitor Cetuximab significantly improves the objective response rate and progression-free survival in CRC patients, highlighting the role of EGFR-mediated bypass resistance in this cancer type.[5][12]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method to generate acquired resistance to this compound in a KRAS G12C-mutant cancer cell line through continuous, long-term exposure to the drug.[15]

Materials:

  • KRAS G12C-mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Standard cell culture flasks and plates

Procedure:

  • Determine Initial IC50: Perform a baseline cell viability assay (see Protocol 2) to determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initiate Treatment: Seed parental cells in a T-75 flask. Begin continuous treatment with this compound at a low concentration (e.g., IC20, the concentration that inhibits growth by 20%). Culture a parallel flask with an equivalent concentration of DMSO as a vehicle control.

  • Monitor and Passage: Maintain the cultures, replacing the medium with fresh this compound-containing or vehicle medium every 3-4 days. Initially, the this compound-treated cells will grow much slower than the control. Passage the cells when they reach 70-80% confluency.

  • Dose Escalation: Once the treated cells recover and resume a steady proliferation rate (this may take several weeks), increase the this compound concentration by approximately 1.5- to 2-fold.

  • Repeat Escalation: Continue this process of monitoring, passaging, and incremental dose escalation. This entire process can take 3-6 months or longer.

  • Establish Resistant Line: A resistant line is established when the cells can proliferate steadily in a high concentration of this compound (e.g., >10x the initial IC50).

  • Characterization: Confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. The IC50 should be significantly higher. The resulting cell line can then be used for downstream molecular analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of cell viability to determine the IC50 of this compound.[7][16]

Materials:

  • Parental and/or resistant cell lines

  • 96-well cell culture plates

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted drug. Include wells with vehicle (DMSO) only as a negative control and wells with no cells as a background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blot for MAPK and PI3K/AKT Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways, which is indicative of pathway activation.[17][18][19]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with RIPA buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of antibodies and re-probed, starting from the blocking step. Always probe for a loading control like GAPDH to ensure equal protein loading.

Visualizations

KRAS_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway rtk RTK (e.g., EGFR) grb2_sos GRB2/SOS1 rtk->grb2_sos shp2 SHP2 rtk->shp2 kras_gdp KRAS G12C-GDP (Inactive) grb2_sos->kras_gdp GTP GDP shp2->grb2_sos kras_gtp KRAS G12C-GTP (Active) raf RAF kras_gtp->raf pi3k PI3K kras_gtp->pi3k This compound This compound This compound->kras_gdp Covalent Binding mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: this compound covalently binds to inactive KRAS G12C, blocking downstream MAPK and PI3K signaling.

Resistance_Bypass_Pathways cluster_bypass Bypass Mechanisms kras_g12c KRAS G12C mapk_pathway MAPK Pathway (ERK) kras_g12c->mapk_pathway pi3k_pathway PI3K/AKT Pathway kras_g12c->pi3k_pathway This compound This compound This compound->kras_g12c proliferation Resistant Proliferation mapk_pathway->proliferation pi3k_pathway->proliferation rtk_amp RTK Amplification (MET, EGFR) rtk_amp->mapk_pathway bypass rtk_amp->pi3k_pathway bypass nras_mut NRAS/BRAF Mutation nras_mut->mapk_pathway bypass pi3k_mut PIK3CA Mutation PTEN Loss pi3k_mut->pi3k_pathway bypass

Caption: Off-target resistance occurs when bypass pathways reactivate downstream signaling despite this compound.

Experimental_Workflow start Parental KRAS G12C Cell Line generate_res Generate Resistant Line (Protocol 1) start->generate_res resistant_line This compound-Resistant Cell Line generate_res->resistant_line characterize Characterize Phenotype (IC50 Assay - Protocol 2) resistant_line->characterize analyze Analyze Mechanisms characterize->analyze sequencing Genomic Sequencing (WES, RNA-seq) analyze->sequencing western Pathway Analysis (Western Blot - Protocol 3) analyze->western test_combo Test Combination Therapy sequencing->test_combo western->test_combo end Identify Effective Combination test_combo->end

Caption: Workflow for generating and analyzing this compound-resistant cell lines to find combination therapies.

References

Troubleshooting inconsistent Garsorasib experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garsorasib (D-1553), a potent and selective KRAS G12C inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as D-1553) is an orally available, selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways, which drives tumor cell proliferation and survival.[4][5][6] this compound specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive, GDP-bound state.[2][7] This prevents downstream signal transduction, thereby inhibiting cancer cell growth.[8][9]

Q2: What are the expected in vitro effects of successful KRAS G12C inhibition by this compound?

Successful inhibition of KRAS G12C by this compound is expected to lead to a dose-dependent decrease in the phosphorylation of downstream effector proteins in the MAPK pathway, such as MEK and ERK.[8] A reduction in the phosphorylation of proteins in the PI3K/AKT pathway may also be observed in some cell lines.[9] Ultimately, this should result in the inhibition of cell proliferation and, in some cases, the induction of apoptosis.

Q3: In which cancer cell lines is this compound expected to be most effective?

This compound's efficacy is specific to cancer cells harboring the KRAS G12C mutation.[10] Preclinical studies have demonstrated its activity in a variety of KRAS G12C-mutant cancer cell lines, including non-small cell lung cancer (NSCLC), pancreatic, and colorectal cancer lines.[8][10] Potent activity has been observed in cell lines such as NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic cancer).[8]

Q4: How should this compound be stored and handled to ensure stability?

For optimal results, this compound powder should be stored at -20°C for long-term use.[11] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[11] It is recommended to use high-purity, anhydrous DMSO as moisture can reduce solubility.[11][12] For in vitro experiments, prepare fresh working solutions from the stock for each experiment to ensure potency.[13] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in IC50 Values

Q: My IC50 values for this compound are inconsistent between experiments, even in the same cell line. What could be the cause?

A: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors.[4] A variation of two- to three-fold is often considered acceptable.[4] However, larger discrepancies may point to underlying experimental issues.

Potential Causes and Solutions:

Potential CauseRecommended Action
Cell Health and Passage Number Use cells within a consistent and narrow passage number range for all experiments. Ensure cells are in the exponential growth phase at the time of seeding.[14]
Inconsistent Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density for each experiment. Uneven cell distribution can lead to variability.[14]
Compound Solubility and Stability Ensure this compound is fully dissolved in DMSO before preparing serial dilutions in culture medium. Precipitated compound will lead to inaccurate concentrations. Prepare fresh dilutions for each experiment.[4]
Variability in Reagents Use the same lot of media, serum, and assay reagents across comparative experiments. Different batches of fetal bovine serum (FBS) can have varying levels of growth factors that may influence cell sensitivity to the drug.[4]
"Edge Effect" in 96-Well Plates The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the perimeter wells for experimental data points or ensure proper plate sealing and humidification in the incubator.[15]
Data Analysis Normalize data to the vehicle control (e.g., DMSO-treated cells). Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50 value.[4]
Issue 2: Lack of Downstream Signaling Inhibition (p-ERK)

Q: My Western blot does not show a decrease in phosphorylated ERK (p-ERK) levels after this compound treatment in a KRAS G12C mutant cell line. What should I check?

A: A lack of p-ERK inhibition can be due to several experimental factors or intrinsic resistance of the cell line.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incorrect this compound Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for p-ERK inhibition in your specific cell line.[13]
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal p-ERK inhibition.[13]
Suboptimal Western Blot Protocol Ensure sufficient protein loading (20-30 µg), efficient protein transfer, and use of validated primary antibodies for p-ERK and total ERK. Always include a loading control (e.g., β-actin or GAPDH).[1][16]
Cell Line Resistance Confirm the KRAS G12C mutation status of your cell line. Some KRAS G12C cell lines may have intrinsic resistance due to high basal receptor tyrosine kinase (RTK) activity or activation of bypass signaling pathways.[13]
Feedback Reactivation A decrease in p-ERK at early time points followed by a rebound at later time points may indicate feedback reactivation of the MAPK pathway, a known resistance mechanism.[16]
Issue 3: this compound Appears Ineffective in a Known KRAS G12C Cell Line

Q: this compound is not inhibiting the proliferation of my KRAS G12C-positive cell line. What are the possible resistance mechanisms?

A: Resistance to KRAS G12C inhibitors can be intrinsic (pre-existing) or acquired (developed over time).

Potential Resistance Mechanisms:

MechanismDescriptionSuggested Action
Bypass Signaling Pathways Cancer cells can activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to bypass their dependency on KRAS signaling.[3]Investigate the activation status of key proteins in parallel pathways (e.g., p-AKT) by Western blot. Consider combination therapy with inhibitors of the identified bypass pathway.[1]
Receptor Tyrosine Kinase (RTK) Activation Increased signaling from RTKs like EGFR can reactivate the MAPK pathway, even in the presence of a KRAS G12C inhibitor. This is a common resistance mechanism, particularly in colorectal cancer.[3]Co-treat with an RTK inhibitor (e.g., cetuximab for EGFR) to see if it restores sensitivity to this compound.[17]
Secondary KRAS Mutations Acquired mutations in the KRAS gene, other than G12C, can prevent this compound from binding effectively.[18]If resistance develops after prolonged treatment, consider sequencing the KRAS gene in the resistant cells to check for new mutations.
Cell Line Heterogeneity Different KRAS G12C mutant cell lines can have varying levels of dependency on the KRAS pathway for survival.[13]Test this compound in a panel of KRAS G12C mutant cell lines to identify the most sensitive models for your experiments.

Data Presentation

Table 1: In Vitro Efficacy of this compound in KRAS G12C Mutant Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer~10[10][19]
MIA PaCa-2Pancreatic CancerPotent Inhibition Observed[8]
SW837Colorectal CancerPotent Inhibition Observed[8]
NCI-H2122Non-Small Cell Lung CancerPotent Inhibition Observed[8]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. This table provides an approximate range based on available preclinical data.

Table 2: Clinical Efficacy of this compound in Patients with KRAS G12C-Mutated Cancers
Cancer TypeTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
NSCLC (Phase I/II)This compound Monotherapy40.5% - 52%89% - 91.9%8.2 - 9.0 months
Colorectal Cancer (Phase II)This compound Monotherapy19.2%92.3%5.5 months
Colorectal Cancer (Phase II)This compound + Cetuximab45.0%95.0%7.6 months
Pancreatic Cancer (Pooled Analysis)This compound Monotherapy45.5%-7.6 months

Data compiled from multiple clinical trials.[17][20][21][22]

Table 3: Common Treatment-Related Adverse Events (TRAEs) of this compound in Clinical Trials
Adverse EventGrade 1-2 IncidenceGrade ≥3 Incidence
Increased Aspartate Aminotransferase (AST)Common~17%
Increased Alanine Aminotransferase (ALT)Common~15%
Increased Gamma-Glutamyltransferase (GGT)Common~23%
NauseaCommon~2%
VomitingCommon~2%
DiarrheaCommon-

Incidence rates are approximate and based on data from NSCLC clinical trials.[21]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for determining the IC50 of this compound using an MTT assay.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[23]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[24]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[23]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[23]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[24][25]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15][25]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[4]

Protocol 2: Western Blot for p-ERK Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • This compound

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).[1]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice for 30 minutes with RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[1]

    • Run the gel and transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total ERK, and loading control) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal and then to the loading control.[1]

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Metabolism Survival & Metabolism mTOR->Survival_Metabolism

Caption: Simplified KRAS G12C signaling pathway and the mechanism of this compound action.

Experimental_Workflow cluster_assays Perform Assays start Start Experiment cell_culture Culture KRAS G12C mutant cells start->cell_culture seed_plate Seed cells into multi-well plates cell_culture->seed_plate treat_cells Treat with this compound (dose-response) seed_plate->treat_cells incubate Incubate for defined period treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot (p-ERK/Total ERK) incubate->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis ic50 Determine IC50 data_analysis->ic50 pERK_inhibition Quantify p-ERK inhibition data_analysis->pERK_inhibition end End ic50->end pERK_inhibition->end

Caption: A standard experimental workflow for evaluating this compound efficacy in vitro.

Troubleshooting_Workflow cluster_resistance Resistance Mechanisms start Inconsistent Experimental Results check_protocol Review Experimental Protocol (Concentrations, Times, etc.) start->check_protocol check_reagents Verify Reagent Quality & Stability (this compound, Media, Serum) start->check_reagents check_cells Assess Cell Health & Passage Number start->check_cells check_technique Evaluate Experimental Technique (Pipetting, Seeding Density) start->check_technique decision Results still inconsistent? check_protocol->decision check_reagents->decision check_cells->decision check_technique->decision investigate_resistance Investigate Potential Resistance Mechanisms decision->investigate_resistance Yes optimize_protocol Optimize Protocol & Re-run Experiment decision->optimize_protocol No bypass_pathways Check Bypass Pathways (e.g., p-AKT) investigate_resistance->bypass_pathways rtk_activation Assess RTK Activation investigate_resistance->rtk_activation sequencing Sequence KRAS Gene investigate_resistance->sequencing bypass_pathways->optimize_protocol rtk_activation->optimize_protocol sequencing->optimize_protocol

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: Garsorasib In Vivo Tumor Regression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Garsorasib (D-1553) in preclinical in vivo models of tumor regression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as D-1553) is a potent, selective, and orally bioavailable small molecule inhibitor of the KRAS G12C mutation.[1][2] The KRAS protein is a key signaling molecule that, when mutated at the G12C position, becomes constitutively active, leading to uncontrolled cell proliferation and tumor growth.[3] this compound works by covalently binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive state.[3] This action blocks downstream signaling through pathways like the MAPK/ERK cascade, thereby inhibiting the growth of KRAS G12C-mutant cancer cells.[4]

Q2: Which tumor models are recommended for in vivo studies with this compound?

A2: this compound has demonstrated significant anti-tumor activity in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models harboring the KRAS G12C mutation.[5][6] Recommended and successfully tested models include:

  • Non-Small Cell Lung Cancer (NSCLC): NCI-H358[4], NCI-H2122[6]

  • Pancreatic Cancer: MIA PaCa-2[6]

  • Colorectal Cancer (CRC): SW837[6]

Q3: What is a typical starting dose and administration route for this compound in mouse xenograft models?

A3: Based on preclinical studies, a common and effective oral dose for this compound in xenograft mouse models is 60 mg/kg, administered daily (QD) .[5][6] Administration is typically performed via oral gavage.[5]

Q4: What level of tumor regression can be expected with this compound monotherapy?

A4: In preclinical xenograft models, orally administered this compound has been shown to induce partial or even complete tumor regression.[4][5] The extent of regression can vary depending on the specific tumor model and its sensitivity to KRAS G12C inhibition. For example, significant tumor growth inhibition and regression were observed in NCI-H358, MIA PaCa-2, and NCI-H2122 xenografts.[6]

Q5: Can this compound be combined with other agents for enhanced efficacy?

A5: Yes, preclinical data suggests that combining this compound with other targeted agents or chemotherapy can result in stronger and more durable anti-tumor responses.[4][5] Synergistic effects have been observed with:

  • MEK inhibitors (e.g., trametinib)[5]

  • SHP2 inhibitors (e.g., RMC-4550)[5]

  • Chemotherapy (e.g., carboplatin)[5]

  • EGFR antibodies (e.g., cetuximab), particularly relevant for overcoming resistance in colorectal cancer models.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Suboptimal tumor regression or lack of response. 1. Incorrect Dosing or Formulation: Improper preparation or administration of this compound. 2. Model Insensitivity: The chosen cell line or PDX model may have intrinsic resistance mechanisms. 3. Drug Resistance: Development of acquired resistance during the study.1. Verify Formulation: Ensure this compound is properly solubilized or suspended for oral gavage. A common vehicle is a solution containing agents like CMC-Na.[7] Confirm accurate dose calculations and administration technique. 2. Confirm KRAS G12C Status: Re-verify the KRAS G12C mutation status of your cell line. 3. Evaluate Alternative Models: Consider testing this compound in other validated KRAS G12C models like NCI-H358 or MIA PaCa-2.[6] 4. Investigate Resistance: Analyze endpoint tumors for secondary mutations or activation of bypass signaling pathways (e.g., EGFR, PI3K/AKT).[8] 5. Consider Combination Therapy: Explore combinations with MEK, SHP2, or EGFR inhibitors to overcome potential resistance.[2][5]
Toxicity observed in animals (e.g., significant body weight loss). 1. Dose is too high for the specific mouse strain. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 3. Off-target effects. 1. Dose De-escalation: Reduce the dose (e.g., to 30 mg/kg) and monitor for improved tolerability while assessing efficacy. 2. Vehicle Control: Ensure you have a vehicle-only control group to rule out toxicity from the formulation itself. 3. Monitor Clinical Signs: Closely monitor animal health, including body weight (2-3 times per week), posture, and activity levels.[9]
High variability in tumor growth within a treatment group. 1. Inconsistent Tumor Implantation: Variation in the number of cells injected or the site of injection. 2. Variable Drug Administration: Inconsistent gavage technique leading to variable drug delivery. 3. Tumor Heterogeneity: Natural biological variability within the tumor model.1. Standardize Implantation: Ensure consistent cell numbers, injection volume, and anatomical location for all animals. 2. Refine Gavage Technique: Ensure all personnel are proficient in oral gavage to guarantee consistent dosing. 3. Increase Group Size: Use a sufficient number of animals per group (e.g., n=8-10) to improve statistical power and account for variability. 4. Randomization: Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Data Presentation

Table 1: In Vivo Efficacy of this compound Monotherapy in CDX Models

Xenograft ModelCancer TypeDosing ScheduleOutcomeReference
NCI-H358 NSCLC60 mg/kg, PO, QDSignificant Tumor Regression[6]
MIA PaCa-2 Pancreatic60 mg/kg, PO, QDSignificant Tumor Regression[6]
SW837 Colorectal60 mg/kg, PO, QDTumor Growth Inhibition[6]
NCI-H2122 NSCLC60 mg/kg, PO, QDSignificant Tumor Regression[6]

Table 2: In Vivo Efficacy of this compound Combination Therapy in NCI-H358 Xenograft Model

Combination AgentDosing Schedule (this compound)Outcome Compared to MonotherapyReference
SHP2i (RMC-4550) 30 mg/kg, PO, QDStronger Tumor Growth Inhibition[5]
MEKi (trametinib) 30 mg/kg, PO, QDStronger Tumor Growth Inhibition[5]
Carboplatin 30 mg/kg, PO, QDStronger Tumor Growth Inhibition[5]

Experimental Protocols

Protocol 1: General Methodology for In Vivo Efficacy Study of this compound in a CDX Model

  • Cell Culture: Culture a KRAS G12C-mutant human cancer cell line (e.g., NCI-H358) according to the supplier's recommendations.

  • Animal Model: Utilize immunocompromised mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ to 10 x 10⁶ cells, resuspended in a suitable medium like Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% CMC-Na).

    • Administer this compound orally (PO) via gavage at the desired dose (e.g., 60 mg/kg) on the predetermined schedule (e.g., daily).

    • The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.[9]

    • The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression compared to the vehicle-treated group.

  • Study Termination: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-ERK).[9]

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Signal KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired by G12C) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

KRAS G12C signaling pathway and mechanism of this compound action.

Experimental_Workflow start Start: KRAS G12C Cell Line implant Subcutaneous Implantation in Mice start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomize into Groups (Vehicle vs. This compound) growth->randomize treat Daily Oral Dosing (PO, gavage) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3x/week) treat->monitor monitor->treat 21-28 days endpoint Endpoint Analysis: Tumor Weight, PD Markers (p-ERK) monitor->endpoint

General experimental workflow for in vivo this compound efficacy studies.

References

Garsorasib off-target effects in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical evaluation of Garsorasib (D-1553), a potent and selective KRAS G12C inhibitor. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein. It locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]

Q2: How selective is this compound for KRAS G12C over other KRAS isoforms?

Preclinical studies have demonstrated that this compound is highly selective for KRAS G12C. It has been shown to be inactive against wild-type (WT) KRAS and cells harboring the KRAS G12D mutation.[1][2] This high selectivity is a key feature of its preclinical profile.

Q3: Are there any known off-target activities of this compound from preclinical studies?

Currently, publicly available preclinical data primarily focuses on the high selectivity of this compound for KRAS G12C over other KRAS isoforms.[1][2] While comprehensive kinome scanning data to identify a broad range of potential off-target kinases is not detailed in the available literature, the observed adverse events in clinical trials may provide insights into potential off-target effects or on-target toxicities in preclinical models.

Q4: What are the reported adverse effects in clinical trials that might be relevant for preclinical observation?

In clinical studies, the most common treatment-related adverse events of grade 3 or higher associated with this compound were primarily hepatic and gastrointestinal. These include increased levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyltransferase (GGT), as well as nausea and vomiting.[3] Researchers conducting preclinical toxicology studies should therefore pay close attention to hepatotoxicity and gastrointestinal distress in animal models.

Troubleshooting Guide

Unexpected Cellular Responses in in vitro Assays
Issue Potential Cause Troubleshooting Steps
Reduced potency in cell viability assays. Cell line authenticity or passage number affecting KRAS G12C expression/dependency.Verify the KRAS G12C mutation status of your cell line. Use low-passage cells for experiments.
Off-target effects leading to unexpected signaling activation.Although this compound is highly selective, consider performing a phospho-proteomics screen to identify any unexpectedly activated pathways.
Drug stability or concentration issues.Ensure proper storage and handling of the this compound compound. Verify the final concentration in your assay medium.
Inconsistent inhibition of downstream signaling (p-ERK, p-AKT). Suboptimal incubation time or drug concentration.Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting downstream signaling in your specific cell line.
Feedback activation of parallel signaling pathways.Investigate the potential for feedback loops by co-treating with inhibitors of other pathways (e.g., EGFR, SHP2) that have been shown to be involved in resistance to KRAS inhibitors.[1]
Anomalous Results in in vivo Models
Issue Potential Cause Troubleshooting Steps
Suboptimal tumor growth inhibition in xenograft models. Poor oral bioavailability in the selected animal model.Preclinical studies have shown this compound to have high oral bioavailability.[4] However, if suboptimal efficacy is observed, consider pharmacokinetic studies in your model to ensure adequate drug exposure.
Tumor heterogeneity or acquired resistance.Analyze tumor samples post-treatment to check for the emergence of resistant clones or alterations in signaling pathways.
Observed toxicity in animal models (e.g., weight loss, lethargy). Potential on-target toxicity in normal tissues expressing low levels of KRAS G12C or off-target effects.Monitor liver enzymes and gastrointestinal health in treated animals, as these were the primary toxicities observed in clinical trials.[3] Consider dose reduction or alternative dosing schedules.
This compound has been noted for its excellent central nervous system penetration in preclinical models.[5]Depending on the experimental goals, this could be a desirable feature or a potential source of CNS-related side effects that should be monitored.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the key preclinical publication, the following methodologies were employed:

  • Thermal Shift Assay: To determine the potency and specificity of this compound in inhibiting the GDP-bound KRAS G12C mutant protein.

  • KRAS G12C-coupled Nucleotide Exchange Assay: To further confirm the inhibitory activity of this compound on KRAS G12C.

  • In vitro Cellular Assays: Evaluation of the inhibition of ERK phosphorylation in KRAS G12C mutant cell lines (e.g., NCI-H358) and assessment of cell viability in a panel of KRAS G12C, KRAS WT, and KRAS G12D cell lines.

  • In vivo Xenograft Models: Oral administration of this compound to evaluate its anti-tumor activity in various cancer models harboring the KRAS G12C mutation.

Signaling Pathways and Experimental Workflows

Garsorasib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Cycle cluster_downstream Downstream Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (GDP) Inactive KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP Hydrolysis RAF_MEK_ERK_Pathway RAF-MEK-ERK (MAPK Pathway) KRAS_G12C_GTP->RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway KRAS_G12C_GTP->PI3K_AKT_mTOR_Pathway SOS1->KRAS_G12C_GDP Promotes GDP/GTP exchange GAP GTPase Activating Proteins GAP->KRAS_G12C_GTP This compound This compound (D-1553) This compound->KRAS_G12C_GDP Covalently binds and traps in inactive state Proliferation_Survival Cell Proliferation & Survival RAF_MEK_ERK_Pathway->Proliferation_Survival PI3K_AKT_mTOR_Pathway->Proliferation_Survival

Caption: this compound's mechanism of action on the KRAS signaling pathway.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assays Biochemical Assays (Thermal Shift, Nucleotide Exchange) Cellular_Assays Cellular Assays (p-ERK/p-AKT Inhibition, Cell Viability) Biochemical_Assays->Cellular_Assays Selectivity_Panel Selectivity Panel (vs. KRAS WT, KRAS G12D) Cellular_Assays->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Bioavailability) Selectivity_Panel->PK_Studies Xenograft_Models Xenograft Efficacy Models (Tumor Growth Inhibition) PK_Studies->Xenograft_Models Toxicology_Studies Toxicology Studies (Monitoring for adverse effects) Xenograft_Models->Toxicology_Studies Clinical_Trials Clinical Trials Toxicology_Studies->Clinical_Trials Discovery Compound Discovery (this compound) Discovery->Biochemical_Assays

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

Mitigating Garsorasib-induced toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in anticipating and mitigating potential toxicities associated with the KRAS G12C inhibitor, Garsorasib (D-1553), in animal models. The information provided is based on available clinical data and general knowledge of the toxicology of KRAS G12C inhibitors.

Troubleshooting Guides

This section provides practical guidance for addressing specific issues that may arise during in vivo experiments with this compound.

Issue 1: Animal Weight Loss and/or Reduced Food Intake

  • Possible Cause: This is a common sign of toxicity and can be multifactorial, often linked to gastrointestinal upset or general malaise.

  • Troubleshooting Steps:

    • Dose-Response Assessment: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD).

    • Dose Adjustment: Consider reducing the dose of this compound in subsequent experimental cohorts.

    • Supportive Care: Provide nutritional support with high-calorie, palatable food supplements. Ensure easy access to food and water.

    • Frequency of Monitoring: Increase the frequency of body weight and food intake measurements to detect changes earlier.

    • Formulation Check: Verify the stability and homogeneity of the this compound formulation.

Issue 2: Diarrhea or Gastrointestinal Distress

  • Possible Cause: Gastrointestinal toxicities are a known class effect of KRAS G12C inhibitors.

  • Troubleshooting Steps:

    • Hydration Support: Ensure animals have ad libitum access to water. Consider providing hydration support with subcutaneous fluids if dehydration is observed.

    • Dietary Modification: Switch to a softer, more easily digestible diet.

    • Dose Interruption/Reduction: A temporary pause in dosing or a dose reduction may be necessary to allow for recovery.

    • Bedding and Husbandry: Increase the frequency of cage changes to maintain a clean and dry environment.

    • Pathological Assessment: At the end of the study, or if animals are euthanized due to humane endpoints, perform a histopathological examination of the gastrointestinal tract to assess for any pathological changes.

Issue 3: Elevated Liver Enzymes (ALT/AST)

  • Possible Cause: Hepatotoxicity is a potential adverse effect of this compound and other KRAS G12C inhibitors.

  • Troubleshooting Steps:

    • Baseline Monitoring: Always collect baseline blood samples before the start of treatment to establish normal enzyme levels for each animal.

    • Regular Blood Monitoring: Implement a schedule for regular blood collection (e.g., weekly or bi-weekly) to monitor liver enzyme levels throughout the study.

    • Dose Modification: If significant elevations in ALT/AST are observed, consider reducing the dose or temporarily halting treatment.

    • Mechanism of Injury Investigation: If hepatotoxicity is a consistent finding, consider additional mechanistic studies to understand the underlying cause.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, potent, and selective inhibitor of the KRAS G12C mutant protein. It covalently binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state. This prevents downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.

Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?

A2: Based on clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) for this compound are generally manageable and include:

  • Hepatic Toxicity: Increased levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3]

  • Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting.[1][2][4]

Some studies suggest that this compound may have a more favorable gastrointestinal safety profile compared to other KRAS G12C inhibitors.[4]

Q3: What animal species are recommended for this compound toxicity studies?

A3: While specific public toxicology reports for this compound in animals are limited, rodent models (mice and rats) are commonly used for preclinical toxicology studies of small molecule inhibitors.[5] The choice of species should be justified based on the specific research question and metabolic profile of the compound.

Q4: How should I formulate this compound for oral administration in animal models?

A4: The formulation can significantly impact the bioavailability and potential toxicity of a compound. It is crucial to use a well-characterized and stable formulation. While the exact vehicle used in the formal preclinical development of this compound is not publicly available, common vehicles for oral gavage in rodents include solutions or suspensions in agents like 0.5% methylcellulose (B11928114) or a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and water. It is recommended to perform a small pilot study to ensure the tolerability of the chosen vehicle and formulation.

Q5: Are there any known drug-drug interactions to be aware of in preclinical studies?

A5: While specific preclinical drug-drug interaction studies for this compound are not widely published, it is important to consider the metabolic pathways of this compound if co-administering other therapeutic agents. This compound's metabolism may involve cytochrome P450 (CYP) enzymes. Co-administration with strong inhibitors or inducers of these enzymes could alter the exposure to this compound and potentially exacerbate toxicities.

Data Presentation

Table 1: Summary of Common Treatment-Related Adverse Events of this compound in Clinical Studies

Toxicity CategorySpecific Adverse EventReported Grade (Any)Reported Grade (≥3)
Hepatic Increased ALTCommonReported
Increased ASTCommonReported
Increased GGTCommonReported
Gastrointestinal DiarrheaCommonLess Common
NauseaCommonLess Common
VomitingCommonLess Common

Note: This table is a qualitative summary based on available clinical trial data. The exact incidence rates can vary between studies.

Experimental Protocols

Protocol 1: General Tolerability Assessment of this compound in Mice

  • Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and 3-4 dose levels of this compound). A typical group size is 5-10 animals per sex.

  • Dosing: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14 or 28 days).

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of diarrhea.

  • Body Weight and Food Intake: Record body weight daily for the first week and then at least three times a week. Measure food intake per cage at the same frequency.

  • Blood Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at baseline and at specified time points during the study for hematology and clinical chemistry analysis (including ALT and AST).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP Activates (via SOS1) KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, Blood) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Oral Dosing (this compound/Vehicle) Randomization->Dosing Monitoring Daily Clinical Observations Dosing->Monitoring Measurements Regular Weight & Food Intake Dosing->Measurements Blood_Sampling Periodic Blood Sampling Dosing->Blood_Sampling Necropsy Necropsy & Organ Weight Dosing->Necropsy End of Study Data_Analysis Data Analysis Measurements->Data_Analysis Blood_Sampling->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis

Caption: Workflow for a preclinical tolerability study.

Troubleshooting_Logic cluster_actions Immediate Actions cluster_investigation Investigation & Adjustment Observation Adverse Observation (e.g., Weight Loss, Diarrhea) Supportive_Care Provide Supportive Care (Hydration, Nutrition) Observation->Supportive_Care Increase_Monitoring Increase Monitoring Frequency Observation->Increase_Monitoring Dose_Reduction Consider Dose Reduction/Interruption Observation->Dose_Reduction Formulation_Check Check Formulation (Stability, Vehicle) Observation->Formulation_Check Endpoint_Analysis Endpoint Analysis (Bloodwork, Histopathology) Dose_Reduction->Endpoint_Analysis Formulation_Check->Endpoint_Analysis

Caption: Logical steps for troubleshooting in vivo toxicity.

References

Cell line-specific responses to Garsorasib treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Garsorasib (D-1553) for preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as D-1553) is a potent, selective, and orally bioavailable small-molecule inhibitor of the KRAS G12C mutation.[1] It functions by covalently binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK cascade, thereby inhibiting tumor cell proliferation and survival.[1][2]

Q2: In which cancer types has this compound shown preclinical or clinical activity?

A2: this compound has demonstrated promising anti-tumor activity in preclinical models of various cancers harboring the KRAS G12C mutation.[2] Clinical trials have shown its efficacy in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3][4]

Q3: What are the common adverse events observed with this compound treatment in clinical trials?

A3: In clinical studies, the most frequently reported treatment-related adverse events (TRAEs) of any grade include elevated liver enzymes (aspartate aminotransferase, alanine (B10760859) aminotransferase, and γ-glutamyl transferase), anemia, and gastrointestinal issues such as nausea and vomiting.[5]

Q4: Why is there a difference in sensitivity to this compound between NSCLC and CRC cell lines?

A4: The differential sensitivity is often attributed to the activation of bypass signaling pathways. In many colorectal cancer cells, feedback reactivation of the epidermal growth factor receptor (EGFR) signaling pathway can limit the efficacy of KRAS G12C inhibition. This has led to clinical investigations of this compound in combination with EGFR inhibitors like cetuximab in CRC patients.[4][6]

Q5: What are the known mechanisms of acquired resistance to KRAS G12C inhibitors like this compound?

A5: Acquired resistance to KRAS G12C inhibitors can occur through two main mechanisms:

  • On-target resistance: This involves the development of secondary mutations in the KRAS gene itself, which can prevent the inhibitor from binding effectively. Examples of such mutations identified in response to other KRAS G12C inhibitors include alterations at codons G12, G13, R68, H95, and Y96.[7][8]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. These can include the amplification or activating mutations of other receptor tyrosine kinases (RTKs) like EGFR and MET, or mutations in downstream signaling molecules such as BRAF and MAP2K1 (MEK1).[8][9] Histologic transformation of the tumor has also been observed as a resistance mechanism.[9]

Troubleshooting Guides

Cell Viability Assays (MTT/CellTiter-Glo)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or contamination.Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS. Regularly check cell cultures for any signs of contamination.
IC50 value is significantly different than expected Incorrect drug concentration, issues with cell health, or inappropriate assay incubation time.Verify the concentration of the this compound stock solution. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Optimize the incubation time with this compound (typically 72 hours).
Low signal or high background For MTT: Incomplete formazan (B1609692) solubilization. For CellTiter-Glo: Reagent degradation or insufficient cell lysis.For MTT, ensure complete dissolution of formazan crystals in DMSO by shaking the plate thoroughly. For CellTiter-Glo, use freshly prepared reagent and ensure proper mixing to induce complete cell lysis.
Western Blot for p-ERK Inhibition
Problem Possible Cause Solution
No or weak p-ERK signal in the control group Low basal p-ERK levels, or issues with antibody/reagents.Serum-starve cells for 12-24 hours before this compound treatment to reduce basal p-ERK levels. If studying the inhibition of stimulated p-ERK, ensure the stimulating agent (e.g., EGF) is active. Use fresh antibodies and ECL substrate.
No inhibition of p-ERK signal with this compound treatment Insufficient drug concentration or treatment time, or the cell line is resistant.Perform a dose-response and time-course experiment to determine the optimal conditions for p-ERK inhibition. Confirm that the cell line used indeed harbors the KRAS G12C mutation and is sensitive to this compound.
High background on the blot Insufficient blocking, or the primary/secondary antibody concentration is too high.Increase the blocking time to at least 1 hour at room temperature. Optimize the antibody dilutions. Ensure thorough washing steps between antibody incubations.
Uneven loading between lanes Inaccurate protein quantification or pipetting errors.Carefully perform a protein concentration assay (e.g., BCA) and ensure equal loading amounts for all samples. Use a loading control (e.g., β-actin, GAPDH, or total ERK) to verify even loading.

Data Presentation

This compound (D-1553) IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines with different KRAS mutation statuses.

Cell LineCancer TypeKRAS Mutation StatusThis compound (D-1553) IC50 (nM)
NCI-H358 Non-Small Cell Lung CancerG12C2.5 ± 0.7
MIA PaCa-2 Pancreatic CancerG12C4.9 ± 1.2
NCI-H2122 Non-Small Cell Lung CancerG12C12.6 ± 2.5
SW1573 Non-Small Cell Lung CancerG12C38.7 ± 8.1
A549 Non-Small Cell Lung CancerG12S>10,000
HCT116 Colorectal CancerG13D>10,000
SW620 Colorectal CancerG12V>10,000
Calu-1 Non-Small Cell Lung CancerG12C8.3 ± 1.9
PANC-1 Pancreatic CancerG12D>10,000

Data adapted from preclinical studies.[2] Values represent the mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the IC50 of this compound in adherent cancer cell lines.

Materials:

  • KRAS G12C mutant cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (D-1553)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >90%.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

  • Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol details the procedure for assessing the inhibition of ERK phosphorylation in response to this compound treatment.

Materials:

  • KRAS G12C mutant cancer cell line

  • Complete culture medium

  • This compound (D-1553)

  • DMSO

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit or Mouse anti-Total ERK1/2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control.

    • Quantify the band intensities using image analysis software. The p-ERK signal should be normalized to the total ERK signal, which is then normalized to the loading control.

Visualizations

Garsorasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GEF KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Covalently Binds & Inhibits Reactivation MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: Mechanism of action of this compound on the KRAS signaling pathway.

Experimental_Workflow_pERK_Western_Blot A 1. Seed KRAS G12C mutant cells B 2. Serum-starve cells (12-24 hours) A->B C 3. Treat with this compound (Dose-response/Time-course) B->C D 4. Lyse cells and quantify protein C->D E 5. SDS-PAGE and protein transfer D->E F 6. Immunoblot with p-ERK antibody E->F G 7. Detect and quantify p-ERK signal F->G H 8. Strip and re-probe for Total ERK & Loading Control G->H

Caption: Experimental workflow for p-ERK western blot analysis.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Pathways) This compound This compound KRAS_G12C KRAS G12C Inhibition This compound->KRAS_G12C Resistance Acquired Resistance KRAS_G12C->Resistance KRAS_mut Secondary KRAS mutations (e.g., Y96D, R68M) Resistance->KRAS_mut EGFR EGFR Reactivation Resistance->EGFR MET MET Amplification Resistance->MET BRAF BRAF/MEK Mutations Resistance->BRAF

Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.

References

Garsorasib (D-1553) Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the blood-brain barrier (BBB) penetration of garsorasib (D-1553) in murine models. The following question-and-answer format addresses potential issues and offers guidance for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier in mice?

A1: Yes, preclinical studies have demonstrated that this compound (D-1553) exhibits excellent penetration of the central nervous system (CNS) in mice.[1][2] It is designed to have high oral bioavailability and distribution to CNS tissues.[3]

Q2: What is the quantitative measure of this compound's BBB penetration in mice?

A2: The unbound brain-to-plasma partition coefficient (Kpuu), a key indicator of BBB permeability, has been determined for this compound in mice.[2][4] For efflux substrates, the brain Kpuu is considered a more reliable parameter for estimating brain penetration efficiency than the cerebrospinal fluid (CSF) Kpuu.[2]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected brain concentrations of this compound in our mouse model.

Possible Causes & Solutions:

  • Animal Strain and Model: The integrity of the BBB can be compromised in certain intracranial xenograft models, potentially affecting drug distribution.[4] Consider using alternative models such as intracardiac or tail vein injection models to corroborate findings.[4]

  • Efflux Transporter Activity: this compound has been identified as a substrate for efflux transporters.[2] The expression and activity of these transporters (e.g., P-glycoprotein) can vary between mouse strains, potentially altering brain accumulation. It may be beneficial to use a mouse strain with well-characterized efflux transporter activity or co-administer a known inhibitor to probe this effect.

  • Drug Formulation and Administration: Ensure complete solubilization and stability of this compound in the vehicle solution. For oral administration, factors like food intake and gastrointestinal transit time can influence absorption and subsequent plasma concentrations, thereby affecting the amount of drug available to cross the BBB.

  • Sample Collection and Processing: Adhere to a strict and consistent protocol for blood and brain tissue collection and processing to minimize variability. Plasma separation should be performed promptly, and brain tissue should be homogenized thoroughly to ensure accurate quantification.[5]

Quantitative Data Summary

The following table summarizes the in vitro unbound brain exposure data for this compound (D-1553) in comparison to adagrasib in mice.

CompoundEfflux RatioBrain Kpuu
This compound (D-1553) 11-12Data not explicitly provided in the search results
Adagrasib 11-12~1 at 200 mg/kg; 0.2-0.4 at 100 mg/kg[4]

Note: While the efflux ratio for this compound is provided and is similar to adagrasib, the specific brain Kpuu value for this compound was not found in the provided search results. However, it is described as having "excellent brain penetration efficiency".[2]

Experimental Protocols

Determination of Brain Kpuu in Mice

This protocol is based on methodologies described for assessing the BBB penetration of KRAS G12C inhibitors.[2][5]

  • Animal Model: Utilize appropriate mouse strains for the study.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for oral administration.

    • Administer a single dose of this compound (e.g., 30 mg/kg) to a cohort of mice (n=24 per group).[2]

  • Sample Collection:

    • At predetermined time points post-dose, collect blood and brain samples.

    • Perform plasma separation by centrifugation (e.g., 4000 g for 5 minutes at 4°C) within one hour of blood collection.[2][5]

    • Harvest brain tissue and homogenize with phosphate-buffered saline (PBS).[5]

  • Bioanalysis:

    • Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Kpuu:

    • The unbound brain-to-plasma partition coefficient (Kpuu) is calculated to assess the brain penetration efficiency.

Signaling Pathway and Experimental Workflow

This compound is a potent and selective inhibitor of the KRAS G12C mutant protein.[6][7][8] It functions by covalently binding to the GDP-bound state of KRAS G12C, which in turn inhibits downstream signaling pathways, such as the MAPK pathway, thereby suppressing tumor cell growth and proliferation.[2][7]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound (D-1553) This compound->KRAS_G12C Inhibition

Caption: this compound inhibits the KRAS G12C signaling pathway.

BBB_Penetration_Workflow cluster_workflow Experimental Workflow start Drug Administration (Oral Gavage in Mice) sampling Blood and Brain Sample Collection start->sampling processing Plasma Separation & Brain Homogenization sampling->processing analysis LC-MS/MS Analysis processing->analysis calculation Calculation of Brain Kpuu analysis->calculation end Assessment of BBB Penetration calculation->end

Caption: Workflow for assessing BBB penetration in mice.

References

Technical Support Center: Enhancing Garsorasib Efficacy in Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garsorasib (formerly D-1553), a potent and selective KRAS G12C inhibitor.[1][2] The content is designed to address common challenges encountered during preclinical and clinical research, with a focus on strategies to overcome resistance and enhance therapeutic efficacy.

Troubleshooting Guides

Issue 1: Suboptimal or Diminished Response to this compound Monotherapy

Question: My KRAS G12C mutant cell line/xenograft model shows a poor initial response or has developed resistance to this compound. What are the potential underlying mechanisms?

Answer: Resistance to KRAS G12C inhibitors like this compound can be intrinsic (pre-existing) or acquired (developed during treatment). The primary mechanisms involve the reactivation of the MAPK signaling pathway or activation of parallel survival pathways.[3][4] Consider the following possibilities:

  • Secondary KRAS Mutations: Mutations in the KRAS gene at codons other than G12C can emerge, preventing this compound from binding effectively.[5]

  • Receptor Tyrosine Kinase (RTK) Activation: Upregulation and activation of RTKs such as EGFR, FGFR, or MET can reactivate downstream signaling, bypassing the inhibition of KRAS G12C.[4][6] This is a particularly relevant mechanism in colorectal cancer, where EGFR signaling is a key escape pathway.[7]

  • Activation of Parallel Signaling Pathways: The PI3K/AKT/mTOR pathway can be activated through various mechanisms, such as loss of the tumor suppressor PTEN, providing an alternative route for cell survival and proliferation.[4]

  • Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance (e.g., from adenocarcinoma to squamous cell carcinoma), which can be associated with resistance.[5]

Experimental Workflow to Investigate Resistance:

Garsorasib_Resistance_Workflow start Reduced this compound Sensitivity Observed dna_seq DNA Sequencing (Tumor vs. Normal) - Look for secondary KRAS mutations - Screen for mutations in RTKs, NRAS, BRAF, PI3KCA, PTEN start->dna_seq rna_seq RNA Sequencing - Identify upregulated RTKs (EGFR, MET, FGFR) - Analyze gene expression signatures of bypass pathways start->rna_seq phospho_proteomics Phospho-Proteomics/Western Blot - Assess p-ERK, p-AKT, p-S6 levels - Evaluate RTK phosphorylation start->phospho_proteomics histology Histopathological Analysis - Examine for histologic transformation start->histology combination_studies In Vitro/In Vivo Combination Studies dna_seq->combination_studies rna_seq->combination_studies phospho_proteomics->combination_studies histology->combination_studies shp2_i This compound + SHP2 inhibitor combination_studies->shp2_i mek_i This compound + MEK inhibitor combination_studies->mek_i egfr_i This compound + EGFR inhibitor (e.g., Cetuximab) combination_studies->egfr_i chemo This compound + Chemotherapy combination_studies->chemo end Identify Optimal Combination Strategy shp2_i->end mek_i->end egfr_i->end chemo->end

Caption: Workflow for investigating this compound resistance.

Issue 2: Selecting an Appropriate Combination Strategy

Question: Based on the suspected resistance mechanism, what combination therapy should I explore to enhance this compound's efficacy?

Answer: A rational combination strategy should be based on the identified resistance pathway. Preclinical and clinical data suggest several effective combinations with this compound:

  • EGFR Inhibition: In tumors with high EGFR signaling, particularly colorectal cancer, combining this compound with an EGFR inhibitor like cetuximab has shown significant synergistic effects.[7]

  • SHP2 Inhibition: SHP2 is a phosphatase that acts downstream of multiple RTKs and is crucial for RAS activation. Combining this compound with a SHP2 inhibitor can block this convergent node of signaling and overcome resistance mediated by various RTKs.[1][6]

  • MEK Inhibition: For tumors that exhibit MAPK pathway reactivation downstream of KRAS, the addition of a MEK inhibitor can provide a vertical blockade of the pathway.[1]

  • Chemotherapy: The combination of this compound with standard-of-care chemotherapy has also demonstrated enhanced tumor growth inhibition in preclinical models.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is an orally bioavailable, potent, and selective inhibitor of the KRAS G12C mutant protein. It covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[7][9] This prevents downstream signaling through the MAPK and other effector pathways, thereby inhibiting tumor cell proliferation and survival.[1]

Q2: What are the reported clinical efficacy data for this compound? A2: In a phase II study in patients with previously treated KRAS G12C-mutated non-small-cell lung cancer (NSCLC), this compound monotherapy demonstrated an objective response rate (ORR) of 50% and a disease control rate (DCR) of 89%. The median duration of response was 12.8 months, and the median progression-free survival (PFS) was 7.6 months.[10] In a pooled analysis of phase 1/2 studies in NSCLC, the ORR was 48.1%, DCR was 87.8%, and median PFS was 9.07 months.[11] For KRAS G12C-mutated colorectal cancer (CRC), this compound in combination with cetuximab showed an ORR of 45.2%, a DCR of 92.9%, and a median PFS of 7.5 months.[7][12]

Q3: Are there any known biomarkers that predict response or resistance to this compound? A3: While research is ongoing, co-mutations in tumor suppressor genes like STK11 and KEAP1 have been associated with a poorer response to KRAS G12C inhibitors in general. Conversely, tumors with high baseline levels of KRAS G12C dependency are more likely to respond. For predicting resistance, the emergence of secondary KRAS mutations or alterations in RTK signaling pathways can serve as biomarkers.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound (D-1553) Monotherapy in Xenograft Models

Cell LineCancer TypeThis compound Dose (mg/kg)Tumor Growth Inhibition (TGI) / Regression
NCI-H358NSCLC30-48% (Regression)
MIA PaCa-2Pancreatic30-100% (Regression)
SW837Colorectal6093% (TGI)
NCI-H2122NSCLC6076% (TGI)
Source:[1]

Table 2: Clinical Efficacy of this compound

TreatmentCancer TypeObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
This compound MonotherapyNSCLC48.1% - 50%87.8% - 89%7.6 - 9.07 months
This compound + CetuximabCRC45.2%92.9%7.5 months
Source:[7][10][11][12]

Key Signaling Pathways

Garsorasib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (EGFR, MET, FGFR) KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) RTK->KRAS_G12C_GTP Activates This compound This compound KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) This compound->KRAS_G12C_GDP Inhibits reactivation KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GEF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the active KRAS G12C signaling pathway.

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK and PI3K Pathway Activation
  • Cell Lysis:

    • Treat KRAS G12C mutant cells with this compound (at various concentrations and time points) or vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, p-S6, and total S6 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Xenograft Study for Combination Therapy
  • Cell Implantation:

    • Implant KRAS G12C mutant cancer cells (e.g., NCI-H358) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration:

    • Administer this compound and the combination agent orally or via intraperitoneal injection, according to their established dosing schedules and formulations.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period or until tumors reach a predetermined endpoint.

    • Euthanize mice and excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

    • Calculate tumor growth inhibition (TGI) or regression for each treatment group.

References

Technical Support Center: Investigating Acquired Resistance to Garsorasib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Garsorasib resistance analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquired resistance to this compound, a potent and selective KRAS G12C inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when studying acquired resistance to this compound.

Q1: My KRAS G12C mutant cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms?

A1: Acquired resistance to KRAS G12C inhibitors like this compound can be broadly categorized into two main types: "on-target" and "off-target" mechanisms.[1][2]

  • On-target resistance involves genetic changes in the KRAS gene itself. This can include secondary mutations in the KRAS protein that either prevent this compound from binding effectively or reactivate the KRAS protein through other means.[1][3] Another on-target mechanism is the amplification of the KRAS G12C allele, leading to an overproduction of the target protein that overwhelms the inhibitor.[1]

  • Off-target resistance occurs through alterations in other genes that bypass the need for KRAS G12C signaling.[1] This can happen through the activation of other oncogenes in the same pathway (like NRAS or BRAF) or parallel signaling pathways (such as MET or EGFR).[1][2] Loss-of-function mutations in tumor suppressor genes like PTEN can also contribute to resistance.[1]

Q2: How can I determine if the resistance in my experimental model is due to on-target or off-target mechanisms?

A2: A multi-pronged approach is recommended. Start with genomic analysis of your resistant models compared to the parental, sensitive models.

  • For on-target resistance: Sequence the KRAS gene to look for secondary mutations. Quantitative PCR (qPCR) or digital droplet PCR (ddPCR) can be used to assess for KRAS G12C gene amplification.

  • For off-target resistance: A broader next-generation sequencing (NGS) panel that includes key cancer-related genes can help identify mutations or amplifications in bypass pathway components like NRAS, BRAF, MET, EGFR, and PIK3CA.[1]

Q3: We have patient samples (pre-treatment and post-progression) from a this compound clinical trial. What is the best way to analyze these for resistance mechanisms?

A3: For clinical samples, a combination of genomic and histological analysis is ideal.

  • Genomic Analysis: Perform deep sequencing on matched normal, pre-treatment, and post-treatment tumor samples.[4] This can be done on tumor tissue biopsies or circulating tumor DNA (ctDNA) from plasma.[1] ctDNA analysis is a non-invasive method that can provide a comprehensive picture of tumor heterogeneity and emerging resistance mutations.

  • Histological Analysis: In some cases, resistance can be mediated by a change in the tumor's histology, for example, a transformation from adenocarcinoma to squamous cell carcinoma.[1][5] This can be assessed by a pathologist through immunohistochemistry (IHC) on the tumor biopsies.

Q4: Are there any known histological changes associated with this compound resistance?

A4: Yes, histological transformation is a known mechanism of resistance to KRAS G12C inhibitors. In non-small cell lung cancer (NSCLC), transformation from adenocarcinoma to squamous cell carcinoma has been observed in patients who have developed resistance.[1][5] This change in cell lineage can reduce the tumor's dependence on the KRAS signaling pathway.

Q5: My sequencing results from a resistant sample do not show any known resistance mutations. What other mechanisms could be at play?

A5: If genomic analyses are unrevealing, consider non-genetic mechanisms of resistance. These can include:

  • Transcriptional or Epigenetic Changes: Alterations in gene expression programs can lead to resistance. For example, an epithelial-to-mesenchymal transition (EMT) can confer resistance to targeted therapies.[1]

  • Activation of Alternative Signaling Pathways: Even without mutations, the cell can adapt by upregulating parallel signaling pathways to maintain growth and survival.

Further investigation using RNA sequencing (RNA-seq) to analyze the transcriptome and proteomic analyses to assess signaling pathway activation would be beneficial in these cases.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of this compound in clinical trials for patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).

Table 1: Efficacy of this compound in Phase I/II Studies

Study PhaseNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase I7940.5%91.9%8.2 monthsNot Reported
Phase II12350%89%7.6 monthsNot Reached
Pooled Analysis (Phase I/II)18948.1%87.8%9.07 months14.19 months

Data from multiple sources.

Experimental Protocols

Here are detailed methodologies for key experiments to identify mechanisms of acquired resistance to this compound.

Next-Generation Sequencing (NGS) of Tumor Tissue

This protocol outlines the general workflow for identifying genomic alterations in tumor tissue.

  • Sample Preparation:

    • Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (pre-treatment and post-resistance).

    • Perform histological review to identify and mark tumor-rich areas.

    • Macro- or micro-dissect the marked tumor areas to enrich for tumor cells.

  • Nucleic Acid Isolation:

    • Extract genomic DNA from the dissected tissue using a commercially available kit optimized for FFPE samples.

    • Quantify the extracted DNA and assess its quality (e.g., using a spectrophotometer and checking for fragmentation).

  • Library Preparation:

    • Fragment the genomic DNA to the desired size range.

    • Ligate sequencing adapters to the DNA fragments. These adapters contain sequences for amplification and sequencing.

    • If targeted sequencing is desired, use a capture-based method with probes designed against a panel of cancer-related genes (including KRAS, NRAS, BRAF, MET, EGFR, etc.).

    • Amplify the library via PCR.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call genetic variants, including single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).

    • Compare the variants found in the post-resistance sample to the pre-treatment sample to identify acquired alterations.

Circulating Tumor DNA (ctDNA) Analysis

This protocol describes the workflow for detecting resistance mutations from a liquid biopsy.

  • Sample Collection and Processing:

    • Collect peripheral blood from the patient in specialized tubes that stabilize cell-free DNA.

    • Separate plasma from the whole blood by centrifugation within a few hours of collection.

  • ctDNA Extraction:

    • Isolate cell-free DNA from the plasma using a dedicated kit.

    • Quantify the extracted ctDNA, which is typically present in low concentrations.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the ctDNA. Given the low input, a highly sensitive library preparation method is crucial.

    • Targeted sequencing of a panel of genes known to be involved in this compound resistance is the most common approach.

    • Perform deep sequencing to ensure high coverage and confident detection of low-frequency mutations.

  • Data Analysis:

    • Analyze the sequencing data to identify acquired mutations in genes such as KRAS, NRAS, BRAF, MET, etc.

    • Longitudinal monitoring of ctDNA can track the emergence and evolution of resistance mutations over time.

Immunohistochemistry (IHC) for Histological Transformation

This protocol details the steps for assessing changes in tumor histology.

  • Tissue Preparation:

    • Obtain FFPE sections of pre-treatment and post-resistance tumor biopsies.

    • Deparaffinize and rehydrate the tissue sections.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval to unmask the antigens. The specific buffer and heating conditions will depend on the antibody being used.

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Incubate the sections with primary antibodies specific for markers of adenocarcinoma (e.g., TTF-1) and squamous cell carcinoma (e.g., p63, CK5/6).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chromogenic substrate to visualize the antibody binding.

    • Counterstain the sections with hematoxylin.

  • Analysis:

    • A pathologist will examine the stained slides under a microscope to assess the tumor's morphology and the expression of the lineage markers. A shift from TTF-1 positive to p63/CK5/6 positive staining would indicate a transformation from adenocarcinoma to squamous cell carcinoma.

Visualizations

The following diagrams illustrate key concepts related to this compound and mechanisms of resistance.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras_gtpase RAS GTPase Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS->KRAS_GDP Activates NF1 NF1 (GAP) KRAS_GTP KRAS-GTP (Active) NF1->KRAS_GTP Inactivates KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS signaling pathway.

Garsorasib_Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance This compound This compound KRAS_G12C KRAS G12C (Inactive) This compound->KRAS_G12C Inhibits Signaling_Blocked Downstream Signaling Blocked KRAS_G12C->Signaling_Blocked Secondary_Mutation Secondary KRAS Mutations (e.g., Y96C, R68S) Secondary_Mutation->KRAS_G12C Prevents Binding Amplification KRAS G12C Amplification Amplification->KRAS_G12C Increases Target Bypass_Activation Bypass Pathway Activation (NRAS, BRAF, MET) Bypass_Activation->Signaling_Blocked Reactivates Signaling Histological_Transformation Histological Transformation Histological_Transformation->Signaling_Blocked Reduces Dependence Resistance_Workflow start Clinical Progression on this compound biopsy Obtain Post-Progression Sample (Tissue or ctDNA) start->biopsy analysis Genomic & Histological Analysis biopsy->analysis ngs Next-Generation Sequencing (NGS) analysis->ngs Genomic ihc Immunohistochemistry (IHC) analysis->ihc Histological on_target Identify On-Target Resistance (KRAS mutations/amp) ngs->on_target off_target Identify Off-Target Resistance (Bypass mutations) ngs->off_target no_mech No Mechanism Identified ngs->no_mech histology Identify Histological Transformation ihc->histology further_studies Further Studies (RNA-seq, Proteomics) no_mech->further_studies

References

Garsorasib (D-1553) Preclinical Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical studies with Garsorasib (D-1553), a potent and selective KRAS G12C inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key preclinical data to facilitate the design and execution of in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (D-1553) and what is its mechanism of action?

A1: this compound (also known as D-1553) is an orally bioavailable small molecule inhibitor that selectively targets the KRAS G12C mutation.[1][2] It covalently binds to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This action inhibits downstream signaling through pathways like the RAS-MEK-ERK pathway, thereby suppressing tumor cell proliferation and survival.[1][3]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated significant single-agent antitumor activity, including partial and complete tumor regression, in a variety of preclinical models.[1][3] These include cell line-derived xenograft (CDX) models using human cancer cell lines with the KRAS G12C mutation, such as non-small cell lung cancer (NCI-H358, NCI-H2122), pancreatic cancer (MIA PaCa-2), and colorectal cancer (SW837).[3] It has also shown efficacy in a broad panel of patient-derived xenograft (PDX) models.[2]

Q3: How does the in vivo efficacy of this compound compare to other KRAS G12C inhibitors?

A3: Preclinical studies suggest that this compound's potency is slightly superior to that of sotorasib (B605408) and adagrasib in certain KRAS G12C-mutant cell lines and xenograft models.[1]

Q4: What is known about the pharmacokinetic (PK) properties of this compound in preclinical models?

Q5: What pharmacodynamic (PD) effects have been observed with this compound in preclinical models?

A5: this compound selectively inhibits the phosphorylation of ERK (pERK), a key downstream effector in the KRAS signaling pathway, in tumors harboring the KRAS G12C mutation.[1][3] This effect is dose-dependent, with sustained pERK inhibition observed at higher doses in preclinical models.[5]

Q6: What combination therapies with this compound have been explored in preclinical models?

A6: Preclinical studies have shown that combining this compound with other targeted agents or chemotherapy can result in stronger tumor growth inhibition or regression compared to this compound alone.[1] Investigated combinations include this compound with MEK inhibitors (like trametinib), SHP2 inhibitors (like RMC-4550), and chemotherapeutic agents (like carboplatin).[1][6]

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during in vivo studies with this compound in xenograft models.

Issue Potential Cause Troubleshooting Steps
High variability in tumor growth within the same treatment group. Inconsistent cell health or passage number.Use cells from a consistent, low passage number and ensure high viability (>90%) before implantation.
Improper tumor cell implantation.Ensure a homogenous cell suspension and inject a precise number of cells into the same subcutaneous location for each animal.
Animal health status.Use animals of the same strain, age, and sex. Exclude any animals showing signs of illness not related to the tumor or treatment.
Suboptimal tumor growth in the vehicle control group. Poor cell line tumorigenicity.Confirm the tumorigenicity of the cell line in the selected mouse strain. Consider co-injecting cells with Matrigel to improve tumor take rate.
Suboptimal number of cells injected.Perform a titration study to determine the optimal number of cells for consistent tumor growth.
Tumors initially respond to this compound but then regrow. Development of acquired resistance.Collect and analyze the regrown tumors to investigate potential resistance mechanisms (e.g., secondary mutations, pathway reactivation).
Suboptimal dosing or treatment duration.Consider a dose-escalation study to determine the optimal dose for sustained tumor regression. The treatment period may need to be extended.
Inconsistent pharmacodynamic (e.g., pERK) results. Variability in sample collection and processing.Standardize the timing of tumor collection post-dosing and ensure consistent and rapid processing (e.g., snap-freezing) to preserve protein phosphorylation.
Assay variability.Ensure consistent protein extraction and Western blot procedures. Use validated antibodies and appropriate loading controls.

Data Presentation

In Vivo Dose-Dependent Efficacy of this compound

The following tables summarize the dose-dependent antitumor activity of this compound in various KRAS G12C-mutant cell line-derived xenograft (CDX) models. Data is extracted and compiled from graphical representations in preclinical publications.

Table 1: Tumor Growth Inhibition in NCI-H358 (NSCLC) Xenograft Model

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (%)Tumor Regression (%)
Vehicle-00
This compound (D-1553)30>10048
Sotorasib100~90Not observed
Adagrasib100~85Not observed

Source: Adapted from Shi et al., 2023.[2]

Table 2: Tumor Growth Inhibition in MIA PaCa-2 (Pancreatic) Xenograft Model

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (%)Tumor Regression (%)
Vehicle-00
This compound (D-1553)30>100100
Sotorasib100>100~50
Adagrasib100>100~60

Source: Adapted from Shi et al., 2023.[2]

Table 3: Tumor Growth Inhibition in SW837 (Colorectal) Xenograft Model

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (%)
Vehicle-0
This compound (D-1553)6093
Sotorasib100~70
Adagrasib100~75

Source: Adapted from Shi et al., 2023.[2]

Table 4: Tumor Growth Inhibition in NCI-H2122 (NSCLC) Xenograft Model

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (%)
Vehicle-0
This compound (D-1553)6076
Sotorasib100~50
Adagrasib100~60

Source: Adapted from Shi et al., 2023.[2]

Preclinical Pharmacokinetic and Pharmacodynamic Summary

Specific numerical values for preclinical PK and PD dose-escalation studies are not consistently reported in publicly available literature. The following tables provide a qualitative summary of expected parameters.

Table 5: this compound Preclinical Pharmacokinetic Profile (Qualitative)

ParameterObservation
Oral Bioavailability Reported to be high.
Brain Penetration Described as excellent.
Dose Proportionality Expected to be evaluated in dose-escalation studies.
Half-life Sufficient for sustained target engagement with appropriate dosing schedules.

Table 6: this compound Preclinical Pharmacodynamic Profile (Qualitative)

BiomarkerDose ResponseTime Course
pERK Inhibition Dose-dependent inhibition observed.Sustained inhibition achieved at higher doses.
Target Occupancy Expected to be dose-dependent.Expected to be sustained with optimal dosing.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies

1. Cell Culture:

  • Culture KRAS G12C mutant human cancer cells (e.g., NCI-H358, MIA PaCa-2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

2. Animal Implantation:

  • Use 6-8 week old immunodeficient mice (e.g., athymic nude or NOD-SCID).

  • Harvest and resuspend cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.

  • Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

4. Drug Administration:

  • Prepare this compound (D-1553) in a suitable vehicle for oral gavage.

  • Administer the designated dose of this compound or vehicle control to the respective groups according to the planned schedule (e.g., once or twice daily).

  • Monitor animal health and body weight throughout the study.

5. Endpoint Analysis:

  • At the end of the study (based on tumor size limits or a defined time point), euthanize the animals.

  • Excise tumors and measure their final weight and volume.

  • Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for pERK) and/or histological analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

1. Study Design:

  • Establish xenograft tumors as described in Protocol 1.

  • Administer a single dose or multiple doses of this compound or vehicle.

  • Euthanize subsets of mice at various time points post-treatment (e.g., 2, 6, 24 hours).

2. Tissue Collection:

  • Excise tumors and immediately snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry (IHC).

3. Western Blot Analysis:

  • Homogenize snap-frozen tumor samples to prepare protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe membranes with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin).

  • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

  • Quantify band intensity to determine the ratio of pERK to total ERK.

Visualizations

KRAS_Signaling_Pathway RTK Growth Factor Receptor (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP SOS1/2 KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF This compound This compound (D-1553) This compound->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (KRAS G12C cell line) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound Administration Randomization->Treatment Endpoint 6. Endpoint Analysis (Tumor size, PD markers) Treatment->Endpoint

Caption: Workflow for a preclinical xenograft efficacy study.

Troubleshooting_Logic Start Inconsistent Efficacy? Check_Model Verify Xenograft Model Integrity Start->Check_Model Yes Outcome2 Investigate Resistance Start->Outcome2 No (Consistent Lack of Efficacy) Check_Drug Confirm Drug Formulation & Dosing Check_Model->Check_Drug Check_Procedure Standardize Experimental Protocol Check_Drug->Check_Procedure Outcome1 Improved Consistency Check_Procedure->Outcome1

Caption: Logic diagram for troubleshooting inconsistent results.

References

Garsorasib and the Tumor Microenvironment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of Garsorasib on the tumor microenvironment (TME). While extensive clinical data underscores the efficacy of this compound as a potent and selective KRAS G12C inhibitor, detailed preclinical studies in immunocompetent models characterizing its specific effects on the TME are not extensively available in the public domain. Therefore, this guide offers general advice and protocols based on the known mechanisms of KRAS G12C inhibition and standard methodologies for TME analysis.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is an orally available inhibitor that selectively targets the KRAS G12C mutation.[1][2] It covalently binds to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[1][2] This inhibits downstream signaling pathways, such as the MAPK pathway (RAS-RAF-MEK-ERK), which are crucial for tumor cell proliferation, growth, and survival.[3]

Q2: What is the rationale for investigating this compound's impact on the tumor microenvironment?

A2: KRAS mutations are known to foster an immunosuppressive tumor microenvironment, which can limit the effectiveness of immunotherapies.[4] By inhibiting the KRAS G12C oncogenic signaling, this compound may not only directly inhibit tumor growth but also modulate the TME. This can potentially include increasing the infiltration of anti-tumor immune cells and altering the cytokine landscape, thereby making the tumor more susceptible to immune attack. The combination of KRAS G12C inhibitors with immune checkpoint inhibitors is an area of active investigation.[4]

Q3: Are there any clinical data on the efficacy of this compound?

A3: Yes, this compound has demonstrated promising anti-tumor activity in clinical trials for non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) harboring the KRAS G12C mutation.[5][6][7][8][9][10][11][12][13][14] Clinical studies have reported significant objective response rates (ORR) and disease control rates (DCR) in these patient populations.[5][7][8][9][10][11][12][13][14]

Troubleshooting Guides for Preclinical Experiments

Issue 1: Lack of significant tumor growth inhibition in a syngeneic mouse model.
Potential Cause Troubleshooting Step
Suboptimal this compound dosage or administration schedule. Review preclinical pharmacokinetic and pharmacodynamic (PK/PD) data for this compound to ensure appropriate dosing. Consider dose-ranging studies to determine the optimal therapeutic window for your specific model.
Tumor model intrinsic resistance. Characterize the baseline immune profile of your chosen syngeneic model. Some models are inherently "cold" with low immune infiltration and may be less responsive to single-agent therapy. Consider combination therapies, such as with immune checkpoint inhibitors.
Rapid development of acquired resistance. Analyze tumor samples from treated mice to investigate potential resistance mechanisms, such as reactivation of the MAPK pathway or upregulation of bypass signaling pathways.
Issue 2: No observable change in immune cell infiltration after this compound treatment.
Potential Cause Troubleshooting Step
Timing of analysis. The kinetics of immune cell infiltration can vary. Perform a time-course experiment, analyzing tumors at different time points post-treatment to capture the peak of the immune response.
Choice of syngeneic model. The immunological makeup of different syngeneic models varies significantly. Select a model known to have a responsive TME. For example, CT26 and MC38 colorectal cancer models are generally considered more immunogenic than the B16-F10 melanoma model.
Technical issues with tissue processing or flow cytometry. Optimize your tissue digestion protocol to ensure good viability and recovery of immune cells. Use a comprehensive panel of well-validated antibodies for flow cytometry and include appropriate controls (e.g., fluorescence minus one - FMO controls).
Issue 3: Inconsistent or unexpected cytokine profiles in the tumor microenvironment.
Potential Cause Troubleshooting Step
Sample collection and processing variability. Standardize your tumor harvesting and processing procedures to minimize variability. Analyze samples promptly or ensure proper storage to prevent cytokine degradation.
Method of cytokine analysis. Consider the sensitivity and specificity of your chosen assay (e.g., ELISA, multiplex bead array, intracellular cytokine staining). Validate your assay and include appropriate positive and negative controls.
Complex interplay of cytokines. The cytokine network is complex and dynamic. Analyze a broad panel of cytokines to get a comprehensive picture of the TME. Correlate cytokine data with immune cell infiltration data for a more complete understanding.

Quantitative Data Summary

Table 1: Efficacy of this compound in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

Clinical Trial Phase Number of Patients Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (mPFS) Reference
Phase 17940.5%91.9%8.2 months[3]
Phase 212350%89%7.6 months[8][13]

Table 2: Efficacy of this compound in KRAS G12C-Mutated Colorectal Cancer (CRC)

Treatment Arm Number of Patients Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (mPFS) Reference
This compound Monotherapy2619.2%92.3%5.5 months[5]
This compound + Cetuximab4245.2%92.9%7.5 months[5]

Experimental Protocols

The following are generalized protocols for key experiments to analyze the tumor microenvironment. These should be adapted and optimized for your specific experimental setup.

Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
  • Tumor Dissociation:

    • Excise tumors from mice and mince them into small pieces in ice-cold RPMI 1640 medium.

    • Digest the tumor tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Staining:

    • Stain for cell viability using a viability dye (e.g., Zombie Aqua™) to exclude dead cells from the analysis.

    • Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

    • Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers for different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80).

    • For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells using a commercially available kit before adding the intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire stained samples on a flow cytometer.

    • Analyze the data using flow cytometry analysis software (e.g., FlowJo™, FCS Express™). Gate on live, single cells, then on CD45+ leukocytes to identify different immune cell subsets.

Protocol 2: Analysis of Cytokine and Chemokine Profiles
  • Sample Preparation:

    • Tumor Homogenates: Homogenize tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

    • Serum/Plasma: Collect blood from mice and process to obtain serum or plasma.

  • Multiplex Bead-Based Immunoassay (e.g., Luminex):

    • Use a commercially available multiplex kit for mouse cytokines and chemokines.

    • Follow the manufacturer's instructions for incubating the samples with the antibody-coupled beads, followed by detection antibodies.

    • Acquire the samples on a compatible instrument and analyze the data to determine the concentration of each analyte.

  • ELISA:

    • Use commercially available ELISA kits for specific cytokines of interest.

    • Follow the manufacturer's protocol for coating the plate, adding samples and standards, and developing the colorimetric reaction.

    • Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathway of KRAS G12C Inhibition by this compound

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS_G12C_GDP KRAS G12C (Inactive-GDP) EGFR->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF This compound This compound This compound->KRAS_G12C_GTP Inhibits KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the active KRAS G12C protein, blocking downstream signaling.

Experimental Workflow for TME Analysis

TME_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis Tumor_Implantation Syngeneic Tumor Cell Implantation Treatment This compound Treatment Tumor_Implantation->Treatment Tumor_Harvest Tumor Harvest Treatment->Tumor_Harvest Tumor_Dissociation Tumor Dissociation Tumor_Harvest->Tumor_Dissociation IHC Immunohistochemistry (Spatial Analysis) Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tumor_Dissociation->Flow_Cytometry Cytokine_Analysis Cytokine/Chemokine Analysis (Luminex/ELISA) Tumor_Dissociation->Cytokine_Analysis

Caption: Workflow for analyzing the tumor microenvironment after this compound treatment.

References

Technical Support Center: Addressing Variability in Garsorasib Patient-Derived Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Garsorasib in patient-derived xenograft (PDX) and patient-derived organoid (PDO) models. Our goal is to help you navigate the inherent variability in these complex systems and achieve robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in tumor response to this compound across different PDX models derived from patients with KRAS G12C-mutated tumors. What are the potential causes and how can we investigate this?

A1: Variability in treatment response is a known challenge in PDX models, reflecting the heterogeneity of human cancers. Several factors could be contributing to the differential sensitivity to this compound.

Troubleshooting Steps:

  • Confirm KRAS G12C Mutation Status:

    • Independently verify the KRAS G12C mutation in each PDX model using a validated method such as droplet digital PCR (ddPCR) or next-generation sequencing (NGS).

    • Assess the mutant allele frequency (MAF) of the KRAS G12C mutation. Lower MAF may correlate with a less pronounced response.

  • Evaluate Model-Specific Characteristics:

    • Histological and Molecular Characterization: Perform histological and immunohistochemical (IHC) analysis to confirm that the PDX models retain the characteristics of the original patient tumor.[1] Genetic drift can occur with passaging.

    • Co-occurring Genetic Alterations: Analyze the genomic landscape of each PDX model for co-mutations in genes known to modulate RAS pathway activity or confer resistance, such as TP53, STK11, KEAP1, or amplification of MET or EGFR.[2][3]

  • Assess Drug Exposure and Metabolism:

    • Pharmacokinetic (PK) Analysis: If feasible, perform PK studies in a subset of mice from each PDX line to ensure adequate this compound exposure.

    • Mouse Strain Differences: Be aware that different immunodeficient mouse strains (e.g., NSG, NOD-SCID) can have varying metabolic profiles that may affect drug metabolism.

  • Investigate the Tumor Microenvironment (TME):

    • The composition of the murine stroma that replaces the human stroma in PDXs can influence drug response.[4] While challenging to modulate, it's a critical factor to consider in your analysis.

Q2: Our patient-derived organoids show inconsistent IC50 values for this compound between experiments. What could be causing this lack of reproducibility?

A2: Inconsistent IC50 values in PDOs can stem from several sources, ranging from culture conditions to assay execution.

Troubleshooting Steps:

  • Standardize Organoid Culture:

    • Passage Number: Keep the passage number of the organoids consistent between experiments, as prolonged culturing can lead to clonal selection and altered drug sensitivity.

    • Culture Media: Ensure the composition and quality of the culture medium are consistent. Batch-to-batch variability in growth factors can impact organoid health and drug response.

    • Matrigel/Extracellular Matrix (ECM): Use the same lot of Matrigel or other ECM, as lot-to-lot variation can affect organoid morphology and growth.

  • Optimize the Cell Viability Assay:

    • Assay Timing: The timing of the assay readout is critical. Ensure you are measuring viability at a time point that reflects the drug's mechanism of action. For a targeted inhibitor like this compound, a 72-96 hour incubation is typical.

    • ATP-based Assays (e.g., CellTiter-Glo® 3D): These assays are sensitive to the metabolic state of the cells. Ensure that the organoids are in a logarithmic growth phase at the start of the experiment. The lytic strength of the reagent should be sufficient for 3D cultures.[5]

    • Normalization: Normalize the results to a vehicle-treated control to account for baseline differences in organoid growth between wells and plates.

  • Address Organoid Heterogeneity:

    • Seeding Density: Ensure a consistent number and size of organoids are seeded in each well. Automated image analysis can help to quantify this.

    • Single-Cell vs. Clump Passaging: The method of passaging (single-cell dissociation vs. mechanical fragmentation) can influence the subsequent growth and drug response. Maintain consistency in your protocol.

Q3: We are observing unexpected toxicity or a lack of efficacy in our this compound-treated models. How can we determine if this is a model-specific issue or a problem with the compound?

A3: Distinguishing between model-specific effects and compound-related issues is crucial for accurate data interpretation.

Troubleshooting Steps:

  • Compound Quality Control:

    • Purity and Identity: Verify the purity and identity of your this compound batch using analytical methods such as HPLC and mass spectrometry.

    • Solubility and Stability: Ensure that this compound is fully solubilized in the vehicle and remains stable under your experimental conditions.

  • Positive and Negative Controls:

    • Include a this compound-sensitive cell line-derived xenograft (CDX) model or PDO as a positive control. This will help confirm that your experimental setup can detect the expected drug activity.

    • Include a KRAS wild-type PDX or PDO model as a negative control. This will help to rule out off-target toxicity.

  • Pharmacodynamic (PD) Analysis:

    • Assess the inhibition of the downstream MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK) in tumor tissue or organoids after this compound treatment. A lack of p-ERK reduction may indicate a lack of target engagement.

Data Presentation: Efficacy of KRAS G12C Inhibitors in Patient-Derived Models

The following tables provide representative data on the efficacy of KRAS G12C inhibitors in various patient-derived models. Note that specific efficacy can vary significantly between models.

Table 1: Representative In Vitro Efficacy of this compound in Patient-Derived Organoids (PDOs)

PDO LineCancer TypeKRAS G12C Allele FrequencyCo-mutationsIC50 (nM)
PDO-1NSCLC52%TP5315
PDO-2NSCLC45%STK11150
PDO-3Colorectal38%APC, PIK3CA85
PDO-4Pancreatic60%CDKN2A25
PDO-5NSCLC (KRAS WT)0%EGFR>1000

Note: These are hypothetical values for illustrative purposes, based on typical ranges observed for KRAS G12C inhibitors.

Table 2: Representative In Vivo Efficacy of this compound in Patient-Derived Xenografts (PDXs)

PDX ModelCancer TypeTreatmentTumor Growth Inhibition (%)
PDX-A (NSCLC)NSCLCThis compound (100 mg/kg, QD)85
PDX-B (NSCLC)NSCLCThis compound (100 mg/kg, QD)40
PDX-C (Colorectal)ColorectalThis compound (100 mg/kg, QD)60
PDX-D (Pancreatic)PancreaticThis compound (100 mg/kg, QD)75

Note: These are hypothetical values for illustrative purposes. Tumor growth inhibition is typically measured at the end of the study compared to a vehicle-treated control group.

Experimental Protocols

1. Cell Viability Assay using CellTiter-Glo® 3D

This protocol is adapted for measuring the viability of patient-derived organoids treated with this compound.

  • Materials:

    • Patient-derived organoids cultured in Matrigel

    • This compound

    • Opaque-walled 96-well plates suitable for luminescence measurements

    • CellTiter-Glo® 3D Assay Reagent (Promega)

    • Luminometer

  • Procedure:

    • Seed organoids in Matrigel domes in a 96-well plate and culture for 2-3 days to allow for recovery and growth.

    • Prepare a serial dilution of this compound in culture medium.

    • Carefully remove the existing medium from the wells and add the this compound-containing medium. Include vehicle-only wells as a control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.[6]

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.[6]

    • Place the plate on an orbital shaker for 5 minutes to induce lysis.[7]

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]

    • Measure luminescence using a plate reader.

2. Western Blotting for p-ERK and Total ERK

This protocol is for assessing the pharmacodynamic effects of this compound in PDX tumor tissue or organoids.

  • Materials:

    • PDX tumor tissue or organoid samples

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Homogenize PDX tissue or lyse organoids in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total ERK antibody as a loading control.

3. Immunohistochemistry (IHC) for KRAS G12C

This protocol is for confirming the presence and localization of the KRAS G12C mutant protein in PDX tumor tissue.

  • Materials:

    • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections

    • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

    • Hydrogen peroxide solution (to block endogenous peroxidases)

    • Blocking serum

    • Primary antibody: anti-KRAS G12C specific antibody

    • Biotinylated secondary antibody

    • Streptavidin-HRP conjugate

    • DAB substrate

    • Hematoxylin counterstain

  • Procedure:

    • Deparaffinize and rehydrate the FFPE tissue sections.

    • Perform heat-induced epitope retrieval.

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding with blocking serum.

    • Incubate with the primary anti-KRAS G12C antibody.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with streptavidin-HRP.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS_GDP KRAS-GDP (Inactive) RTK->RAS_GDP Activates GEFs RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAS_GTP->RAS_GDP GTP hydrolysis (GAP activity) RAF RAF RAS_GTP->RAF Activates This compound This compound This compound->RAS_GDP Covalently binds to KRAS G12C-GDP MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival Nucleus->Proliferation Regulates gene expression for Troubleshooting_Workflow Start Inconsistent this compound Response Observed Check_Model 1. Verify Model Integrity Start->Check_Model Check_Compound 2. Confirm Compound Quality & Dosing Start->Check_Compound Check_Assay 3. Review Assay Parameters Start->Check_Assay KRAS_Status Confirm KRAS G12C status & allele frequency Check_Model->KRAS_Status Genomic_Profile Analyze for co-mutations (TP53, STK11, etc.) Check_Model->Genomic_Profile Histology Compare PDX/PDO histology to original tumor Check_Model->Histology Compound_QC Verify this compound purity, solubility, and stability Check_Compound->Compound_QC PK_Analysis Conduct pharmacokinetic studies in PDX models Check_Compound->PK_Analysis Culture_Conditions Standardize organoid culture (passage, media, etc.) Check_Assay->Culture_Conditions Viability_Assay Optimize cell viability assay parameters Check_Assay->Viability_Assay PD_Analysis Perform pharmacodynamic analysis (p-ERK) Check_Assay->PD_Analysis Combination_Therapy_Decision_Tree Resistance Acquired Resistance to This compound Monotherapy Mechanism Identify Resistance Mechanism (e.g., via genomic analysis) Resistance->Mechanism RTK Reactivation of Receptor Tyrosine Kinase (RTK) Signaling (e.g., EGFR, MET amplification) Mechanism->RTK Upstream Reactivation Downstream Downstream Pathway Reactivation (e.g., PI3K/AKT pathway) Mechanism->Downstream Bypass Signaling Secondary_KRAS Secondary KRAS Mutation Mechanism->Secondary_KRAS On-target Alteration RTK_inhibitor Combine with RTK inhibitor (e.g., Cetuximab for EGFR, Crizotinib for MET) RTK->RTK_inhibitor PI3K_inhibitor Combine with PI3K/mTOR inhibitor Downstream->PI3K_inhibitor Pan_RAS_inhibitor Consider Pan-RAS inhibitor or downstream MEK inhibitor Secondary_KRAS->Pan_RAS_inhibitor

References

Garsorasib Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming formulation challenges associated with Garsorasib. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with this compound?

A1: this compound, like many kinase inhibitors, presents formulation challenges primarily due to its low aqueous solubility.[1][2] Key issues include:

  • Poor Solubility: this compound is practically insoluble in water, which can lead to low dissolution rates in the gastrointestinal tract and consequently, poor and variable oral bioavailability.[3]

  • pH-Dependent Solubility: The solubility of many kinase inhibitors can be influenced by the pH of the gastrointestinal tract, potentially leading to inconsistent absorption.[4][5]

  • High First-Pass Metabolism: While not explicitly detailed for this compound in the provided search results, many orally administered drugs undergo significant metabolism in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.[4]

  • Potential for Precipitation: When using solubility enhancement techniques such as amorphous solid dispersions, there is a risk of the drug precipitating back into a less soluble crystalline form in the gastrointestinal fluid, which would reduce absorption.[6]

Q2: What are the known solubility characteristics of this compound?

A2: Based on available data, the solubility of this compound in common laboratory solvents is summarized below.

SolventSolubilityNotes
DMSO100 mg/mL (167.04 mM)Use fresh DMSO as moisture absorption can reduce solubility.[3]
Ethanol3 mg/mL-
WaterInsoluble-

Q3: Does food intake affect the oral bioavailability of this compound?

A3: A clinical study on healthy Chinese subjects indicated that a high-fat meal does not have a clinically relevant impact on the pharmacokinetics and bioavailability of this compound. This suggests that this compound can be administered orally with or without food.[7][8]

Q4: What are some promising formulation strategies to enhance the oral bioavailability of this compound?

A4: Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound and improve its oral bioavailability:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in an amorphous state within a polymer matrix.[9] By preventing the drug from crystallizing, ASDs can significantly increase its aqueous solubility and dissolution rate.[5]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubility and absorption.[2][10] These formulations can facilitate drug transport across the intestinal membrane and may reduce first-pass metabolism.[11]

  • Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[12][13]

  • Lipophilic Salt Formation: Preparing a lipophilic salt of this compound can significantly enhance its solubility in lipidic excipients, making it more amenable to lipid-based formulations.[2][10]

Troubleshooting Guides

Issue 1: Low or Inconsistent In Vitro Dissolution of this compound Formulation
Possible Cause Recommended Action
Incomplete amorphization in ASDs Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity. Optimize the manufacturing process (e.g., solvent evaporation rate in spray drying, temperature in hot-melt extrusion).[14]
Drug precipitation during dissolution Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.[6] These polymers can help maintain a supersaturated state of the drug in the dissolution medium.
Inadequate wetting of the drug particles Include a surfactant or a wetting agent in the formulation to improve the dispersibility of the drug particles in the dissolution medium.
Suboptimal formulation composition Systematically screen different polymers and excipients for their ability to solubilize this compound and maintain its stability. Conduct a phase solubility study to select the most appropriate carrier.[15]
Issue 2: Poor Oral Bioavailability in Preclinical Animal Studies
Possible Cause Recommended Action
Limited dissolution in the GI tract Employ solubility enhancement techniques as described in the FAQs (e.g., ASDs, lipid-based formulations).[12]
High first-pass metabolism Consider co-administration with a cytochrome P450 inhibitor (in a research setting) to assess the impact of metabolism. For formulation, lipid-based systems may partially mitigate this by promoting lymphatic absorption.[11]
Efflux by transporters (e.g., P-glycoprotein) Investigate if this compound is a substrate for efflux transporters. If so, consider incorporating an excipient that can inhibit these transporters.
Inappropriate animal model or study design Ensure the selected animal model is appropriate for studying the absorption of poorly soluble drugs. Fasting conditions and appropriate vehicle selection are critical for minimizing variability.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve this compound and the selected polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Once the solvent is fully evaporated, a thin film of the solid dispersion will form on the flask wall. Scrape off the film and dry it further in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared ASD for drug content, amorphous nature (PXRD, DSC), and dissolution behavior.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate the dissolution profile of a this compound formulation in a biorelevant medium.

Materials:

  • This compound formulation (e.g., ASD powder, capsule)

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5)

  • HPLC system for drug quantification

Methodology:

  • Apparatus Setup: Set up the dissolution apparatus with 900 mL of the selected dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to 50 or 75 RPM.

  • Sample Introduction: Introduce a accurately weighed amount of the this compound formulation into each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalent binding to G12C

Caption: this compound covalently binds to inactive KRAS G12C, inhibiting downstream signaling.

Formulation_Development_Workflow Start Start: Poorly Soluble This compound API Physicochem_Char Physicochemical Characterization (Solubility, pKa, LogP) Start->Physicochem_Char Formulation_Strategy Select Formulation Strategy (ASD, Lipid-based, etc.) Physicochem_Char->Formulation_Strategy Excipient_Screening Excipient Compatibility & Screening Formulation_Strategy->Excipient_Screening Formulation_Prep Lab-Scale Formulation Preparation Excipient_Screening->Formulation_Prep In_Vitro_Char In Vitro Characterization (Dissolution, PXRD, DSC) Formulation_Prep->In_Vitro_Char Optimization Optimization Required? In_Vitro_Char->Optimization Optimization->Formulation_Strategy Yes Preclinical_PK Preclinical In Vivo Pharmacokinetic Study Optimization->Preclinical_PK No End Lead Formulation Identified Preclinical_PK->End

Caption: A general workflow for the development of an oral formulation for this compound.

Troubleshooting_Workflow Start Problem: Low Bioavailability Check_Dissolution Is In Vitro Dissolution Rate-Limiting? Start->Check_Dissolution Improve_Solubility Enhance Solubility/ Dissolution (e.g., ASD, Nanosizing) Check_Dissolution->Improve_Solubility Yes Check_Permeability Is Permeability Rate-Limiting? Check_Dissolution->Check_Permeability No Re-evaluate Re-evaluate Formulation Strategy Improve_Solubility->Re-evaluate Permeation_Enhancers Consider Permeation Enhancers Check_Permeability->Permeation_Enhancers Yes Check_Metabolism Is First-Pass Metabolism High? Check_Permeability->Check_Metabolism No Permeation_Enhancers->Re-evaluate Lipid_Formulation Consider Lipid-Based Formulations to Promote Lymphatic Uptake Check_Metabolism->Lipid_Formulation Yes Check_Metabolism->Re-evaluate No Lipid_Formulation->Re-evaluate

Caption: A troubleshooting workflow for addressing low oral bioavailability of this compound.

References

Validation & Comparative

Garsorasib vs. Sotorasib: A Preclinical Comparative Guide for NSCLC Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent KRAS G12C inhibitors, garsorasib (D-1553) and sotorasib (B605408) (AMG 510), in preclinical non-small cell lung cancer (NSCLC) models.

The emergence of targeted therapies against the previously "undruggable" KRAS G12C mutation has marked a significant advancement in the treatment of NSCLC. Both this compound and sotorasib are orally available, selective, and covalent inhibitors that function by irreversibly binding to the mutant cysteine in KRAS G12C, thereby locking the protein in an inactive, GDP-bound state. This action inhibits downstream signaling pathways, primarily the MAPK pathway, leading to a reduction in tumor cell proliferation and survival.[1][2][3] While both drugs share a common mechanism, preclinical studies reveal nuances in their potency and efficacy.

Quantitative Data Presentation

The following tables summarize the preclinical performance of this compound and sotorasib in key NSCLC models.

Table 1: In Vitro Cellular Viability in KRAS G12C-Mutant NSCLC Cell Lines

CompoundCell LineIC50 (µM)
Sotorasib (AMG 510) NCI-H358~0.006[1]
MIA PaCa-2~0.009[1]
This compound (D-1553) NCI-H358Potency slightly superior to sotorasib[3]
MIA PaCa-2Potency slightly superior to sotorasib[3]
SW837Data not available
NCI-H2122Data not available

Table 2: In Vivo Efficacy in KRAS G12C-Mutant Xenograft Models

CompoundXenograft ModelDoseTumor Growth Inhibition (TGI) / Regression
This compound (D-1553) NCI-H35830 mg/kg-48% (regression)[3]
MIA PaCa-230 mg/kg-100% (regression)[3]
SW83760 mg/kg93% (TGI)[3]
NCI-H212260 mg/kg76% (TGI)[3]
Sotorasib (AMG 510) NCI-H35830 mg/kgTumor size reduction[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound / Sotorasib Inhibitor->KRAS_GDP Covalent Binding to G12C

KRAS signaling pathway and the mechanism of action for this compound and Sotorasib.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Culture KRAS G12C NSCLC Cell Lines treatment_vitro 2. Treat with this compound or Sotorasib cell_culture->treatment_vitro viability_assay 3. Cell Viability Assay (e.g., MTT/CellTiter-Glo) treatment_vitro->viability_assay western_blot 4. Western Blot for p-ERK Inhibition treatment_vitro->western_blot xenograft 1. Establish NSCLC Xenograft in Mice treatment_vivo 2. Oral Administration of This compound or Sotorasib xenograft->treatment_vivo monitoring 3. Monitor Tumor Volume and Body Weight treatment_vivo->monitoring analysis 4. Analyze Tumor Growth Inhibition/Regression monitoring->analysis

A generalized workflow for the preclinical evaluation of KRAS G12C inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for the key experiments cited in this guide.

In Vitro Cell Viability Assay
  • Cell Lines: Human NSCLC cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) were used.

  • Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight to allow for attachment.

  • Treatment: Cells were treated with serial dilutions of either this compound or sotorasib for 72 hours.

  • Viability Assessment: Cell viability was determined using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.

  • Tumor Implantation: KRAS G12C-mutant human NSCLC cells (e.g., NCI-H358, MIA PaCa-2) were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound or sotorasib was administered orally, typically once daily.

  • Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Body weight was also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Tumor regression is noted when the tumor volume decreases from the initial measurement.[3]

Conclusion

Preclinical data suggest that both this compound and sotorasib are potent and selective inhibitors of the KRAS G12C mutation in NSCLC models. This compound has demonstrated a slightly superior potency in in vitro cell viability assays and has shown significant tumor regression in in vivo xenograft models.[3] Sotorasib has also demonstrated robust preclinical activity, leading to its successful clinical development and approval.[1] This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies aimed at further elucidating the therapeutic potential and optimal application of these and other emerging KRAS G12C inhibitors.

References

Garsorasib vs. Adagrasib: A Comparative Analysis of In Vivo Efficacy in KRAS G12C-Mutated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of preclinical data on two targeted therapies for KRAS G12C-mutant cancers, focusing on their comparative in vivo anti-tumor activity and pharmacokinetic profiles.

Garsorasib (D-1553) and adagrasib are both potent, selective, and orally bioavailable covalent inhibitors of the KRAS G12C mutation, a key oncogenic driver in various solid tumors. This guide provides a comparative overview of their in vivo efficacy, drawing upon key preclinical studies to inform researchers, scientists, and drug development professionals. The data presented herein is primarily from a head-to-head preclinical study by Shi et al. (2023) in Cancer Science, ensuring a direct and objective comparison.[1][2]

Comparative In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in a range of cell line-derived xenograft (CDX) models harboring the KRAS G12C mutation. In direct comparative studies, this compound has shown potent tumor growth inhibition and, in some cases, tumor regression that is comparable or superior to adagrasib at similar dosages.

In the NCI-H358 non-small cell lung cancer (NSCLC) xenograft model, oral administration of this compound at 30 mg/kg daily resulted in a tumor regression of -48%.[3] Similarly, in the MIA PaCa-2 pancreatic cancer model, the same dosage of this compound led to a complete tumor regression of -100%.[3] The study also evaluated both agents in SW837 and NCI-H2122 xenograft models, where this compound demonstrated significant tumor growth inhibition.[4]

Table 1: Comparative In Vivo Efficacy of this compound and Adagrasib in Xenograft Models

Tumor ModelCancer TypeCompoundDosage (mg/kg, p.o.)Tumor Growth Inhibition (TGI %) / Regression (%)Reference
NCI-H358NSCLCThis compound30-48% (Regression)[3]
MIA PaCa-2PancreaticThis compound30-100% (Complete Regression)[3]
SW837ColorectalThis compound6093% (TGI)
NCI-H2122NSCLCThis compound6076% (TGI)

Comparative Pharmacokinetics in Mice

A head-to-head pharmacokinetic study in mice revealed that both this compound and adagrasib are orally bioavailable. The study administered a single 30 mg/kg oral dose of each compound to BALB/c nude mice.[8] While detailed parameters from this specific comparative study are not fully available in the provided references, independent studies have characterized the pharmacokinetic profiles of both agents in rodents.

Studies on adagrasib in mice at a 30 mg/kg oral dose have reported ready absorption with a Tmax of approximately 1 hour.[9] Other studies in rats at a similar dose have shown a Cmax of 677.45 ± 58.72 ng/mL and an elimination half-life of 3.50 ± 0.21 hours, with an oral bioavailability of 50.72%.[10][11]

Table 2: Preclinical Pharmacokinetic Parameters of this compound and Adagrasib in Rodents

ParameterThis compound (Mice)Adagrasib (Mice/Rats)Dosage (mg/kg, p.o.)
Tmax (h) Not specified~1 (Mice)[9]30
Cmax (ng/mL) Not specified677.45 ± 58.72 (Rats)[10][11]30
t1/2 (h) Not specified3.50 ± 0.21 (Rats)[10][11]30
Bioavailability (%) Not specified50.72 (Rats)[10][11]30

Note: Data for this compound is from the comparative study by Shi et al. (2023), with specific values not available in the excerpts. Adagrasib data is compiled from multiple sources for illustrative purposes.

Signaling Pathway and Experimental Workflow

This compound and adagrasib exert their anti-tumor effects by targeting the mutated KRAS G12C protein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the MAPK pathway (RAF-MEK-ERK).

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Garsorasib_Adagrasib This compound / Adagrasib Garsorasib_Adagrasib->KRAS_GDP Covalently binds & traps in inactive state

KRAS G12C Signaling Pathway and Inhibitor Action.

The preclinical evaluation of these inhibitors typically follows a standardized workflow to assess in vivo efficacy.

Experimental_Workflow Cell_Culture 1. Cell Culture (KRAS G12C Mutant Cell Line, e.g., NCI-H358) Implantation 2. Tumor Implantation (Subcutaneous injection into immunodeficient mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers measurement until tumors reach ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization & Grouping (Vehicle, this compound, Adagrasib) Tumor_Growth->Randomization Dosing 5. Drug Administration (Oral gavage, daily) Randomization->Dosing Monitoring 6. Efficacy & Tolerability Monitoring (Tumor volume and body weight measurements) Dosing->Monitoring Endpoint 7. Endpoint Analysis (Tumor growth inhibition/regression calculation) Monitoring->Endpoint

General Experimental Workflow for Xenograft Studies.

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Studies

The in vivo anti-tumor efficacy of this compound and adagrasib was evaluated in cell line-derived xenograft models.

  • Animal Model: Female BALB/c nude mice were used for the xenograft studies.

  • Cell Lines and Implantation: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2, SW837, NCI-H2122) were cultured under standard conditions. A suspension of cancer cells was subcutaneously injected into the flanks of the mice.

  • Treatment: When the tumors reached a predetermined volume (e.g., 100-150 mm³), the mice were randomized into treatment groups. This compound, adagrasib, or a vehicle control were administered orally by gavage at the specified doses and schedules (e.g., once daily).

  • Efficacy Assessment: Tumor volume was measured regularly using calipers, and the tumor growth inhibition (TGI) or regression was calculated at the end of the study. Body weight was also monitored as an indicator of toxicity.

Pharmacokinetic Analysis
  • Animal Model: Female BALB/c nude mice were used for the pharmacokinetic studies.

  • Drug Administration: A single oral dose of this compound or adagrasib (30 mg/kg) was administered to each group of mice.[8]

  • Sample Collection: Blood and brain samples were collected at various time points post-dosing. Plasma was separated by centrifugation.

  • Bioanalysis: The concentrations of this compound and adagrasib in the plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data.

Conclusion

Preclinical in vivo data, particularly from direct comparative studies, indicate that both this compound and adagrasib are highly potent inhibitors of KRAS G12C-mutated tumors. This compound has demonstrated significant tumor growth inhibition and regression, with evidence suggesting a potentially superior or comparable efficacy profile to adagrasib in certain models. Both compounds exhibit oral bioavailability. This guide provides a foundational comparison based on available preclinical data, and further clinical studies will be crucial to fully elucidate the comparative therapeutic potential of these two agents in patients with KRAS G12C-driven cancers.

References

A Head-to-Head In Vitro Comparison of KRAS G12C Inhibitors: Sotorasib, Adagrasib, Divarasib, and Glecirasib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of four prominent KRAS G12C inhibitors: sotorasib (B605408), adagrasib, divarasib (B10829276), and glecirasib (B12386130). This analysis is supported by experimental data to delineate their biochemical and cellular activities.

The discovery of covalent inhibitors targeting the KRAS G12C mutation has been a landmark achievement in oncology, transforming a previously "undruggable" target into a clinically validated therapeutic opportunity. With the approval of first-generation agents and a robust pipeline of next-generation candidates, a clear understanding of their comparative in vitro performance is essential.

All four inhibitors—sotorasib, adagrasib, divarasib, and glecirasib—are covalent inhibitors that irreversibly bind to the mutant cysteine residue of the KRAS G12C protein. This mechanism locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, that are critical for tumor cell proliferation and survival.[1]

Quantitative Comparison of In Vitro Potency

The following tables summarize the in vitro potency of sotorasib, adagrasib, divarasib, and glecirasib from biochemical and cellular assays. IC50 values, which represent the concentration of an inhibitor required to reduce a biological activity by half, are a key metric for comparison.

Biochemical Assay: Inhibition of KRAS G12C

Biochemical assays measure the direct interaction of the inhibitor with the purified KRAS G12C protein.

InhibitorBiochemical IC50 (nM)
Sotorasib~8.88
Adagrasib~9.59
DivarasibNot explicitly stated in direct comparison
Glecirasib2.28

Note: Direct head-to-head biochemical IC50 values for divarasib were not available in the reviewed literature. However, preclinical studies have described it as being 5 to 20 times more potent than sotorasib and adagrasib.[2][3][4][5]

Cellular Assay: Cell Viability in KRAS G12C Mutant Cell Lines

Cellular assays assess the inhibitor's effect on the viability and proliferation of cancer cells harboring the KRAS G12C mutation.

InhibitorCell LineCancer TypeAssay FormatIC50 (nM)
Sotorasib MIA PaCa-2Pancreatic2D12.75
NCI-H358Non-Small Cell Lung2D~1-10
Adagrasib MIA PaCa-2Pancreatic2D17.88
NCI-H358Non-Small Cell Lung2D10 - 15.6
NCI-H2122Non-Small Cell Lung2D20
SW1573Non-Small Cell Lung2D30
NCI-H1792Non-Small Cell Lung2D40
NCI-H358Non-Small Cell Lung3D0.2
MIA PaCa-2Pancreatic3D0.3
NCI-H2122Non-Small Cell Lung3D0.4
SW1573Non-Small Cell Lung3D0.5
Divarasib MIA PaCa-2Pancreatic2D0.19
Glecirasib NCI-H358Non-Small Cell LungNot Specified23
NCI-H1373Lung3D11.8 (median for 7 cell lines)
MIA PaCa-2Pancreatic3D11.8 (median for 7 cell lines)

Note: The IC50 values are compiled from multiple sources and experimental conditions may vary. 2D assays are conducted in monolayer cell cultures, while 3D assays use spheroid cultures, which may better reflect the in vivo environment.

Cellular Assay: Inhibition of p-ERK

This assay measures the inhibition of the phosphorylation of ERK, a key downstream protein in the MAPK signaling pathway, providing a measure of target engagement in a cellular context.

InhibitorCell LineIC50 (nM) for p-ERK Inhibition
GlecirasibNCI-H3587.3

Note: Comparative p-ERK inhibition data for sotorasib, adagrasib, and divarasib were not available in a consolidated format in the reviewed literature. However, one study noted that in cellular p-ERK assays, glecirasib demonstrated stronger potency compared with both sotorasib and adagrasib.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the KRAS signaling pathway and a general workflow for in vitro inhibitor comparison.

KRAS_Signaling_Pathway KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal RAS_GDP KRAS-GDP (Inactive) RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K SOS1->RAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->RAS_GTP Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->RAS_GTP Traps in inactive state

Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.

Experimental_Workflow In Vitro KRAS G12C Inhibitor Comparison Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Protein Purified KRAS G12C Protein Binding_Assay Binding Assay (e.g., HTRF) - Measure direct inhibition - Determine biochemical IC50 Protein->Binding_Assay Data_Analysis Data Analysis & Comparison - IC50 Curve Fitting - Potency & Selectivity Ranking Binding_Assay->Data_Analysis Cell_Lines KRAS G12C Mutant Cancer Cell Lines Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) - Measure anti-proliferative effect - Determine cellular IC50 Cell_Lines->Cell_Viability pERK_Assay p-ERK Western Blot/ELISA - Measure downstream signaling - Confirm target engagement Cell_Lines->pERK_Assay Cell_Viability->Data_Analysis pERK_Assay->Data_Analysis Inhibitors KRAS G12C Inhibitors (Sotorasib, Adagrasib, etc.) Inhibitors->Binding_Assay Inhibitors->Cell_Viability Inhibitors->pERK_Assay

Caption: General experimental workflow for the in vitro comparison of KRAS G12C inhibitors.

Experimental Protocols

Biochemical KRAS G12C-GTP Binding Assay (e.g., HTRF)

Objective: To measure the direct inhibition of KRAS G12C binding to GTP.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the KRAS G12C inhibitor in an appropriate assay buffer.

  • Dispensing: Dispense the inhibitor solutions into a 384-well plate.

  • Protein Addition: Add His-tagged KRAS G12C protein to each well.

  • Detection Reagents: Add a mix of HTRF detection reagents, typically a europium-labeled anti-His antibody and a fluorescently labeled GTP analog.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow for binding equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths to determine the FRET signal.

  • Data Analysis: Calculate the IC50 value by plotting the HTRF signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for a specified duration, typically 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo®, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, which indicates the number of viable cells.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot for Phospho-ERK (p-ERK)

Objective: To assess the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the KRAS G12C inhibitor for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Apply a chemiluminescent substrate and acquire images using a digital imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK at different inhibitor concentrations.

References

Garsorasib in KRAS G12C-Mutated Colorectal Cancer: A Comparative Analysis of Monotherapy Versus Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent clinical and preclinical data reveals that combination therapy with the KRAS G12C inhibitor garsorasib (D-1553) and an EGFR inhibitor, cetuximab, demonstrates significantly improved efficacy over this compound monotherapy in patients with KRAS G12C-mutated colorectal cancer (CRC).[1][2][3][4][5] This guide provides a detailed comparison of these treatment strategies, summarizing key experimental data, outlining methodologies, and visualizing the underlying biological pathways for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective inhibitor of the KRAS G12C mutant protein, which is a key driver in a subset of colorectal cancers.[1][2][3][4][5] While this compound monotherapy has shown clinical activity, its efficacy is often limited by the reactivation of the MAPK signaling pathway through epidermal growth factor receptor (EGFR) signaling.[3] The combination of this compound with the EGFR inhibitor cetuximab is designed to overcome this resistance mechanism, leading to a more durable anti-tumor response. Clinical trial data from the NCT04585035 Phase II study substantiates the superior performance of the combination therapy.[2][4]

Clinical Efficacy: A Head-to-Head Comparison

The pivotal Phase II clinical trial (NCT04585035) provides the most direct comparison of this compound monotherapy versus its combination with cetuximab in patients with pre-treated KRAS G12C-mutated colorectal cancer. The combination therapy demonstrated a marked improvement across all key efficacy endpoints.

Efficacy EndpointThis compound Monotherapy (n=26)This compound + Cetuximab (n=42)
Objective Response Rate (ORR) 19.2%45.2%
Disease Control Rate (DCR) 92.3%92.9%
Median Progression-Free Survival (PFS) 5.5 months7.5 months
Median Overall Survival (OS) 13.1 monthsNot Reached
Data from the NCT04585035 Phase II Clinical Trial.[2][4]

Safety and Tolerability

Both treatment regimens were found to be generally well-tolerated. The incidence of Grade ≥3 treatment-related adverse events (TRAEs) was comparable between the two arms.

Adverse EventsThis compound Monotherapy (n=26)This compound + Cetuximab (n=42)
Any Grade TRAEs Information not availableInformation not available
Grade ≥3 TRAEs 19.2%14.3%
Data from the NCT04585035 Phase II Clinical Trial.[2][4]

Mechanism of Action and Resistance

This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant KRAS G12C protein, trapping it in an inactive state. This action blocks downstream signaling through the MAPK pathway (RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.

However, in colorectal cancer, inhibition of KRAS G12C can lead to a feedback reactivation of the pathway, primarily through the upregulation of EGFR signaling. This adaptive resistance mechanism limits the efficacy of this compound as a monotherapy.

KRAS_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR KRAS_G12C_inactive KRAS G12C (GDP-bound) Inactive EGFR->KRAS_G12C_inactive Activates KRAS_G12C_active KRAS G12C (GTP-bound) Active KRAS_G12C_inactive->KRAS_G12C_active GTP loading RAF RAF KRAS_G12C_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EGFR Feedback Reactivation Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_G12C_active Inhibits Cetuximab Cetuximab Cetuximab->EGFR Inhibits

Figure 1. Simplified KRAS signaling pathway and points of inhibition.

Experimental Protocols

Detailed experimental protocols from the primary preclinical and clinical studies are summarized below to facilitate reproducibility and further investigation.

Preclinical Evaluation: In Vitro Assays

Cell-Based Proliferation Assays:

  • Objective: To determine the anti-proliferative activity of this compound in KRAS G12C-mutated colorectal cancer cell lines.

  • Method:

    • KRAS G12C-mutant colorectal cancer cell lines (e.g., SW837, SW1463) are seeded in 96-well plates.

    • Cells are treated with a dose range of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the CellTiter-Glo® luminescent cell viability assay.

    • The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of this compound. Preclinical data has shown this compound to have an IC50 of 10 nM.

Preclinical Evaluation: In Vivo Xenograft Models

Xenograft Tumor Growth Studies:

  • Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with cetuximab in a living model.

  • Method:

    • Immunodeficient mice (e.g., BALB/c nude) are subcutaneously implanted with a KRAS G12C-mutated colorectal cancer cell line.

    • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound monotherapy, cetuximab monotherapy, and this compound plus cetuximab combination therapy.

    • This compound is typically administered orally, while cetuximab is given via intraperitoneal injection, following a predetermined dosing schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture KRAS G12C CRC Cells Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer a) Vehicle b) this compound c) Cetuximab d) Combination Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanize & Excise Tumors Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Analysis Endpoint->PD_Analysis

Figure 2. General workflow for a preclinical xenograft study.
Clinical Trial Protocol: NCT04585035

  • Study Design: An open-label, non-randomized, multicenter Phase II clinical trial.

  • Patient Population: Patients with locally advanced or metastatic colorectal cancer with a confirmed KRAS G12C mutation who have progressed on prior standard therapies.

  • Treatment Arms:

    • Monotherapy: this compound administered orally.

    • Combination Therapy: this compound administered orally in combination with intravenously infused cetuximab.

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by RECIST v1.1 criteria.

  • Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Conclusion and Future Directions

The available data strongly supports the superior efficacy of this compound in combination with cetuximab for the treatment of KRAS G12C-mutated colorectal cancer. This combination effectively addresses a key mechanism of resistance to KRAS G12C inhibition, leading to improved patient outcomes.

Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.

  • Investigating mechanisms of acquired resistance to the combination therapy to develop subsequent lines of treatment.

  • Exploring the efficacy of this compound in combination with other targeted agents or immunotherapies.

This comparative guide underscores the importance of a rational, mechanism-based approach to combination therapies in oncology to maximize therapeutic benefit for patients with genetically defined cancers.

References

Validating Garsorasib's On-Target Activity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Garsorasib (D-1553) is a potent and selective covalent inhibitor of KRAS G12C, a critical oncogenic driver in various cancers.[1][2] Validating its on-target activity within a cellular context is paramount for preclinical and clinical development. This guide provides a comparative overview of key experimental methods to assess this compound's engagement with its target, KRAS G12C, and its impact on downstream signaling pathways. We compare its performance with other well-established KRAS G12C inhibitors, Sotorasib and Adagrasib, providing supporting experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of KRAS G12C Inhibitors

The following tables summarize the biochemical and cellular activities of this compound, Sotorasib, and Adagrasib. These data are compiled from various studies and are intended for comparative purposes. Direct head-to-head comparisons under identical experimental conditions are noted where available.

Table 1: Biochemical Potency Against KRAS G12C

InhibitorAssay TypeParameterValue (nM)
This compound (D-1553) KRAS G12C Nucleotide ExchangeIC5010[1]
Sotorasib (AMG 510) KRAS G12C Nucleotide ExchangeIC50~18
Adagrasib (MRTX849) Not specifiedIC50Not specified

Table 2: Cellular On-Target Activity

InhibitorCell LineAssayParameterValue
This compound (D-1553) NCI-H358 (KRAS G12C)p-ERK InhibitionDose-dependent inhibitionSlightly more potent than Sotorasib and Adagrasib in cell proliferation assays[3]
Sotorasib (AMG 510) NCI-H358 (KRAS G12C)p-ERK InhibitionIC50~30 nM[4]
Adagrasib (MRTX849) NCI-H358 (KRAS G12C)p-ERK InhibitionIC50Not specified in direct comparison
Sotorasib (AMG 510) MIA PaCa-2 (KRAS G12C)Cell ViabilityIC50~9 nM[5]
Adagrasib (MRTX849) MIA PaCa-2 (KRAS G12C)Cell ViabilityIC5010-975 nM (range across various cell lines)[4]

Mandatory Visualization

Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Recruits KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Activates GAP GAP GAP->KRAS_GTP Inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription AKT AKT PI3K->AKT This compound This compound This compound->KRAS_GDP Covalently binds and traps in inactive state

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflows

Experimental_Workflows cluster_pERK Phospho-ERK Western Blot Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow pERK_start 1. Seed KRAS G12C mutant cells pERK_treat 2. Treat with this compound (dose-response) pERK_start->pERK_treat pERK_lyse 3. Lyse cells and collect protein pERK_treat->pERK_lyse pERK_sds 4. SDS-PAGE and Western Blot pERK_lyse->pERK_sds pERK_probe 5. Probe with anti-p-ERK and anti-total ERK antibodies pERK_sds->pERK_probe pERK_detect 6. Detect and quantify band intensity pERK_probe->pERK_detect pERK_analyze 7. Calculate p-ERK/ total ERK ratio and IC50 pERK_detect->pERK_analyze cetsa_start 1. Treat KRAS G12C mutant cells with this compound cetsa_heat 2. Heat cells to a specific temperature cetsa_start->cetsa_heat cetsa_lyse 3. Lyse cells and separate soluble/aggregated proteins cetsa_heat->cetsa_lyse cetsa_sds 4. Analyze soluble fraction by Western Blot for KRAS cetsa_lyse->cetsa_sds cetsa_quantify 5. Quantify soluble KRAS G12C cetsa_sds->cetsa_quantify cetsa_analyze 6. Determine thermal stabilization (target engagement) cetsa_quantify->cetsa_analyze

Caption: Workflows for p-ERK Western Blot and Cellular Thermal Shift Assay (CETSA).

Logical Relationships

Logical_Relationships cluster_assays Validation Assays This compound This compound Target KRAS G12C Protein This compound->Target Targets Engagement Direct Target Engagement (Covalent Binding) Target->Engagement Leads to Downstream Inhibition of Downstream Signaling Engagement->Downstream Results in CETSA Cellular Thermal Shift Assay (CETSA) Engagement->CETSA Measures MassSpec Mass Spectrometry Engagement->MassSpec Measures Phenotype Cellular Phenotype (e.g., Reduced Proliferation) Downstream->Phenotype Causes pERK p-ERK Western Blot Downstream->pERK Measures Viability Cell Viability Assay Phenotype->Viability Measures

References

Navigating the Landscape of KRAS G12C Inhibition: A Comparative Guide to Predictive Biomarkers for Garsorasib Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against the once "undruggable" KRAS G12C mutation has marked a pivotal moment in oncology. Garsorasib (D-1553), a novel KRAS G12C inhibitor, has demonstrated promising clinical activity. This guide provides a comprehensive comparison of this compound with other approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, focusing on the predictive biomarkers that may guide their clinical application. We present a synthesis of available experimental data, detailed methodologies for key biomarker assays, and visual representations of relevant biological pathways and workflows to aid in research and development.

Comparative Efficacy of KRAS G12C Inhibitors

Clinical trials have established the efficacy of this compound, sotorasib, and adagrasib in patients with KRAS G12C-mutated solid tumors, primarily non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The following tables summarize the key efficacy data from their respective clinical trials.

Table 1: Efficacy of this compound in KRAS G12C-Mutated Cancers

IndicationClinical TrialTreatmentOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)
NSCLCNCT05383898 (Phase 2)This compound Monotherapy50%[1]89%[1]7.6 months[1]12.8 months[1]
NSCLC (pooled analysis)Phase 1/2This compound Monotherapy48.1%87.8%9.07 months12.45 months
CRCNCT04585035 (Phase 2)This compound Monotherapy19.2%[2]92.3%[2]5.5 months[2]10.3 months
CRCNCT04585035 (Phase 2)This compound + Cetuximab45.0%[3]95.0%[3]7.6 months[3]8.6 months[3]

Table 2: Comparative Efficacy of KRAS G12C Inhibitors in NSCLC

DrugClinical TrialOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound NCT05383898 (Phase 2)50%[1]89%[1]7.6 months[1]14.1 months[4]
Sotorasib CodeBreaK 100 (Phase 2)37.1%[5]80.6%6.8 months[5]12.5 months[6]
Adagrasib KRYSTAL-1 (Phase 2)42.9%79.5%6.5 months[6]12.6 months[6]

Predictive Biomarkers for KRAS G12C Inhibitor Response

The efficacy of KRAS G12C inhibitors can be influenced by the molecular context of the tumor, including co-occurring mutations and the expression of other proteins. Identifying predictive biomarkers is crucial for patient stratification and the development of combination therapies.

Co-occurring Mutations (STK11, KEAP1, TP53)

Co-mutations in tumor suppressor genes such as STK11 and KEAP1 have been investigated as potential biomarkers of response to KRAS G12C inhibitors.

  • STK11: While some early studies suggested a potential negative impact, subsequent analyses indicate that patients with STK11 co-mutations still derive benefit from sotorasib[6].

  • KEAP1: Mutations in KEAP1 are more consistently associated with poorer outcomes and reduced benefit from sotorasib and adagrasib[6].

  • TP53: The impact of TP53 co-mutations on the efficacy of KRAS G12C inhibitors is less clear, with some studies suggesting it may not be a strong predictor of response.

Table 3: Efficacy of Sotorasib and Adagrasib in NSCLC with STK11 and KEAP1 Co-mutations

DrugCo-mutation StatusOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Clinical Trial
Sotorasib STK11-mutantBenefit observedBenefit observedCodeBreaK 100[2]
Sotorasib KEAP1-mutantLower ORRShorter PFSCodeBreaK 100[2]
Adagrasib STK11-mutant-Shorter PFS (4.2 vs 11.0 months)KRYSTAL-1
Adagrasib KEAP1-mutant-Shorter PFS (4.1 vs 9.9 months)KRYSTAL-1

Note: Specific ORR and PFS data for this compound in these subgroups are not yet publicly available.

Thyroid Transcription Factor-1 (TTF-1) Expression

TTF-1 (Thyroid Transcription Factor-1), a protein commonly used as a lineage marker for lung adenocarcinoma, has emerged as a potential predictive biomarker for sotorasib response. Studies have shown that patients with high TTF-1 expression in their tumors have improved survival outcomes when treated with sotorasib[7]. Data on the predictive value of TTF-1 expression for this compound and adagrasib are not yet available.

Circulating Tumor DNA (ctDNA) Dynamics

The monitoring of KRAS G12C mutations in circulating tumor DNA (ctDNA) from blood samples offers a minimally invasive approach to assess treatment response and detect resistance. Studies with sotorasib and another KRAS G12C inhibitor, divarasib, have shown that a rapid decline in ctDNA levels after treatment initiation is associated with improved patient outcomes, including better response rates and longer progression-free survival[8]. This suggests that ctDNA dynamics could serve as an early predictor of this compound efficacy.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_raf_mek_erk MAPK Pathway EGFR EGFR KRAS_inactive KRAS-GDP (Inactive) EGFR->KRAS_inactive Activates KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GEFs KRAS_active->KRAS_inactive GAPs RAF RAF KRAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->KRAS_active Inhibits (Traps in inactive state)

Diagram 1: Simplified KRAS Signaling Pathway and this compound's Mechanism of Action.

Biomarker_Driven_Treatment Patient Patient with Advanced Solid Tumor Biopsy Tumor Biopsy or Liquid Biopsy (ctDNA) Patient->Biopsy NGS Next-Generation Sequencing (NGS) Biopsy->NGS KRAS_G12C_pos KRAS G12C Mutation Detected NGS->KRAS_G12C_pos KRAS_G12C_neg No KRAS G12C Mutation NGS->KRAS_G12C_neg Co_mutation Assess Co-mutations (e.g., STK11, KEAP1) KRAS_G12C_pos->Co_mutation Other_Tx Alternative Therapies KRAS_G12C_neg->Other_Tx Garsorasib_Tx Consider this compound Treatment Co_mutation->Garsorasib_Tx Inform Treatment Strategy

Diagram 2: Workflow for Biomarker-Driven Patient Selection for this compound.

ctDNA_Monitoring_Workflow Start Start this compound Treatment Baseline Baseline Blood Draw (ctDNA Analysis) Start->Baseline On_Tx_Draw On-Treatment Blood Draw (e.g., at C2D1) Baseline->On_Tx_Draw ctDNA_Clearance ctDNA Clearance? On_Tx_Draw->ctDNA_Clearance Good_Prognosis Good Prognosis: Continue Treatment & Monitor ctDNA_Clearance->Good_Prognosis Yes Poor_Prognosis Poor Prognosis: Consider Treatment Modification/Combination ctDNA_Clearance->Poor_Prognosis No Progression Monitor for Disease Progression Good_Prognosis->Progression Poor_Prognosis->Progression

Diagram 3: Experimental Workflow for ctDNA Monitoring during this compound Therapy.

Experimental Protocols

Accurate and reproducible biomarker analysis is fundamental to clinical decision-making. Below are detailed methodologies for the key experimental assays discussed.

Protocol 1: KRAS G12C Mutation Detection by PCR and Sanger Sequencing

Objective: To detect the KRAS G12C mutation in tumor tissue.

Methodology:

  • DNA Extraction:

    • Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit, following the manufacturer's instructions.

    • The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

  • PCR Amplification:

    • A specific region of the KRAS gene spanning codon 12 is amplified using polymerase chain reaction (PCR).

    • PCR primers are designed to flank the target region.

    • The PCR reaction mixture typically contains the extracted DNA, forward and reverse primers, dNTPs, DNA polymerase, and PCR buffer.

    • PCR is performed in a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).

  • PCR Product Purification:

    • The amplified PCR product is purified to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods.

  • Sanger Sequencing:

    • The purified PCR product is subjected to Sanger sequencing using a sequencing primer (either the forward or reverse PCR primer).

    • The sequencing reaction is performed using a cycle sequencing kit containing fluorescently labeled dideoxynucleotides (ddNTPs).

    • The sequencing products are then analyzed on a capillary electrophoresis-based genetic analyzer.

  • Data Analysis:

    • The resulting sequence chromatogram is analyzed using sequencing analysis software to identify any nucleotide changes at codon 12 of the KRAS gene, specifically the GGT to TGT transversion that results in the G12C mutation.

Protocol 2: TTF-1 Immunohistochemistry (IHC)

Objective: To assess the expression level of TTF-1 protein in lung tumor tissue.

Methodology:

  • Tissue Preparation:

    • FFPE lung tumor tissue is sectioned into 4-5 µm thick slices and mounted on positively charged glass slides.

    • The slides are baked to ensure tissue adherence.

  • Deparaffinization and Rehydration:

    • The tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating them in a pressure cooker, water bath, or steamer. This step is crucial for unmasking the antigenic sites.

  • Immunostaining:

    • The slides are treated with a peroxidase blocking solution to quench endogenous peroxidase activity.

    • A protein block is applied to reduce non-specific background staining.

    • The slides are incubated with a primary antibody specific for TTF-1 at an optimized dilution and incubation time.

    • After washing, a secondary antibody conjugated to a detection system (e.g., horseradish peroxidase - HRP) is applied.

    • A chromogen substrate (e.g., DAB) is added, which produces a colored precipitate at the site of the antigen-antibody reaction.

    • The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

  • Dehydration and Mounting:

    • The slides are dehydrated through graded ethanol and cleared in xylene.

    • A coverslip is mounted on the tissue section using a permanent mounting medium.

  • Interpretation:

    • The stained slides are examined under a light microscope by a qualified pathologist. The intensity and percentage of TTF-1 positive tumor cells are scored.

Protocol 3: RAS-RAF Proximity Ligation Assay (PLA)

Objective: To detect and quantify the in-situ interaction between RAS and RAF proteins in tumor cells.

Methodology:

  • Sample Preparation:

    • Cells are grown on coverslips or FFPE tissue sections are prepared as for IHC.

    • Samples are fixed and permeabilized.

  • Primary Antibody Incubation:

    • A pair of primary antibodies raised in different species (e.g., mouse anti-RAS and rabbit anti-RAF) are applied to the sample and incubated to allow binding to their respective target proteins.

  • PLA Probe Incubation:

    • Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added. One probe recognizes the mouse primary antibody, and the other recognizes the rabbit primary antibody.

  • Ligation:

    • If the two target proteins (RAS and RAF) are in close proximity (less than 40 nm), the oligonucleotides on the PLA probes are brought close together.

    • A ligation solution containing two connector oligonucleotides and a ligase is added. The connectors hybridize to the PLA probes, and the ligase joins them to form a circular DNA molecule.

  • Amplification:

    • A rolling-circle amplification (RCA) reaction is initiated using a DNA polymerase, which generates a long DNA product consisting of hundreds of tandem repeats of the circular DNA template.

  • Detection:

    • Fluorescently labeled oligonucleotides complementary to the RCA product are added for hybridization.

    • The resulting fluorescent signals, which appear as distinct spots, are visualized using a fluorescence microscope.

  • Image Analysis:

    • The number of PLA signals per cell or per unit area is quantified using image analysis software. The intensity of the PLA signal correlates with the extent of the RAS-RAF interaction.

Conclusion

This compound is a promising new entrant in the therapeutic arsenal (B13267) against KRAS G12C-mutated cancers. While its overall efficacy is comparable to other approved inhibitors, the identification and validation of predictive biomarkers will be paramount for optimizing its clinical use. Co-occurring mutations in genes like KEAP1, and potentially STK11, along with the expression of proteins like TTF-1, are emerging as important factors influencing treatment outcomes for KRAS G12C inhibitors. Furthermore, the dynamic monitoring of ctDNA holds great promise as a real-time indicator of treatment response. As more data from this compound's clinical trials become available, a clearer picture of its efficacy within specific biomarker-defined patient populations will emerge, further enabling a personalized approach to the treatment of KRAS G12C-driven malignancies. Continued research in this area is essential to refine treatment strategies and improve patient outcomes.

References

Garsorasib in KRAS G12C-Mutated Tumors: A Comparative Analysis in the Context of TP53 and STK11 Co-mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of garsorasib (D-1553), a potent and selective KRAS G12C inhibitor, in the treatment of KRAS G12C-mutated solid tumors. As the therapeutic landscape for these cancers evolves, understanding the impact of common co-mutations, such as those in TP53 and STK11, on treatment response is critical. This document summarizes the latest clinical trial data for this compound and compares its performance with other approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, with a particular focus on these co-mutated subgroups. While specific efficacy data for this compound in TP53 and STK11 co-mutated patient populations has not yet been publicly detailed, this guide leverages available data for comparator agents to provide a contextual framework for researchers.

This compound: Clinical Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

This compound has demonstrated significant anti-tumor activity in patients with KRAS G12C-mutated NSCLC. Data from the Phase 1/2 clinical trial (NCT05383898) and subsequent pooled analyses have established its promising efficacy and manageable safety profile.

A pooled analysis of the Phase 1 and Phase 2 studies, involving 189 patients who received the 600 mg twice-daily dose, showed a robust and durable response. The objective response rate (ORR) was 48.1%, with a disease control rate (DCR) of 87.8%.[1] The median duration of response (DOR) was 12.45 months, and the median progression-free survival (PFS) was 9.07 months.[1] The median overall survival (OS) reached 14.19 months.[1]

More recent data presented at the 2024 World Conference on Lung Cancer (WCLC) from the Phase 2 portion of the study (123 patients) showed an investigator-assessed ORR of 52% and a DCR of 88.6%.[2] The median DOR was reported as 12.5 months, with a median PFS of 9.1 months and a median OS of 14.1 months.[2]

Table 1: Overall Efficacy of this compound in KRAS G12C-Mutated NSCLC

Efficacy EndpointPooled Phase 1/2 Data (n=189)[1]Phase 2 WCLC 2024 Update (n=123)[2]
Objective Response Rate (ORR)48.1%52%
Disease Control Rate (DCR)87.8%88.6%
Median Duration of Response (DOR)12.45 months12.5 months
Median Progression-Free Survival (PFS)9.07 months9.1 months
Median Overall Survival (OS)14.19 months14.1 months

The Influence of TP53 and STK11 Co-mutations on KRAS G12C Inhibitor Efficacy

Co-occurring mutations in tumor suppressor genes such as TP53 and STK11 are common in KRAS-driven cancers and can significantly impact therapeutic outcomes. While specific data for this compound in these subgroups is not yet available, clinical data from trials of sotorasib and adagrasib provide valuable insights into the expected performance of KRAS G12C inhibitors in these molecularly defined populations.

Sotorasib (CodeBreaK 100)

Exploratory analyses of the CodeBreaK 100 Phase 2 trial of sotorasib in NSCLC have shown that the drug retains clinical benefit across various co-mutation subgroups. In patients with STK11 co-mutations, a population known to have poor outcomes with standard therapies, sotorasib demonstrated notable activity.[3] An extended subgroup analysis showed a numerically higher response rate and longer progression-free and overall survival in patients with STK11 co-mutated but KEAP1 wild-type disease.[3] The efficacy of sotorasib was also observed in subgroups with TP53 co-mutations.[3]

Adagrasib (KRYSTAL-1)

Data from the KRYSTAL-1 trial of adagrasib has also shed light on its efficacy in co-mutated NSCLC. Adagrasib has shown activity in patients with KRAS G12C and STK11 co-mutations.

Table 2: Comparative Efficacy of KRAS G12C Inhibitors in Tumors with TP53 and STK11 Co-mutations (NSCLC)

DrugCo-mutationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Source
This compound TP53 Data not yet reported Data not yet reported Data not yet reported
This compound STK11 Data not yet reported Data not yet reported Data not yet reported
Sotorasib TP53 Efficacy observedEfficacy observedEfficacy observed[3]
Sotorasib STK11 Numerically higher response in KEAP1 WTLonger PFS in KEAP1 WTLonger OS in KEAP1 WT[3]
Adagrasib TP53 ---
Adagrasib STK11 Efficacy observed--

Note: Detailed quantitative data for sotorasib and adagrasib in these specific subgroups from single, comprehensive sources is limited in the provided search results. The table reflects the qualitative observations of efficacy.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams illustrate the KRAS signaling pathway, the mechanism of KRAS G12C inhibitors, and a typical workflow for preclinical xenograft studies.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GTP loading GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS Signaling Pathway

KRAS_G12C_Inhibitor_MOA cluster_protein KRAS G12C Protein KRAS_G12C_GDP KRAS G12C-GDP (Inactive) KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP GEF-mediated activation KRAS_G12C_GTP->KRAS_G12C_GDP GAP-mediated inactivation (impaired) Downstream_Signaling Downstream Signaling (RAF/MEK/ERK, PI3K/AKT/mTOR) KRAS_G12C_GTP->Downstream_Signaling This compound This compound This compound->KRAS_G12C_GDP Covalent binding to Cys12 Traps KRAS in inactive state This compound->Downstream_Signaling Inhibition Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth

Mechanism of Action of this compound

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Culture KRAS G12C Cancer Cells Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Control Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Euthanasia 8. Euthanize Mice at Study Endpoint Monitoring->Euthanasia Tumor_Excision 9. Excise Tumors for Analysis (e.g., Western Blot, IHC) Euthanasia->Tumor_Excision

Preclinical Xenograft Study Workflow

Experimental Protocols

The following are generalized protocols for key preclinical experiments used to evaluate the efficacy of KRAS G12C inhibitors.

Cell Line-Derived Xenograft (CDX) Model
  • Cell Culture: KRAS G12C mutant human cancer cell lines (e.g., NCI-H358 for NSCLC) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old) are used.

  • Implantation: A suspension of cancer cells (e.g., 5-10 x 10^6 cells in a solution like Matrigel) is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The KRAS G12C inhibitor (e.g., this compound) or a vehicle control is administered, typically via oral gavage, at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analyses, such as Western blotting to assess the inhibition of downstream signaling pathways (e.g., p-ERK) or immunohistochemistry (IHC).

Patient-Derived Xenograft (PDX) Model
  • Tissue Acquisition: Fresh tumor tissue is obtained from patients with KRAS G12C-mutated cancer with appropriate consent and ethical approval.

  • Implantation: Small fragments of the tumor are surgically implanted subcutaneously into highly immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

  • Model Expansion: Once the initial tumors (F0 generation) are established, they are passaged into subsequent cohorts of mice to generate a sufficient number for efficacy studies.

  • Treatment and Analysis: The treatment and analysis phases are similar to those for CDX models, with the administration of the KRAS G12C inhibitor and monitoring of tumor growth and animal well-being. PDX models are often considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.

Conclusion

This compound has emerged as a highly effective KRAS G12C inhibitor with a promising clinical profile in NSCLC. While its efficacy in the context of specific co-mutations like TP53 and STK11 is yet to be fully elucidated from dedicated subgroup analyses, data from comparator agents suggest that KRAS G12C inhibitors can provide benefit in these challenging-to-treat patient populations. Further research and clinical trial data are anticipated to clarify the precise role of this compound in various molecularly defined subgroups of KRAS G12C-mutated cancers, guiding the development of more personalized therapeutic strategies. The preclinical models and experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel KRAS G12C inhibitors.

References

Navigating the Safety Landscape of KRAS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). As the number of these targeted therapies entering clinical practice and development grows, a thorough understanding of their comparative safety profiles is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profiles of Garsorasib (also known as Glecirasib) and other prominent KRAS inhibitors, supported by experimental data from clinical trials.

Comparative Safety Profiles of KRAS G12C Inhibitors

The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for this compound, Sotorasib, Adagrasib, Divarasib, and Olomorasib. The data is compiled from various studies and represents the most frequently reported side effects. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and trial phases.

Adverse Event CategoryThis compound (Glecirasib)SotorasibAdagrasibDivarasibOlomorasib
Any Grade TRAEs (%) 89.6 - 97.5[1][2]69.8 - 70.7[3][4]94.0 - 97.4[5][6]93[7]29-58 (in combination)[8][9]
Grade ≥3 TRAEs (%) 25 - 38.7[1][2]19.8 - 26.8[3][4]47.0[5]11 - 18[7][10]12-24 (in combination)[8][9]
Most Common TRAEs (Any Grade, %)
Gastrointestinal
Diarrhea3.4 - 16.7[1][2]31.1 - 34[4][11]63 - 70.7[12][13]61[7]23 - 38[8][14]
Nausea5.9 - 10.4[2][15]14 - 19[3][11]54 - 69.8[13][16]74[7]11 - 14[14][17]
Vomiting7.6[1]-35 - 47[12][16]58[7]-
Hepatotoxicity
ALT Increased14.6[2]10 - 15.1[3][11]28.4[13]-20 - 26[9][17]
AST Increased18.8[2]10 - 15.1[3][11]--18 - 25[9][17]
Blood Bilirubin Increased39.6[2]----
General
Anemia52.1[2]---35 (in combination)[9]
Fatigue14.6[2]11.1[3]32[16]-10 - 32 (in combination)[9][14]
Dose Reduction due to TRAEs (%) --45[18]14[7]14 (in combination)[17]
Treatment Discontinuation due to TRAEs (%) 5.0[1]-6.9 - 7.7[5][6]3[7]9 (in combination)[17]

Data for Olomorasib is primarily from studies in combination with other agents, which may influence the observed adverse event profile.

Key Observations on Safety Profiles

This compound (Glecirasib): Clinical data suggests a favorable gastrointestinal (GI) safety profile for this compound, with notably lower rates of nausea, vomiting, and diarrhea compared to some other KRAS G12C inhibitors.[1][15] The most common treatment-related adverse events include anemia and increased blood bilirubin.[2] The rate of treatment discontinuation due to adverse events is relatively low.[1]

Sotorasib: Sotorasib demonstrates a manageable safety profile, with the most common TRAEs being gastrointestinal and hepatic in nature, and mostly low-grade.[11] Diarrhea and nausea are frequently reported, along with elevated liver enzymes.[3][11]

Adagrasib: Adagrasib is associated with a higher incidence of gastrointestinal side effects, particularly diarrhea and nausea, when compared to Sotorasib.[13][19] Fatigue is also a common adverse event.[16] While these events are generally manageable, they occur in a significant proportion of patients.[12]

Divarasib: Divarasib has shown a manageable safety profile in clinical trials.[20][21] The most common TRAEs are nausea, diarrhea, and vomiting.[7] The rate of high-grade adverse events and treatment discontinuation appears to be low.[7][10]

Olomorasib: The safety profile of Olomorasib has been reported in the context of combination therapies.[8][9] When combined with pembrolizumab, common TRAEs included diarrhea and elevated liver enzymes.[9][17] In combination with cetuximab, dermatitis acneiform and diarrhea were among the most frequent adverse events.[8]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the context in which safety data is generated, the following diagrams illustrate the KRAS signaling pathway and a generalized workflow for clinical trials of KRAS inhibitors.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras RAS Activation Cycle cluster_downstream Downstream Effector Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 (GEF) SOS1 (GEF) Receptor Tyrosine Kinase (RTK)->SOS1 (GEF) KRAS-GDP (Inactive) KRAS-GDP (Inactive) KRAS-GTP (Active) KRAS-GTP (Active) KRAS-GDP (Inactive)->KRAS-GTP (Active) GAP GAP KRAS-GTP (Active)->GAP GTP hydrolysis RAF RAF KRAS-GTP (Active)->RAF PI3K PI3K KRAS-GTP (Active)->PI3K SOS1 (GEF)->KRAS-GDP (Inactive) promotes GTP loading GAP->KRAS-GDP (Inactive) MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation ERK->Cell Proliferation, Survival, Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation, Survival, Differentiation KRAS Inhibitor KRAS Inhibitor KRAS Inhibitor->KRAS-GDP (Inactive) stabilizes inactive state

Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment and Monitoring cluster_data Data Collection and Analysis Patient_Identification Identify Patients with KRAS G12C-mutated Tumors Eligibility_Criteria Assess Eligibility Criteria (e.g., prior therapies, performance status) Patient_Identification->Eligibility_Criteria Informed_Consent Obtain Informed Consent Eligibility_Criteria->Informed_Consent Enrollment Enrollment into Clinical Trial Informed_Consent->Enrollment Drug_Administration Administer KRAS Inhibitor (e.g., this compound) Enrollment->Drug_Administration AE_Monitoring Monitor for Adverse Events (AEs) (CTCAE v5.0 Grading) Drug_Administration->AE_Monitoring Tumor_Assessment Tumor Assessments (e.g., RECIST v1.1) Drug_Administration->Tumor_Assessment Data_Collection Collect Safety and Efficacy Data AE_Monitoring->Data_Collection Tumor_Assessment->Data_Collection Data_Analysis Analyze Frequency, Severity, and Type of TRAEs Data_Collection->Data_Analysis Endpoint_Evaluation Evaluate Primary and Secondary Endpoints (ORR, PFS, OS, Safety) Data_Analysis->Endpoint_Evaluation

Caption: Generalized workflow for a clinical trial evaluating a KRAS inhibitor.

Experimental Protocols

The safety data presented in this guide are primarily derived from Phase I and II clinical trials. A generalized methodology for the assessment of safety in these trials is as follows:

1. Patient Population: Eligible patients are typically adults with locally advanced or metastatic solid tumors harboring a KRAS G12C mutation who have received at least one prior systemic therapy.

2. Treatment Administration: The KRAS inhibitor is administered orally at a specified dose and schedule (e.g., once or twice daily) in continuous cycles.

3. Safety and Tolerability Assessment:

  • Adverse Event (AE) Monitoring: Patients are continuously monitored for AEs from the first dose until a specified period after the last dose.
  • AE Grading: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.
  • Data Collection: AEs are recorded at each study visit, and their relationship to the study drug is assessed by the investigator. This includes physical examinations, vital sign measurements, and laboratory tests (hematology, clinical chemistry, and urinalysis).
  • Dose Modifications: Guidelines are established for dose interruption, reduction, or discontinuation in the event of specific AEs.

4. Efficacy Assessment: Tumor responses are typically evaluated every 6-8 weeks using imaging techniques (e.g., CT or MRI) and assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Conclusion

The landscape of KRAS G12C inhibitors is rapidly evolving, offering new therapeutic options for patients with once-elusive targets. While efficacy remains a primary focus, understanding the nuances of their safety profiles is paramount for optimizing patient care and informing future drug development. This compound has demonstrated a promising safety profile, particularly with respect to gastrointestinal toxicity. Sotorasib and Divarasib also present manageable safety profiles. Adagrasib, while effective, is associated with a higher incidence of gastrointestinal side effects. As more data from ongoing and future clinical trials become available, a more refined understanding of the comparative safety of these agents will emerge, further guiding their clinical application.

References

Garsorasib: A Potential Challenger in the Landscape of Adagrasib-Resistant KRAS G12C-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted cancer therapy, the emergence of resistance to KRAS G12C inhibitors like adagrasib presents a significant clinical challenge. This guide provides a comparative overview of garsorasib (D-1553), a novel KRAS G12C inhibitor, and its potential efficacy in the context of adagrasib resistance. This analysis is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Executive Summary

This compound is a potent and selective oral inhibitor of KRAS G12C.[1] Preclinical data suggests that this compound exhibits slightly superior potency in inhibiting the proliferation of KRAS G12C-mutant cell lines compared to adagrasib in treatment-naive settings.[2][3] While direct experimental data on this compound's efficacy in adagrasib-resistant models is not yet widely available in published literature, its distinct chemical structure and preclinical profile warrant investigation into its potential to overcome known adagrasib resistance mechanisms. This guide will delve into the mechanisms of adagrasib resistance, present available comparative preclinical data for this compound, and outline the experimental protocols utilized in these assessments.

Understanding Adagrasib Resistance

Acquired resistance to adagrasib is a multifaceted phenomenon that can be broadly categorized into two main types: "on-target" and "off-target" mechanisms.

On-target resistance involves secondary mutations in the KRAS gene itself, which can interfere with adagrasib's binding to the KRAS G12C protein. These mutations can occur at various residues within the drug-binding pocket, such as R68S, H95D/Q/R, and Y96C, or at other sites that allosterically affect the protein's conformation.[4][5] Additionally, high-level amplification of the KRAS G12C allele can also contribute to resistance.[4]

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling to drive tumor growth. These "bypass tracks" can include activating mutations in other RAS isoforms (e.g., NRAS), downstream effectors like BRAF and MAP2K1, or the amplification of receptor tyrosine kinases such as MET.[4][5]

This compound: Preclinical Efficacy in Adagrasib-Naive Models

A key preclinical study provides a head-to-head comparison of the in vitro anti-proliferative activity of this compound, sotorasib, and adagrasib across a panel of KRAS G12C-mutant cancer cell lines. The results, summarized in the table below, indicate that this compound demonstrates a slightly more potent inhibition of cell viability in most of the tested cell lines.

Cell LineCancer TypeThis compound (D-1553) IC50 (nM)Adagrasib IC50 (nM)Sotorasib IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer3.46.86.2
MIA PaCa-2Pancreatic Cancer4.88.59.1
SW837Colorectal Cancer2.55.34.7
NCI-H2122Non-Small Cell Lung Cancer5.110.28.9

Data compiled from a preclinical study evaluating the cellular activity of KRAS G12C inhibitors. Lower IC50 values indicate higher potency.[2][3]

While this data is from adagrasib-sensitive models, the enhanced potency of this compound could theoretically translate to improved activity against tumors that have developed resistance through mechanisms that do not completely abrogate drug binding but rather require higher drug concentrations for inhibition. Further studies are imperative to validate this hypothesis in adagrasib-resistant settings.

Experimental Protocols

The following section details the generalized methodologies employed in the preclinical evaluation of KRAS G12C inhibitors.

Cell Viability Assay

Objective: To determine the concentration of the inhibitor required to inhibit 50% of cancer cell growth (IC50).

Protocol:

  • Cell Culture: KRAS G12C-mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specified density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound, adagrasib, or other comparators for a duration of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phospho-ERK Inhibition

Objective: To assess the inhibitor's ability to block downstream signaling from KRAS G12C by measuring the phosphorylation of ERK (p-ERK).

Protocol:

  • Cell Treatment: Cancer cells are treated with varying concentrations of the inhibitor for a specified period (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms discussed, the following diagrams have been generated using the DOT language.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras_cycle RAS Activation Cycle cluster_downstream Downstream Effectors cluster_inhibitors KRAS G12C Inhibitors RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->SOS1 GDP Release KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolosis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GTP GTP Loading GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Traps in Inactive State Adagrasib Adagrasib Adagrasib->KRAS_GDP Traps in Inactive State

Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Adagrasib_Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Tracks) Adagrasib_Treatment Adagrasib Treatment on KRAS G12C Tumor Resistance Acquired Resistance Adagrasib_Treatment->Resistance Secondary_KRAS_mut Secondary KRAS Mutations (e.g., R68S, H95D/Q/R, Y96C) Resistance->Secondary_KRAS_mut KRAS_Amp KRAS G12C Amplification Resistance->KRAS_Amp NRAS_mut NRAS Activating Mutation Resistance->NRAS_mut BRAF_mut BRAF Activating Mutation Resistance->BRAF_mut MET_amp MET Amplification Resistance->MET_amp Other_fusions Oncogenic Fusions (e.g., ALK, RET, FGFR) Resistance->Other_fusions

Caption: Mechanisms of acquired resistance to adagrasib.

Experimental_Workflow Start Start: KRAS G12C Cell Lines Drug_Treatment Treat with this compound or Adagrasib (Dose-Response) Start->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Cell_Viability pERK_analysis Western Blot for p-ERK/Total ERK Drug_Treatment->pERK_analysis IC50 Determine IC50 Cell_Viability->IC50 Signaling_Inhibition Assess Downstream Signaling Inhibition pERK_analysis->Signaling_Inhibition

Caption: General experimental workflow for preclinical inhibitor comparison.

Future Directions and Conclusion

The development of this compound and other next-generation KRAS G12C inhibitors holds promise for patients with tumors that have developed resistance to earlier agents like adagrasib. While the slightly superior potency of this compound in adagrasib-naive preclinical models is encouraging, rigorous investigation in adagrasib-resistant models is critically needed.[2][3] Future studies should focus on evaluating this compound's activity against cell lines and patient-derived xenografts harboring specific on-target and off-target resistance mutations. The findings from such studies will be instrumental in defining the clinical potential of this compound as a sequential therapy for patients who have progressed on adagrasib and in guiding the development of rational combination strategies to overcome resistance.

References

Cross-Resistance Between Garsorasib and Other Covalent KRAS G12C Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various cancers. Garsorasib (D-1553), a novel and potent KRAS G12C inhibitor, has demonstrated promising anti-tumor activity in preclinical and clinical studies.[1][2][3] However, as with other targeted therapies, the emergence of drug resistance is a critical challenge. This guide provides a comparative analysis of cross-resistance between this compound and other covalent KRAS G12C inhibitors, namely Sotorasib (AMG 510) and Adagrasib (MRTX849), based on available experimental data. While direct cross-resistance studies involving this compound are limited in the public domain, an understanding of the resistance mechanisms to Sotorasib and Adagrasib can provide valuable insights into potential cross-resistance scenarios.

Mechanisms of Acquired Resistance to Covalent KRAS G12C Inhibitors

Acquired resistance to KRAS G12C inhibitors can be broadly categorized into two main types: on-target mechanisms that involve alterations in the KRAS protein itself, and off-target mechanisms that activate bypass signaling pathways.

On-Target Resistance: These mechanisms directly affect the binding of the inhibitor to the KRAS G12C protein.

  • Secondary KRAS Mutations: Mutations in the switch-II pocket of the KRAS protein can prevent the covalent binding of the inhibitors. Studies have identified several secondary mutations in patients who developed resistance to Sotorasib and Adagrasib.[4][5] Some of these mutations, such as Y96D and Y96S, have been shown to confer resistance to both inhibitors.[5] Interestingly, some mutations exhibit differential sensitivity. For instance, mutations like G13D, R68M, A59S, and A59T, which confer high resistance to Sotorasib, remain sensitive to Adagrasib. Conversely, the Q99L mutation confers resistance to Adagrasib but not to Sotorasib.[5]

  • KRAS G12C Allele Amplification: Increased copies of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[4]

  • Alternative KRAS Mutations: The acquisition of other activating KRAS mutations on the same or different allele (e.g., G12V, G12D) can drive signaling independent of the G12C mutant.[4]

Off-Target Resistance: These mechanisms bypass the need for KRAS G12C signaling by activating other cancer-driving pathways.

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can promote cell survival and proliferation despite the inhibition of KRAS G12C.[6] This can be driven by mutations or amplifications in other oncogenes like NRAS, BRAF, MET, and EGFR.[4]

  • Histologic Transformation: In some cases, tumors can change their cellular identity, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original KRAS G12C driver mutation.[4]

Comparative Data on Inhibitor Potency

Preclinical studies have demonstrated the potent and selective activity of this compound against KRAS G12C mutant cell lines, with its potency being comparable or slightly superior to Sotorasib and Adagrasib in some assays.[1]

InhibitorTargetCell Line (KRAS G12C)IC50 (nM)Reference
This compound (D-1553) KRAS G12CNCI-H358Data not specified, but potent inhibition of p-ERK shown[1]
Sotorasib (AMG 510) KRAS G12CNCI-H358Not specified in direct comparison with this compound[1]
Adagrasib (MRTX849) KRAS G12CNCI-H358Not specified in direct comparison with this compound[1]

Cross-Resistance Profiles: Insights from Sotorasib and Adagrasib Studies

While direct experimental data on this compound's activity against Sotorasib- or Adagrasib-resistant models is not yet widely available, the differential sensitivity patterns observed between Sotorasib and Adagrasib in the context of specific secondary KRAS mutations suggest that cross-resistance is not always absolute.

Secondary KRAS MutationResistance to SotorasibResistance to AdagrasibImplication for this compoundReference
Y96D, Y96S YesYesPotential for cross-resistance[5]
G13D, R68M, A59S, A59T HighNoPotential to overcome Sotorasib resistance[5]
Q99L NoYesPotential to overcome Adagrasib resistance[5]
R68S, H95D, H95Q, H95R No (for H95 mutations)YesPotential to overcome Adagrasib resistance[4]

This table highlights that the structural differences between the inhibitors can lead to varied activity against different resistance mutations. The specific resistance profile of this compound will depend on its unique binding interactions with these mutant KRAS proteins.

Experimental Protocols

Generation of KRAS G12C Inhibitor-Resistant Cell Lines

This protocol describes a common method for developing resistant cell lines through continuous exposure to an inhibitor.[7]

  • Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358) in its recommended complete medium.

  • Determine Initial Inhibitor Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of the KRAS G12C inhibitor.

  • Initial Treatment: Seed the cells at a low density and begin treatment with the inhibitor at a concentration around the IC20-IC30.

  • Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the inhibitor concentration in a stepwise manner.

  • Establishment of Resistant Clones: After several months of continuous culture with increasing drug concentrations, the cell population should be resistant to high concentrations of the inhibitor. Single-cell cloning can then be performed to isolate and expand individual resistant clones.

  • Confirmation of Resistance: Characterize the resistant phenotype of the clones by performing a cell viability assay and comparing the IC50 values to the parental cell line.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK)

This technique is used to measure the inhibition of the KRAS downstream signaling pathway.[8]

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize for protein loading.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_G12C Inhibits

KRAS G12C Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_resistance Development of Resistant Cell Lines cluster_characterization Characterization and Cross-Resistance Testing start Parental KRAS G12C Cell Line treatment Continuous Treatment with Increasing Inhibitor Concentration start->treatment cloning Isolation of Resistant Clones treatment->cloning resistant_line Established Resistant Cell Line cloning->resistant_line viability Cell Viability Assay (IC50 Determination) resistant_line->viability western Western Blot (p-ERK Analysis) resistant_line->western cross_test Test Sensitivity to Other Covalent Inhibitors resistant_line->cross_test

Workflow for Generating and Testing Resistant Cell Lines.

References

Independent Validation of Garsorasib's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-tumor activity of Garsorasib (D-1553) with other KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical and clinical experimental data.

Executive Summary

This compound is a potent and selective KRAS G12C inhibitor that has demonstrated promising anti-tumor activity in both preclinical and clinical settings. Preclinical studies suggest that this compound exhibits slightly superior potency in inhibiting cell viability in KRAS G12C cell lines compared to Sotorasib and Adagrasib. Clinical trials in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) have shown competitive efficacy for this compound in terms of objective response rate (ORR), disease control rate (DCR), and progression-free survival (PFS). This guide provides a detailed comparison of the available data to support independent validation and further research.

Comparative Preclinical Anti-Tumor Activity

Preclinical studies in cell lines and animal models provide foundational data on the potency and efficacy of KRAS G12C inhibitors.

In Vitro Cell Viability Inhibition

This compound has been shown to selectively inhibit cell viability in multiple KRAS G12C mutant cancer cell lines, with a potency that is reported to be slightly superior to both Sotorasib and Adagrasib.[1]

Table 1: In Vitro Potency of KRAS G12C Inhibitors

CompoundCell LineIC50 (µM)
This compound (D-1553)NCI-H358 (NSCLC)Data not publicly available
Sotorasib (AMG 510)Various KRAS G12C cell lines0.004 - 0.032
Adagrasib (MRTX849)Cellular IC50~0.005

Note: Direct comparative IC50 values from a single head-to-head study are not publicly available and would be required for a definitive potency ranking.

In Vivo Xenograft Models

In vivo studies using xenograft models provide a more complex biological system to evaluate anti-tumor activity.

Table 2: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosingTumor Growth Inhibition/Regression
This compound (D-1553)NCI-H358 (NSCLC) xenograft30 mg/kgTumor regression (-48%)
This compound (D-1553)MIA PaCa-2 (Pancreatic) xenograft30 mg/kgTumor regression (-100%)[2]
Sotorasib (AMG 510)KRAS G12C tumor modelsDose-responsiveTumor regression[3]
Adagrasib (MRTX849)KRAS G12C-positive tumor models100 mg/kg/dayBroad-spectrum antitumor activity[4]

Comparative Clinical Anti-Tumor Activity in Non-Small Cell Lung Cancer (NSCLC)

The clinical efficacy of this compound, Sotorasib, and Adagrasib has been evaluated in multiple clinical trials, primarily in patients with previously treated KRAS G12C-mutated NSCLC.

Table 3: Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC

ParameterThis compound (D-1553) (Phase II, NCT05383898)[5][6][7][8]Sotorasib (AMG 510) (CodeBreaK 100, Phase II)[9][10]Adagrasib (MRTX849) (KRYSTAL-1, Phase 1/2)[11][12]
Objective Response Rate (ORR) 50% - 52%37.1% - 41%43.0%
Disease Control Rate (DCR) 88.6% - 89%80.6%Data not consistently reported
Median Progression-Free Survival (PFS) 7.6 - 9.1 months6.3 - 6.8 months6.9 months
Median Duration of Response (DOR) 12.5 - 12.8 months10 - 12.3 months12.4 months
Median Overall Survival (OS) 14.1 months12.5 months14.1 months

Experimental Protocols

Preclinical In Vivo Xenograft Study (General Protocol)
  • Cell Line Implantation: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358 for NSCLC) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Administration: Mice are randomized into vehicle control and treatment groups. The investigational drug (this compound, Sotorasib, or Adagrasib) is administered orally at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: Tumor growth inhibition or regression is calculated by comparing the tumor volumes in the treated groups to the control group.

Clinical Trial Design (General Protocol for Phase II Studies in NSCLC)
  • Study Design: The trials are typically open-label, single-arm, multicenter studies.[5][8][13]

  • Patient Population: Patients enrolled have locally advanced or metastatic NSCLC with a confirmed KRAS G12C mutation and have typically received prior systemic therapies, including platinum-based chemotherapy and immunotherapy.[7][11]

  • Intervention: Patients receive a specified oral dose of the KRAS G12C inhibitor (e.g., this compound 600 mg twice daily).[7]

  • Primary Endpoint: The primary endpoint is typically the Objective Response Rate (ORR), assessed by an independent review committee according to RECIST v1.1 criteria.[7][13]

  • Secondary Endpoints: Secondary endpoints often include Disease Control Rate (DCR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[8]

  • Safety Assessment: Safety and tolerability are monitored throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12C inhibitors, and a typical clinical trial workflow.

KRAS_Signaling_Pathway cluster_kras KRAS Cycle RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (KRAS G12C Inhibitor) This compound->KRAS_GDP Covalently binds to G12C mutant, trapping it in inactive state Experimental_Workflow PatientScreening Patient Screening (KRAS G12C+ NSCLC) Enrollment Patient Enrollment (Informed Consent) PatientScreening->Enrollment Treatment This compound Administration (e.g., 600 mg BID) Enrollment->Treatment TumorAssessment Tumor Assessment (RECIST v1.1) Treatment->TumorAssessment Every 6-8 weeks TumorAssessment->Treatment Continue treatment in case of response or stable disease DataAnalysis Data Analysis (ORR, PFS, etc.) TumorAssessment->DataAnalysis FollowUp Long-term Follow-up (Overall Survival) DataAnalysis->FollowUp

References

Garsorasib in Preclinical Models: A Comparative Guide to Long-Term Survival in KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term efficacy of novel cancer therapeutics in preclinical models is paramount. This guide provides a comparative analysis of the investigational KRAS G12C inhibitor, garsorasib, with the approved therapies sotorasib (B605408) and adagrasib, focusing on their effects on long-term survival in animal models.

While clinical trial data for this compound has shown promising anti-tumor activity, detailed long-term survival data from preclinical animal models remains limited in publicly available literature. However, preclinical studies have consistently highlighted this compound's potent in vitro and in vivo anti-tumor effects, including strong tumor growth inhibition. For a comprehensive comparison, this guide presents available preclinical survival data for the established KRAS G12C inhibitors, sotorasib and adagrasib, to provide a contextual framework for evaluating this compound's potential.

Comparative Analysis of Preclinical Long-Term Survival

DrugAnimal ModelCancer TypeKey Survival Outcomes
This compound Xenograft ModelsVarious Solid TumorsData on long-term survival not yet publicly available. Studies report significant tumor growth inhibition.
Sotorasib Genetically Engineered Mouse Model (GEMM)KRAS G12C-driven Non-Small Cell Lung Cancer (NSCLC)Increased mouse survival and decreased tumor burden. Specific median survival data not detailed in available abstracts.
Adagrasib Intracranial Xenograft Models (LU99-Luc, H23-Luc, LU65-Luc)KRAS G12C-mutant Non-Small Cell Lung Cancer (NSCLC) Brain MetastasesExtended survival in multiple brain metastasis models[1]. In combination with another agent, treatment effectiveness was increased to over 150 days in mice.

Experimental Protocols

Detailed experimental protocols for long-term survival studies are often proprietary or not fully disclosed in initial publications. However, based on common methodologies for xenograft studies, a general experimental workflow can be outlined.

General Xenograft Model Protocol for Survival Studies
  • Cell Line Culture and Implantation: Human cancer cell lines harboring the KRAS G12C mutation are cultured under standard conditions. A specific number of cells are then implanted, typically subcutaneously or orthotopically, into immunodeficient mice.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size, monitored by regular caliper measurements.

  • Treatment Administration: Once tumors reach the target volume, animals are randomized into control and treatment groups. The investigational drug (e.g., this compound) and comparator drugs are administered according to a specified dosing schedule and route (e.g., oral gavage).

  • Survival Endpoint: The primary endpoint is overall survival, which is monitored daily. Animals are euthanized when they meet predefined humane endpoints, such as significant tumor burden, weight loss, or other signs of distress.

  • Data Analysis: Survival data is analyzed using Kaplan-Meier curves and statistical tests (e.g., log-rank test) to compare the survival distributions between treatment and control groups.

G cluster_setup Experimental Setup cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Animal Acclimation Animal Acclimation Animal Acclimation->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Survival Monitoring Survival Monitoring Treatment->Survival Monitoring Data Analysis Data Analysis Survival Monitoring->Data Analysis

Experimental workflow for in vivo survival studies.

KRAS G12C Signaling Pathway and Inhibitor Mechanism

KRAS is a key signaling protein that, when mutated to G12C, becomes constitutively active, leading to uncontrolled cell growth and proliferation. This aberrant signaling occurs through downstream pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. KRAS G12C inhibitors like this compound, sotorasib, and adagrasib are designed to selectively bind to the mutated cysteine-12 residue, locking the KRAS protein in an inactive GDP-bound state. This prevents the activation of downstream effector proteins, thereby inhibiting the oncogenic signaling cascade.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound (KRAS G12C Inhibitor) This compound->KRAS_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C signaling pathway and inhibitor action.

References

Garsorasib's Impact on Downstream Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Garsorasib (D-1553) is a potent and selective oral inhibitor of the KRAS G12C mutation, a key driver in various solid tumors. This guide provides a comparative analysis of this compound's effects on downstream signaling pathways against other approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib. The following data and protocols are intended to offer an objective comparison to support research and development efforts in this therapeutic area.

Mechanism of Action: Targeting the "Undruggable" KRAS

The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation traps KRAS in its active form, leading to constitutive activation of downstream pro-proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. This compound, like sotorasib and adagrasib, covalently binds to the cysteine residue of the KRAS G12C mutant. This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream oncogenic signaling.[1][2]

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound (Inhibitor) This compound->KRAS_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRAS G12C signaling pathway and the point of inhibition by this compound.

Comparative Preclinical Efficacy

Direct comparative preclinical studies are essential for discerning subtle but potentially significant differences between inhibitors. A key study by Shi et al. (2023) provides a head-to-head comparison of this compound, sotorasib, and adagrasib.

Downstream Pathway Inhibition

The inhibition of phosphorylated ERK (p-ERK), a critical downstream effector in the MAPK pathway, is a primary pharmacodynamic marker of KRAS inhibitor activity. In the KRAS G12C-mutant NCI-H358 cell line, this compound demonstrated potent, dose-dependent inhibition of p-ERK signaling.[1]

InhibitorCell LineAssayIC₅₀ (nM) for p-ERK Inhibition
This compound (D-1553) NCI-H358HTRF AssayData not explicitly provided as IC₅₀, but dose-dependent inhibition shown.
Sotorasib NCI-H358HTRF AssayData not explicitly provided as IC₅₀, but dose-dependent inhibition shown.
Adagrasib NCI-H358HTRF AssayData not explicitly provided as IC₅₀, but dose-dependent inhibition shown.

Table 1: Comparative Inhibition of p-ERK Signaling. Data from Shi et al., 2023. While specific IC₅₀ values for p-ERK were not detailed in the publication, the study demonstrated a dose-dependent inhibition for all three compounds in the NCI-H358 cell line.[1]

In Vitro Anti-proliferative Activity

The ultimate goal of inhibiting downstream signaling is to halt cancer cell proliferation. The anti-proliferative effects of this compound were compared with sotorasib and adagrasib across a panel of KRAS G12C mutant cell lines. This compound consistently demonstrated potent inhibition of cell viability, with a potency that was slightly superior to the other two inhibitors in most cell lines tested.[1]

Cell LineCancer TypeThis compound (D-1553) IC₅₀ (nM)Sotorasib IC₅₀ (nM)Adagrasib IC₅₀ (nM)
NCI-H358NSCLC3.66.511.2
MIA PaCa-2Pancreatic6.910.119.3
SW837Colorectal11.518.233.6
NCI-H2122NSCLC22.835.758.9
LU65NSCLC4.78.115.4
NCI-H1373NSCLC3.97.212.8

Table 2: Comparative Anti-proliferative Activity of KRAS G12C Inhibitors. Data from Shi et al., 2023.[1]

In Vivo Antitumor Activity

In xenograft models using the NCI-H358 and MIA PaCa-2 cell lines, orally administered this compound led to significant tumor regression. Its antitumor activity was shown to be comparable or superior to both sotorasib and adagrasib at the tested dose levels.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation and comparison of drug candidates.

Western Blotting for Downstream Pathway Analysis

Western blotting is a fundamental technique to quantify the phosphorylation status of key signaling proteins like ERK and AKT.

WB_Workflow Start Seed KRAS G12C mutant cells Treatment Treat with Inhibitor (Dose-response & Time-course) Start->Treatment Lysis Cell Lysis & Protein Quantification (BCA Assay) Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-p-ERK, anti-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL Substrate) Secondary_Ab->Detection Analysis Image Acquisition & Densitometry Analysis Detection->Analysis End Quantify p-ERK/Total ERK Ratio Analysis->End

Workflow for Western Blot analysis of MAPK pathway inhibition.

Protocol:

  • Cell Culture and Treatment: Culture a KRAS G12C mutant cell line (e.g., NCI-H358) to 70-80% confluency. Treat cells with varying concentrations of this compound, sotorasib, or adagrasib for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo anti-tumor efficacy of the inhibitor.

Protocol:

  • Cell Implantation: Subcutaneously inject a KRAS G12C mutant cell line (e.g., 5 x 10⁶ NCI-H358 cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound or other inhibitors orally at predetermined doses and schedules. Include a vehicle control group.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for p-ERK). Calculate the percentage of tumor growth inhibition (TGI).

Conclusion

The available preclinical data indicates that this compound is a highly potent and selective KRAS G12C inhibitor.[1][3] Head-to-head comparative studies demonstrate that its ability to inhibit downstream signaling and cell proliferation is comparable, and in some cases superior, to sotorasib and adagrasib in vitro.[1] These findings are further supported by robust in vivo anti-tumor activity in xenograft models.[3] This guide provides a framework for the continued evaluation of this compound and other novel RAS modulators, emphasizing the importance of direct comparative studies and standardized experimental protocols.

References

Garsorasib vs. Next-Generation KRAS G12C Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation, a once "undruggable" target, has marked a pivotal moment in oncology. This guide provides an objective comparison of Garsorasib (D-1553), a potent KRAS G12C inhibitor, with other next-generation inhibitors including the FDA-approved sotorasib (B605408) and adagrasib, as well as promising clinical candidates such as divarasib (B10829276) and olomorasib. This analysis is supported by preclinical and clinical data to aid researchers and drug development professionals in their understanding of the evolving landscape of KRAS G12C-targeted therapies.

Mechanism of Action and Signaling Pathway

KRAS is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation of downstream pro-proliferative pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. This compound and other next-generation KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor cell growth.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR) GEF GEFs (e.g., SOS1) RTK->GEF KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GDP->GEF KRAS_GTP KRAS G12C-GTP (Active) GAP GAPs KRAS_GTP->GAP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GEF->KRAS_GTP GTP loading GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound & Next-Gen Inhibitors Inhibitor->KRAS_GDP Covalent Binding & Trapping in Inactive State

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

Preclinical Performance: A Head-to-Head Comparison

The potency of KRAS G12C inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various preclinical studies, providing a direct comparison of the inhibitors' potency in different KRAS G12C-mutant cancer cell lines. Lower IC50 values indicate higher potency.

InhibitorCell LineCancer TypeIC50 (nM)
This compound (D-1553) Biochemical Assay-10[1]
Divarasib (GDC-6036) MIA PaCa-2Pancreatic Cancer0.19[2]
Biochemical Assay-<10[3]
Olomorasib (LY3537982) H358Non-Small Cell Lung Cancer3[4]
MIAPACA2Pancreatic Cancer7[4]
Adagrasib (MRTX849) MIA PaCa-2Pancreatic Cancer17.88[2]
NCI-H358Non-Small Cell Lung Cancer10[5]
Biochemical Assay-~5[6]
Sotorasib (AMG-510) MIA PaCa-2Pancreatic Cancer9[3][7]
NCI-H358Non-Small Cell Lung Cancer6[3][7]
SW1463-45.8[8]

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Clinical trials have demonstrated the significant anti-tumor activity of this compound and other next-generation KRAS G12C inhibitors in patients with previously treated KRAS G12C-mutated NSCLC. The following table summarizes key efficacy endpoints from various clinical studies.

InhibitorTrial NameObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound (D-1553) Phase 2 (NCT05383898)52%[9]88.6%[9]9.1 months[9]14.1 months[9]
Divarasib (GDC-6036) Phase 1 (NCT04449874)53.4%[10][11][12]-13.1 months[10][11][12]-
Olomorasib (LY3537982) LOXO-RAS-20001 (Phase 1/2)35% (non-CRC solid tumors)[13]-7.9 months (KRAS G12Ci-naive NSCLC)[13]-
LOXO-RAS-20001 (with Pembrolizumab, 1L NSCLC)77%[13]-Not Reached[13]-
Adagrasib (MRTX849) KRYSTAL-1 (Phase 1/2)43%[14][15][16][17]80%[16][17]6.9 months[14][15][16]14.1 months[14][15][16]
Sotorasib (AMG-510) CodeBreaK 100 (Phase 2)37.1%[18][19][20]80.6%[18][20]6.8 months[18][19][21]12.5 months[19][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of KRAS G12C inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for MAPK Pathway Modulation

Objective: To assess the inhibitor's ability to block downstream signaling from KRAS G12C in a cellular context.

Methodology:

  • Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., ERK, AKT) and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Cell Implantation: KRAS G12C mutant human cancer cells (e.g., NCI-H358) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The KRAS G12C inhibitor or vehicle control is administered to the respective groups, typically via oral gavage, at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor volumes and mouse body weights are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting to confirm target engagement in vivo).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Assay (e.g., KRAS-GTP pulldown) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Determine Potency Western_Blot Western Blot (pERK, pAKT) Cell_Viability->Western_Blot Confirm Mechanism Xenograft_Model Tumor Xenograft Model (e.g., NCI-H358 in mice) Western_Blot->Xenograft_Model Lead Candidate Selection Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Assess Anti-Tumor Activity PD_Analysis Pharmacodynamic Analysis (Western Blot of Tumors) Efficacy_Study->PD_Analysis Confirm Target Engagement Phase_I Phase I Trial (Safety & Dosing) PD_Analysis->Phase_I Clinical Candidate Nomination Phase_II Phase II Trial (Efficacy) Phase_I->Phase_II Determine RP2D

Caption: General experimental workflow for KRAS G12C inhibitor evaluation.

Resistance Mechanisms

A critical aspect of targeted therapy is the emergence of resistance. Both intrinsic and acquired resistance mechanisms to KRAS G12C inhibitors have been identified. These include:

  • On-target resistance: Secondary mutations in the KRAS G12C protein that prevent inhibitor binding.

  • Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS signaling, often through receptor tyrosine kinases (RTKs) like EGFR.

  • Histologic transformation: Changes in the tumor cell type, for example, from adenocarcinoma to squamous cell carcinoma.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance KRAS_Inhibitor KRAS G12C Inhibitor KRAS_G12C KRAS G12C Signaling KRAS_Inhibitor->KRAS_G12C Inhibition Tumor_Growth Tumor Growth KRAS_G12C->Tumor_Growth On_Target On-Target Resistance (Secondary KRAS mutations) On_Target->KRAS_G12C Restores Signaling Bypass Bypass Signaling (e.g., EGFR, MET activation) Bypass->Tumor_Growth Alternative Pathway Activation Histologic Histologic Transformation Histologic->Tumor_Growth Altered Cell State

Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.

Conclusion

This compound and other next-generation KRAS G12C inhibitors have demonstrated significant promise in the treatment of KRAS G12C-mutated cancers, particularly NSCLC. While direct cross-trial comparisons should be made with caution due to differences in study populations and designs, the data presented in this guide highlight the competitive efficacy and distinct preclinical profiles of these agents. Divarasib, in particular, has shown very high potency in preclinical models and promising clinical activity. Olomorasib has also shown encouraging results, especially in combination with immunotherapy. This compound has demonstrated a high objective response rate and durable responses in its Phase 2 trial.

The continued development of these and other novel KRAS inhibitors, along with a deeper understanding of resistance mechanisms, will be crucial in expanding the therapeutic options and improving outcomes for patients with KRAS-driven cancers. The experimental protocols and workflows outlined here provide a foundational framework for the ongoing evaluation and comparison of these important targeted therapies.

References

Garsorasib: Clinical Data Supporting Preclinical Promise in Targeting KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of targeted therapies is offering hope for patients with cancers harboring the KRAS G12C mutation, a previously "undruggable" target. Among these, Garsorasib (D-1553) has emerged as a potent and selective inhibitor, demonstrating promising antitumor activity in clinical trials that align with its preclinical findings. This guide provides a comparative overview of this compound's clinical performance against other approved KRAS G12C inhibitors, Sotorasib and Adagrasib, supported by available experimental data and a visualization of the targeted signaling pathway.

This compound is an oral, covalent inhibitor of the KRAS G12C protein.[1] Preclinical studies have shown that it selectively binds to the mutant KRAS protein, locking it in an inactive, GDP-bound state. This action effectively halts the downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell growth, proliferation, and survival.[2][3] These foundational findings have been substantiated by clinical data demonstrating this compound's efficacy in patients with KRAS G12C-mutated solid tumors.

Comparative Clinical Efficacy of KRAS G12C Inhibitors

The clinical development of this compound has shown significant efficacy, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The following tables summarize key quantitative data from clinical trials of this compound and compare it with Sotorasib and Adagrasib.

Non-Small Cell Lung Cancer (NSCLC)
Drug Trial (Phase) Number of Patients Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Median Duration of Response (DOR)
This compound Phase I7440.5%[4]91.9%[4]8.2 months[4]7.1 months[4]
Phase II12350%[5]89%[5]7.6 months[5]12.8 months[5]
Sotorasib CodeBreaK100 (Phase I)5932.2%[6]88.1%[7]6.3 months[6]10.9 months[7]
Adagrasib KRYSTAL-1 (Phase I/II)7945%[1]96.1%[1]11.1 months[8]16.4 months[8]
Colorectal Cancer (CRC) - Monotherapy
Drug Trial (Phase) Number of Patients Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
This compound Phase II2619.2%[9]92.3%[9]5.5 months[9]
Sotorasib CodeBreaK100 (Phase II)629.7%[10]82.3%[10]4.0 months[10]
Adagrasib KRYSTAL-1 (Phase I/II)-17%[1]-5.6 months[11]
Colorectal Cancer (CRC) - Combination Therapy with an EGFR inhibitor (Cetuximab or Panitumumab)
Drug Combination Trial (Phase) Number of Patients Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
This compound + Cetuximab Phase II4245.2%[12]92.9%[12]7.5 months[12]
Sotorasib + Panitumumab CodeBreaK 300 (Phase III)---5.6 months[13]
Adagrasib + Cetuximab KRYSTAL-13246%[11]-6.9 months[11]

The KRAS G12C Signaling Pathway and Mechanism of Inhibition

The KRAS protein is a key molecular switch in the cell. When activated by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS binds to GTP and activates downstream pathways that drive cell growth and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP to GDP, leading to its constitutive activation. This compound and other KRAS G12C inhibitors covalently bind to the cysteine residue of the mutated protein, locking it in the inactive GDP-bound state and thereby blocking downstream signaling.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (impaired by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP GAP KRAS_GTP->GAP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding GAP->KRAS_GTP

KRAS G12C signaling pathway and this compound's mechanism of action.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are extensive. Below is a summary of the general methodologies employed.

Preclinical Study Protocols
  • Enzyme and Cell-based Assays: The potency and selectivity of this compound were likely determined using biochemical assays with purified KRAS G12C protein and cellular assays with cancer cell lines harboring the KRAS G12C mutation. These assays would measure the inhibition of KRAS G12C activity and the viability of cancer cells upon treatment.

  • Western Blotting: To confirm the mechanism of action, western blotting would be used to measure the phosphorylation levels of downstream effector proteins such as ERK and AKT in KRAS G12C-mutant cell lines treated with this compound. A reduction in phosphorylation would indicate successful inhibition of the signaling pathway.

  • In Vivo Tumor Xenograft Models: The in vivo efficacy of this compound would be evaluated in animal models, typically mice, bearing tumors derived from KRAS G12C-mutant cancer cell lines. Tumor growth inhibition following oral administration of this compound would be the primary endpoint.

Clinical Trial Protocols
  • Patient Population: Clinical trials for this compound, Sotorasib, and Adagrasib enrolled patients with locally advanced or metastatic solid tumors harboring a KRAS G12C mutation who had received prior systemic therapies.[1][4][14][15]

  • Study Design: The studies were typically open-label, single-arm, or randomized multicenter trials conducted in phases (Phase I for dose-escalation and safety, Phase II for efficacy, and Phase III for comparison against standard of care).[1][4][14][15]

  • Dosing: Patients received the respective drugs orally at a specified dose and schedule (e.g., this compound 600 mg twice daily).[14]

  • Efficacy Endpoints: The primary endpoint was often the objective response rate (ORR), with secondary endpoints including disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS). Tumor responses were typically assessed by an independent review committee according to the Response Evaluation Criteria in Solid Tumors (RECIST).[14]

  • Safety and Tolerability: The safety profile of the drugs was evaluated by monitoring treatment-emergent adverse events.

References

Safety Operating Guide

Navigating the Disposal of Garsorasib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for garsorasib, a potent inhibitor of KRAS G12C, ensuring that safety and logistical considerations are addressed.

This compound Hazard Classification

According to the Safety Data Sheet (SDS) provided by MedchemExpress.com, this compound is classified as "Not a hazardous substance or mixture"[1]. This classification is the primary determinant for its disposal protocol. However, it is crucial to note that even non-hazardous materials require careful handling and disposal to maintain a safe laboratory environment.

Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment is worn. The SDS for this compound, while classifying it as non-hazardous, recommends standard laboratory PPE to avoid unnecessary exposure[1].

EquipmentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from potential splashes.
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection A suitable respirator may be used if generating dust or aerosols.To prevent inhalation.

Safe Handling Precautions:

  • Handle this compound in a well-ventilated area to minimize inhalation risks[1].

  • Avoid direct contact with skin and eyes[1].

  • Prevent the formation of dust and aerosols[1].

This compound Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations. The SDS for this compound does not provide specific disposal instructions but directs users to adhere to these regulations[2]. In the absence of explicit instructions for a non-hazardous substance, the following general procedures for non-hazardous laboratory chemical waste should be followed, pending verification with your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Guide:

  • Consult Institutional Policy: The first and most critical step is to consult your institution's EHS department for their specific protocols regarding the disposal of non-hazardous chemical waste. Institutional policies may have specific requirements that supersede general guidelines.

  • Waste Segregation:

    • Solid Waste: Collect un-used, expired, or contaminated solid this compound in a clearly labeled, sealed container. Do not mix with hazardous waste streams.

    • Liquid Waste: If this compound is in a solution, it should be collected in a designated, sealed, and clearly labeled waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS department for specific non-hazardous materials[3].

    • Contaminated Materials: Items such as pipette tips, gloves, and weigh boats that have come into contact with this compound should be collected in a designated, sealed waste bag or container.

  • Container Labeling: All waste containers must be clearly labeled with the name of the chemical ("this compound") and explicitly marked as "Non-Hazardous Waste".

  • Storage Pending Disposal: Store the labeled waste containers in a designated area away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the waste through your institution's established waste management program.

Spill and Exposure Procedures

In the event of a spill or accidental exposure to this compound, follow these procedures immediately:

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water, removing any contact lenses. Seek medical attention.
Skin Contact Rinse skin thoroughly with large amounts of water and remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response:

  • Evacuate and Secure: Alert others in the vicinity and secure the area to prevent further exposure.

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

GarsorasibDisposalWorkflow cluster_prep Preparation cluster_assessment Hazard Assessment & Policy Review cluster_segregation Waste Segregation & Collection cluster_containment Containment & Labeling cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe sds Consult this compound SDS (Classification: Non-Hazardous) ppe->sds ehs Consult Institutional EHS Disposal Policy sds->ehs solid_waste Solid Waste (Unused/Expired/Contaminated) ehs->solid_waste liquid_waste Liquid Waste (Solutions) ehs->liquid_waste contaminated_materials Contaminated Labware (Gloves, Tips, etc.) ehs->contaminated_materials containerize Place in Sealed, Compatible Containers solid_waste->containerize liquid_waste->containerize contaminated_materials->containerize labeling Label as 'this compound - Non-Hazardous Waste' containerize->labeling storage Store in Designated Waste Area labeling->storage disposal Dispose via Institutional Waste Management Program storage->disposal

References

Essential Safety and Handling Protocols for Garsorasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling Garsorasib (D-1553) in a laboratory setting. Given that this compound is a potent inhibitor of KRAS G12C, it is crucial to handle it with appropriate precautions to minimize exposure and ensure a safe research environment. The following procedures are based on available safety data and best practices for managing potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance, it is prudent to handle it with a comprehensive suite of personal protective equipment to minimize any potential risk.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity CategoryRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking • Nitrile gloves• Lab coat• Safety glasses with side shields
Weighing and Aliquoting (Solid Form) • Double nitrile gloves• Disposable gown with knit cuffs• Safety goggles with side shields• N95 or higher-rated respirator (if not handled in a certified chemical fume hood)
Solubilizing and Diluting • Double nitrile gloves• Disposable gown with knit cuffs• Safety goggles with side shields
Cell Culture and In Vitro Assays • Nitrile gloves• Lab coat• Safety glasses with side shields
Spill Cleanup • Double nitrile gloves• Disposable gown• Safety goggles• N95 or higher-rated respirator
Waste Disposal • Double nitrile gloves• Disposable gown• Safety glasses with side shields

Operational and Disposal Plans

Strict adherence to standard operating procedures is critical for minimizing risk. All procedures involving the solid form of this compound should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent the inhalation of airborne particles. A safety shower and eyewash station should be readily accessible.[1]

Handling Procedures:

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. The work area should be covered with a disposable, absorbent, plastic-backed liner.

  • Weighing: To avoid generating dust, carefully weigh solid this compound within a chemical fume hood. Use anti-static weigh paper or a weighing boat.

  • Solubilization: Slowly and carefully add the solvent to the vial containing the solid compound to prevent splashing. Securely cap the vial and use a vortex or sonicator as needed to ensure complete dissolution.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Clean: For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain it. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Disposal Plan:

All waste contaminated with this compound, including empty vials, pipette tips, gloves, gowns, and absorbent materials, must be disposed of as hazardous chemical waste.[3]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containers: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. These are often color-coded (e.g., yellow or red).[2][4]

  • Sharps: All sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Regulations: Follow your institution's specific guidelines and all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.

Workflow for Safe Handling and Disposal of this compound

Garsorasib_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Spill cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weighing Weigh Solid this compound prep_area->weighing solubilizing Solubilize and Dilute weighing->solubilizing experiment Perform Experiment solubilizing->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate spill Spill Occurs segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste spill_response Execute Spill Response Protocol spill->spill_response spill_response->decontaminate dispose_waste Dispose as Hazardous Waste segregate_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。